molecular formula C9H7ClN2 B1524408 6-Chloroquinolin-3-amine CAS No. 1051372-60-1

6-Chloroquinolin-3-amine

Cat. No.: B1524408
CAS No.: 1051372-60-1
M. Wt: 178.62 g/mol
InChI Key: WYZRXBMUTJXYLD-UHFFFAOYSA-N
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Description

6-Chloroquinolin-3-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZRXBMUTJXYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680187
Record name 6-Chloroquinolin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051372-60-1
Record name 6-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroquinolin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Chloroquinolin-3-amine (CAS No. 1051372-60-1), a heterocyclic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthetic routes, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Core Compound Identification and Properties

This compound is a substituted quinoline derivative. The strategic placement of the chlorine atom and the amino group on the quinoline scaffold makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound and the closely related 6-Chloroquinoline is presented below for comparative purposes.

PropertyThis compound6-Chloroquinoline
CAS Number 1051372-60-1[1][2]612-57-7
Molecular Formula C₉H₇ClN₂C₉H₆ClN
Molecular Weight 178.62 g/mol [3]163.60 g/mol
Appearance Light yellow to brown solidBeige to brown crystals[4]
Melting Point Not available41-43 °C[4]
Boiling Point Not available126-127 °C at 10 mmHg[4]
Solubility Insoluble in water[4]Insoluble in water[4]
Spectral Data
  • ¹H NMR: Spectral data is available and can be accessed through various chemical databases.[5][6]

  • IR Spectroscopy: The infrared spectrum of 6-chloroquinoline shows characteristic peaks corresponding to C-H stretching of the aromatic ring in the range of 3006–3070 cm⁻¹, and C-Cl stretching modes have been observed at 351, 607, and 637 cm⁻¹.[7] A general IR absorption table can be a useful reference.[8]

  • Mass Spectrometry (GC-MS): The mass spectrum of 6-chloroquinoline shows a molecular ion peak corresponding to its molecular weight.[9][10]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the quinoline ring system followed by the introduction of the amino group. A plausible synthetic pathway involves the amination of a suitable precursor, such as a di-halogenated quinoline.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A highly effective method for the synthesis of aminoquinolines is the Palladium-catalyzed Buchwald-Hartwig amination.[11][12] This reaction allows for the selective formation of a C-N bond. A potential route to this compound could start from 3-bromo-6-chloroquinoline.

Synthesis of this compound 3-Bromo-6-chloroquinoline 3-Bromo-6-chloroquinoline Reaction_Vessel Buchwald-Hartwig Amination 3-Bromo-6-chloroquinoline->Reaction_Vessel Ammonia_source Ammonia Source (e.g., Benzophenone imine, Lithium bis(trimethylsilyl)amide) Ammonia_source->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Hydrolysis (if needed)

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Conceptual Step-by-Step Methodology

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-chloroquinoline, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Addition of Reagents: Add a suitable solvent (e.g., dry dioxane) followed by the ammonia source (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

  • Hydrolysis (if necessary): If an ammonia equivalent like benzophenone imine is used, a subsequent acidic hydrolysis step is required to deprotect the amino group.

Chemical Reactivity

The reactivity of the 6-chloroquinoline scaffold is influenced by the electronic properties of the quinoline ring and the nature of the substituents.[13]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack.[13] The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, a reaction that is fundamental to the derivatization of this scaffold.[13]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.[14]

Applications in Drug Discovery

The 6-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[15][16]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] The 6-chloroquinoline core serves as an excellent starting point for developing ATP-competitive kinase inhibitors.[15]

  • Mimicry of ATP: The rigid heterocyclic system of the quinoline ring can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[15][16]

  • Enhanced Binding Affinity: The chlorine atom at the 6-position can enhance the binding affinity of the inhibitor to the target kinase through halogen bonding and can also improve the overall pharmacokinetic profile of the compound.[15][16]

  • Structural Diversification: The quinoline ring provides multiple sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and drug-like properties.[15]

Targeting Key Signaling Pathways

Kinase inhibitors derived from the 6-chloroquinoline scaffold often target crucial signaling pathways implicated in cancer cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 6-Chloroquinoline Derivative Inhibitor->PI3K inhibits

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

Understanding the arrangement of atoms and functional groups within 6-Chloroquinolin-3-amine is fundamental to interpreting its spectroscopic output. The molecule consists of a quinoline bicyclic system, which is inherently aromatic. A chlorine atom, an electron-withdrawing group, is positioned at C6 on the benzene ring. An amino group (-NH₂), which is a strong electron-donating group, is located at the C3 position on the pyridine ring. This substitution pattern creates a unique electronic environment that dictates the chemical behavior and, consequently, the spectroscopic signature of the molecule.

The interplay between the electron-donating amino group and the electron-withdrawing chloro-substituent, mediated through the aromatic system, will be a recurring theme in the analysis of its NMR, IR, and MS data.

Caption: Molecular structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of its aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron density around the protons. The electron-donating amino group at C3 will shield adjacent protons (H2 and H4), causing them to appear at a lower chemical shift (upfield) compared to similar protons in 6-chloroquinoline. Conversely, the protons on the benzene ring will be influenced by the electron-withdrawing chlorine at C6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 6-Chloroquinoline.

ProtonPredicted δ (ppm) for this compoundExperimental δ (ppm) for 6-ChloroquinolineMultiplicity
H-2~8.2~8.8s
H-4~7.1~8.0s
H-5~7.8~7.9d
H-7~7.5~7.6dd
H-8~7.9~8.1d
NH₂~4.0-5.0-br s

Predicted values are based on the influence of the amino group on the quinoline ring system. Experimental data for 6-chloroquinoline is for a sample in CDCl₃. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Interpretation of the ¹H NMR Spectrum:

  • Amine Protons (NH₂): A broad singlet is expected between 4.0 and 5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.

  • Pyridine Ring Protons (H-2, H-4): The amino group at C3 will significantly shield the H-2 and H-4 protons, shifting them upfield. They are expected to appear as singlets due to the lack of adjacent protons.

  • Benzene Ring Protons (H-5, H-7, H-8): These protons will be less affected by the amino group but will show splitting patterns characteristic of their coupling with neighboring protons. H-8 is expected to be the most downfield of this group due to its proximity to the nitrogen atom of the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 6-Chloroquinoline.

CarbonPredicted δ (ppm) for this compoundExperimental δ (ppm) for 6-Chloroquinoline
C-2~145~151
C-3~130~122
C-4~115~136
C-4a~148~148
C-5~129~129
C-6~130~131
C-7~128~128
C-8~122~130
C-8a~145~147

Predicted values are based on substituent effects. Experimental data for 6-chloroquinoline is for a sample in CDCl₃.

Interpretation of the ¹³C NMR Spectrum:

  • C-3: The direct attachment of the electron-donating amino group will cause a significant upfield shift for C-3 compared to its counterpart in 6-chloroquinoline.

  • C-2 and C-4: These carbons, being ortho to the amino group, will also experience a shielding effect, leading to an upfield shift.

  • C-6: The carbon atom bonded to the chlorine will have its chemical shift influenced by the electronegativity of the halogen.

  • Quaternary Carbons (C-4a, C-8a): These carbons, which do not have any attached protons, will typically show weaker signals in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine
3100 - 3000C-H stretchAromatic
1650 - 1580N-H bendPrimary Amine
1600 - 1450C=C and C=N stretchAromatic Ring
1335 - 1250C-N stretchAromatic Amine
~850C-Cl stretchAryl Halide

Interpretation of the IR Spectrum:

  • N-H Vibrations: The most diagnostic peaks for the presence of the primary amine will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region and the N-H bending (scissoring) vibration between 1650-1580 cm⁻¹.[1]

  • Aromatic C-H Stretch: The presence of the aromatic quinoline system will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹.[2]

  • Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[2]

  • C-N and C-Cl Stretches: The stretching vibration for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[1] The C-Cl stretch will likely appear at lower wavenumbers, around 850 cm⁻¹.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in suitable solvent) B NMR Analysis (¹H, ¹³C, COSY, HSQC) A->B C IR Analysis (ATR or KBr pellet) A->C D MS Analysis (EI or ESI) A->D E Data Integration & Structure Elucidation B->E C->E D->E

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum of this compound:

  • Molecular Formula: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 178. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 180, with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like HCN.[3] For this compound, fragmentation could also involve the loss of the amino group or the chlorine atom.

Experimental Methodologies

The following protocols are standard procedures for the spectroscopic analysis of quinoline derivatives and are applicable to this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer (e.g., a 400 MHz instrument) is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[4]

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to be set include the number of scans, relaxation delay, acquisition time, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[5]

IR Spectroscopy Protocol (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While direct experimental data is not widely published, a predictive analysis based on the known effects of amino and chloro substituents on the quinoline ring system provides a solid framework for its identification and structural elucidation. The characteristic N-H signals in the IR, the upfield-shifted protons in the ¹H NMR, the unique carbon signals in the ¹³C NMR, and the distinctive isotopic pattern in the mass spectrum together create a unique spectroscopic fingerprint for this important molecule.

References

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Chloroquinolin-3-amine Derivatives

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a remarkable breadth of biological activity.[1] Its rigid, bicyclic aromatic structure provides an ideal scaffold for interacting with various biological targets. Within this esteemed class of heterocycles, derivatives of this compound have emerged as a particularly promising area of research. The strategic placement of an electron-withdrawing chlorine atom at the 6-position and a versatile amino group at the 3-position creates a unique electronic and structural profile, paving the way for the development of potent and selective modulators of cellular pathways implicated in a range of diseases.

This technical guide offers an in-depth exploration of the diverse biological activities associated with this compound derivatives. Moving beyond a simple catalog of findings, we will dissect the structure-activity relationships, delve into the mechanistic underpinnings of their actions, and provide practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Derivatives of the 6-chloroquinoline scaffold have shown significant promise as anti-proliferative agents against a variety of human cancer cell lines, including those of the breast, colon, prostate, and liver.[2][3][4]

Mechanisms of Action: From Kinase Inhibition to Receptor Antagonism

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival.

  • Kinase Inhibition: The quinoline core can function as an ATP mimetic, enabling it to bind to the ATP-binding site of various protein kinases.[5] The 3-amino group serves as a crucial anchor point for introducing diverse side chains that can confer selectivity and potency by interacting with specific amino acid residues within the kinase domain. The 6-chloro substituent can further enhance binding affinity through halogen bonding interactions and improve the overall pharmacokinetic properties of the molecule.[5] A key pathway often implicated is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5]

  • Receptor Blockade: Certain chloroquinoline-based heterocycles have been found to target and block receptors like the Adenosine A2B receptor (A2BAR).[2] This receptor's signaling has been linked to cancer cell proliferation, and its inhibition can lead to cell death.[2]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline hydrazone analogues have been shown to exert their cytotoxic effects by binding to DNA and inhibiting human DNA topoisomerase I (htopoI), an enzyme crucial for DNA replication and repair.[3][6]

Quantitative Analysis of Anti-Proliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]quinolin-3-amineHCT-116 (Colon)2.3 - 10.2[4]
Quinoline-based HeterocyclesHCT-116 (Colon)21.41 - 27.26[7]
Quinoline Hydrazone AnaloguesNCI-60 Panel0.33 - 4.87 (GI₅₀)[3]
6-(quinolin-2-ylthio) pyridineMCF-7 (Breast)6.39 - 9.3[8]
6-(quinolin-2-ylthio) pyridineA549 (Lung)6.39 - 9.3[8]
Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds against cancer cell lines.[5]

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the plates and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Quinoline 6-Chloroquinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: Potential inhibition points for 6-Chloroquinoline derivatives in the PI3K/Akt pathway.

Antimicrobial Activity: A Renewed Defense Against Pathogens

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Quinolone derivatives have a storied history as antibacterials, and modern iterations based on the 6-chloroquinoline scaffold continue this legacy, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[3][8][9][10]

Mechanism of Action: Targeting Bacterial DNA Replication

A primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9] This enzyme is essential for relieving torsional strain during DNA replication. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to a cascade of events that culminates in bacterial cell death. The 6-chloro substituent can play a role analogous to the more common 6-fluoro group in enhancing enzyme inhibition and overall antibacterial potency.[9]

Quantitative Analysis of Antimicrobial Activity

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline HydrazonesPathogenic Strains6.25 - 100[3]
Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosis0.062 - 0.25[10]
6-Aminoquinolone DerivativesGram-negative bacteria0.45 (Geometric Mean)[9]
6-Aminoquinolone DerivativesGram-positive bacteria0.66 - 0.76 (Geometric Mean)[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of a compound that inhibits the growth of a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow Start Synthesized 6-CQ-3-Amine Derivatives Primary_Screen Primary Screen (e.g., Agar Diffusion) Start->Primary_Screen MIC_Test MIC Determination (Broth Microdilution) Primary_Screen->MIC_Test Active Compounds MBC_Test MBC Determination MIC_Test->MBC_Test Mechanism_Study Mechanism of Action (e.g., DNA Gyrase Assay) MIC_Test->Mechanism_Study Hit_Compound Lead Compound MBC_Test->Hit_Compound Mechanism_Study->Hit_Compound

Caption: A typical workflow for screening and characterizing novel antimicrobial agents.

Antimalarial Activity: Combating a Global Scourge

The quinoline core is famously present in the antimalarial drug chloroquine (CQ). However, the emergence of CQ-resistant strains of Plasmodium falciparum has severely limited its efficacy.[11] Research into new quinoline derivatives, including those with a 6-chloro substitution, aims to develop compounds that can overcome this resistance.

Structure-Activity Relationship in Antimalarials

Studies on styrylquinoline analogues have provided valuable insights into the SAR for antiplasmodial activity.[11]

  • C6-Substitution: The presence and nature of the substituent at the C6 position are critical. Substitution of a methoxy group with a chlorine atom has been shown to enhance antiplasmodial activity.[11]

  • Side Chains: Modifications to side chains attached elsewhere on the quinoline scaffold are crucial for overcoming resistance mechanisms, which often involve reduced drug accumulation in the parasite's digestive vacuole.[11]

Quantitative Analysis of Antiplasmodial Activity
Compound SeriesP. falciparum StrainEC₅₀ (nM)Reference
Chlorostyrylquinoline (cpd 29)Dd2 (CQ-resistant)4.8 ± 2.0[11]
Chlorostyrylquinoline (cpd 29)3D7 (CQ-sensitive)8.7 ± 0.5[11]
Chlorostyrylquinoline (cpd 24)Dd2 (CQ-resistant)10.9 ± 1.9[11]
Chlorostyrylquinoline (cpd 31)Dd2 (CQ-resistant)5.9 ± 1.4[11]

Other Notable Biological Activities

While anticancer, antimicrobial, and antimalarial properties are the most extensively studied, derivatives of this compound have shown potential in other therapeutic areas.

  • Anti-inflammatory Activity: Certain 2-chloroquinoline derivatives have demonstrated anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model in rats.[6][12] The mechanism may involve DNA binding and intercalation.[6]

  • Antiviral Activity: A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were found to possess potent anti-hepatitis B virus (HBV) activity, inhibiting the secretion of HBsAg and HBeAg antigens and the replication of HBV DNA.[13]

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The derivatives have demonstrated a remarkable spectrum of biological activities, with the most compelling evidence in the realms of oncology, infectious diseases, and parasitology. The electron-withdrawing nature of the 6-chloro substituent and the synthetic tractability of the 3-amino group provide chemists with powerful tools to fine-tune potency, selectivity, and pharmacokinetic profiles.

Future research should focus on elucidating the precise molecular targets for the most potent compounds and optimizing their drug-like properties to advance them toward clinical development. The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in global health.

References

The Alchemist's Key: 6-Chloroquinolin-3-amine as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Strategic Value of the Quinoline Core

In the intricate tapestry of medicinal chemistry, the quinoline scaffold stands as a testament to nature's efficiency and synthetic chemistry's ingenuity. This bicyclic heterocycle is a cornerstone in the pharmacopoeia, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] Within this important class of molecules, 6-chloroquinolin-3-amine emerges as a particularly versatile and powerful building block. Its strategic placement of a reactive chlorine atom at the C6 position and a nucleophilic amino group at the C3 position offers chemists two orthogonal handles for molecular elaboration. This dual reactivity allows for the systematic and controlled construction of complex molecular architectures, making it a highly sought-after intermediate for creating libraries of compounds aimed at diverse biological targets, from protein kinases in oncology to enzymes crucial for parasitic survival.[3][4] This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to unlock its full potential.

Physicochemical & Structural Characteristics

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. This compound is a solid at room temperature with key identifiers that ensure its unambiguous use in experimental design.

PropertyValueSource
CAS Number 1051372-60-1--INVALID-LINK--[5], --INVALID-LINK--[6]
Molecular Formula C₉H₇ClN₂--INVALID-LINK--[5]
Molecular Weight 178.62 g/mol --INVALID-LINK--[5], --INVALID-LINK--[7]
Appearance Solid--INVALID-LINK--[8]
SMILES NC1=CC2=C(C=CC(Cl)=C2)N=C1--INVALID-LINK--

Note: Experimental properties like melting point and solubility are not consistently reported in the literature and should be determined empirically upon acquisition.

Synthesis of the Core Scaffold

The preparation of this compound is not a trivial one-step process but relies on established heterocyclic chemistry principles. While a direct, published synthesis is scarce, a highly plausible and referenced approach involves a multi-step sequence starting from a suitable aniline precursor, typically involving a cyclization to form the quinoline core, followed by nitration and subsequent reduction.

A common strategy for forming substituted quinolines is the Skraup-Doebner-Von Miller reaction or related cyclizations.[9] Following the formation of the 6-chloroquinoline core, a nitration reaction would selectively install a nitro group at the C3 position, which can then be reduced to the desired 3-amino group using standard reducing agents like tin(II) chloride (SnCl₂) or titanium(III) chloride (TiCl₃).[9][10]

Plausible Synthetic Pathway

Synthesis_Pathway A 4-Chloroaniline B 6-Chloroquinoline A->B Skraup/Doebner- von Miller Cyclization C 6-Chloro-3-nitroquinoline B->C Nitration (HNO3/H2SO4) D This compound C->D Reduction (e.g., SnCl2, HCl)

Caption: Plausible synthetic route to this compound.

Reactivity and Key Transformations: The Building Block in Action

The synthetic utility of this compound stems from its two distinct reactive sites. The 3-amino group readily participates in nucleophilic reactions such as acylation, alkylation, and reductive amination. The 6-chloro substituent, an aryl chloride, is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This orthogonality allows for selective functionalization, enabling the construction of diverse molecular libraries.

Reactivity Map

Reactivity_Map cluster_amine Reactions at 3-Amine cluster_chloro Reactions at 6-Chloro Core This compound Amide N-Acylation / Sulfonylation (Amide/Sulfonamide Formation) Core->Amide RCOCl, Base Alkylation N-Alkylation / Arylation (Secondary/Tertiary Amines) Core->Alkylation R-X or Ar-X, Pd-cat. Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)2, Pd-cat., Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R2NH, Pd-cat., Base Carbonylation Carbonylative Couplings (Amide/Ester Formation) Core->Carbonylation CO, Nu-H, Pd-cat.

Caption: Key reaction pathways for this compound.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that these protocols are generalized representations based on established literature for similar substrates.[3][11][12] Optimization of catalysts, ligands, bases, and reaction times is crucial for achieving high yields with specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol facilitates the formation of a carbon-carbon bond at the C6 position, which is essential for introducing new aryl or heteroaryl moieties.

Workflow Diagram:

Suzuki_Workflow Start Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) Setup Reaction Setup: - Assemble glassware under inert gas (N2/Ar). - Charge reactants and solvent (e.g., Dioxane/H2O). Start->Setup Reaction Heating & Stirring: - Heat mixture to reflux (e.g., 90-110 °C). - Monitor by TLC/LC-MS for completion (8-24h). Setup->Reaction Workup Aqueous Workup: - Cool to RT, dilute with EtOAc. - Wash with H2O and brine. Reaction->Workup Purify Purification: - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography (Silica gel). Workup->Purify Product Final Product: 6-Aryl-quinolin-3-amine Purify->Product

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.3 eq), and a base such as potassium carbonate (2.0 eq).[13]

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[14]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the 6-aryl-quinolin-3-amine product.

Causality: The choice of a phosphine ligand like PPh₃ is critical for stabilizing the Pd(0) species. The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[15] Using a mixed aqueous-organic solvent system often improves the solubility of the inorganic base and accelerates the reaction.

Protocol 2: Buchwald-Hartwig Amination at the C6 Position

This reaction is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of a wide variety of primary and secondary amines at the C6 position.

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add the amine coupling partner (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat to 80-120 °C with stirring. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 6-(amino)quinolin-3-amine derivative.

Causality: The Buchwald-Hartwig amination of aryl chlorides requires a sophisticated catalyst system.[16] Sterically hindered, electron-rich phosphine ligands (like XPhos) are necessary to promote the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond and to facilitate the final reductive elimination step that forms the C-N bond.[17][18] The use of a strong base is required to deprotonate the amine, forming the palladium-amido complex intermediate.[18]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure found in a range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors in Oncology

The quinoline core can function as an ATP-mimetic, fitting into the ATP-binding pocket of protein kinases.[4] This makes its derivatives attractive candidates for kinase inhibitors. The 3-amino and 6-chloro positions provide vectors for introducing substituents that can form key interactions within the kinase domain, enhancing potency and selectivity. Derivatives have been investigated as inhibitors for kinases in critical cancer signaling pathways, such as PI3K-related kinases (PIKKs) and MPS1 kinase.[19][20]

Antimalarial Agents

Building on the legacy of chloroquine, which features a 7-chloroquinoline core, derivatives of 6-chloroquinoline are actively explored for their antimalarial properties.[2] The mechanism often involves interfering with heme detoxification in the parasite's digestive vacuole.[21] The ability to modify the scaffold at two positions allows for the synthesis of complex side chains designed to overcome resistance mechanisms developed by the Plasmodium falciparum parasite.[1]

Other Therapeutic Areas

The versatility of the scaffold has led to its exploration in other areas. For instance, substituted isoquinolin-1-amine derivatives (a related scaffold) have been optimized as potent ROCK-I inhibitors for treating cardiovascular diseases like hypertension.[22]

Table of Bioactive Molecules Derived from Related Scaffolds
Compound ClassTarget/ApplicationExample ActivityReference
Pyrrolo-quinolinesPIKKs (ATM, mTOR)IC₅₀ = 0.5 µM (mTOR)--INVALID-LINK--[20]
6-Heterocyclic 2-aminoquinolinesTec Src Homology 3 (SH3) domainEnhanced binding affinity--INVALID-LINK--[17]
2-ArylvinylquinolinesP. falciparum (Antimalarial)EC₅₀ = 4.8 nM (Dd2 strain)--INVALID-LINK--[1]
6-Amino Pyridine DerivativesGSK-3β/CK-1δ (Alzheimer's)IC₅₀ = 0.77 µM (GSK-3β)--INVALID-LINK--[23]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined and orthogonal reactivity at the C3 and C6 positions provides a robust platform for generating chemical diversity through reliable, high-yield synthetic transformations like Suzuki and Buchwald-Hartwig couplings. The demonstrated success of the quinoline core in approved drugs and advanced clinical candidates continues to inspire its use in the search for novel therapeutics. As our understanding of disease biology deepens, the ability to rapidly synthesize and test focused libraries of complex molecules will be paramount. Building blocks like this compound will undoubtedly remain central to these efforts, serving as a key that unlocks new structures, new biological activities, and ultimately, new medicines.

References

The Vanguard of Precision Oncology: A Technical Guide to Interrogating 6-Chloroquinolin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Within this class, 6-chloroquinolin-3-amine and its analogs have emerged as a promising chemotype for the development of targeted kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound class, with a primary focus on key oncogenic kinases: Src, EGFR, and VEGFR. We will delve into the scientific rationale for targeting these kinases, provide detailed, field-proven experimental protocols for target validation and characterization, and present illustrative data to guide researchers in their drug discovery endeavors. This document is intended to serve as a practical and authoritative resource for scientists dedicated to advancing the frontier of precision medicine.

Introduction: The this compound Scaffold - A Versatile Kinase Inhibitor Template

The this compound core is a synthetically tractable and highly adaptable scaffold for the design of potent and selective kinase inhibitors. The quinoline ring system can effectively mimic the purine core of ATP, enabling competitive binding to the kinase ATP-binding pocket. The 3-amino group serves as a crucial vector for introducing diverse side chains that can probe specific sub-pockets within the kinase domain, thereby dictating target selectivity and potency. Furthermore, the 6-chloro substituent can enhance binding affinity through halogen bonding interactions and improve the overall pharmacokinetic profile of the molecule. The convergence of these features makes this compound analogs a compelling starting point for the development of next-generation targeted therapies.

This guide will focus on three high-value oncology targets – Src, EGFR, and VEGFR – that are frequently implicated in tumor progression and for which quinoline-based inhibitors have shown significant promise.

Target Deep Dive I: c-Src - The Non-Receptor Tyrosine Kinase Hub in Cancer

Biological Rationale: The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src is a common feature in many human cancers and is often associated with metastatic disease and poor prognosis. Consequently, the development of small molecule inhibitors of Src kinase activity is a highly pursued strategy in oncology drug discovery.

Mechanism of Inhibition by Quinoline Analogs: this compound analogs are designed to function as ATP-competitive inhibitors of Src kinase. The quinoline core occupies the adenine-binding region of the ATP pocket, while the substituent at the 3-amino position can be tailored to interact with the hydrophobic pocket and the hinge region, thereby achieving high affinity and selectivity.

Experimental Protocols for Src Target Validation

This time-resolved fluorescence energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the Src kinase domain.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer (Eu-anti-tag antibody bound to a tagged kinase) to the Src kinase. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of Src kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 10X stock of the Eu-labeled anti-tag antibody and a 10X stock of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Prepare serial dilutions of the this compound analog test compounds in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the diluted test compound or vehicle control (1% DMSO in kinase buffer) to the appropriate wells.

    • Add 4 µL of the Src kinase/Eu-anti-tag antibody mixture to all wells.

    • Add 4 µL of the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data to the vehicle control (0% inhibition) and a known potent Src inhibitor (100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Illustrative Data Presentation:

Compound IDSrc Kinase IC₅₀ (nM)
6CQA-00115.2
6CQA-0028.7
6CQA-00325.1
6CQA-0045.4
Reference Inhibitor10.0

Table 1: Illustrative IC₅₀ values for a series of hypothetical this compound (6CQA) analogs against Src kinase.

This cell-based assay assesses the ability of a compound to inhibit Src activity within a cellular context by measuring the phosphorylation status of a key Src activation loop tyrosine.

Principle: Active Src kinase undergoes autophosphorylation at tyrosine 416 (Y416). Inhibition of Src activity will lead to a decrease in the level of phosphorylated Src (p-Src Y416).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with high endogenous Src activity (e.g., HT-29 colon cancer cells) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the this compound analog or vehicle control for a defined period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Src (Y416) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-Src and total Src using densitometry software.

    • Normalize the p-Src signal to the total Src signal for each treatment condition.

    • Express the results as a percentage of the vehicle-treated control and plot against the compound concentration to determine the cellular IC₅₀.

Workflow Visualization:

Src_Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Biochem_Start Synthesized 6-CQA Analogs LanthaScreen LanthaScreen™ Eu Kinase Binding Assay Biochem_Start->LanthaScreen Test Compounds Biochem_IC50 Determine Biochemical IC₅₀ LanthaScreen->Biochem_IC50 Binding Data Treatment Compound Treatment Biochem_IC50->Treatment Prioritize Potent Analogs Cell_Culture Cancer Cell Line (e.g., HT-29) Cell_Culture->Treatment Western_Blot Western Blot for p-Src (Y416) & Total Src Treatment->Western_Blot Cell Lysates Cellular_IC50 Determine Cellular IC₅₀ Western_Blot->Cellular_IC50 Phosphorylation Data

Caption: Workflow for Src kinase target validation.

Target Deep Dive II: Epidermal Growth Factor Receptor (EGFR) - A Cornerstone of Cancer Therapy

Biological Rationale: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling pathways that drive cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated therapeutic target.

Mechanism of Inhibition by Quinoline Analogs: Similar to their action on Src, this compound analogs can be designed to compete with ATP for binding to the EGFR kinase domain. The quinoline core fits into the adenine pocket, and modifications at the 3-amino position can be optimized to interact with key residues in the active site, including the gatekeeper residue.

Experimental Protocols for EGFR Target Validation

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the EGFR kinase reaction is carried out in the presence of the test compound. Second, the remaining ATP is depleted, and the ADP produced is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of EGFR kinase and its substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of ATP in kinase reaction buffer.

    • Prepare serial dilutions of the this compound analogs in 100% DMSO, followed by dilution in kinase reaction buffer.

  • Kinase Reaction (384-well plate):

    • Add 1 µL of the diluted test compound or vehicle control to the wells.

    • Add 2 µL of the 2X EGFR/substrate solution.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data and calculate IC₅₀ values as described in Protocol 2.1.

Illustrative Data Presentation:

Compound IDEGFR Kinase IC₅₀ (nM)
6CQA-00155.4
6CQA-00212.8
6CQA-00398.1
6CQA-0049.2
Reference Inhibitor20.0

Table 2: Illustrative IC₅₀ values for a series of hypothetical this compound (6CQA) analogs against EGFR kinase.

This assay quantifies the inhibition of ligand-induced EGFR autophosphorylation in a cellular context.

Principle: In response to EGF stimulation, EGFR dimerizes and autophosphorylates specific tyrosine residues. This assay uses a sandwich ELISA format to capture total EGFR and detect the phosphorylated form.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cell line (e.g., A431) in 96-well plates.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with the this compound analogs or vehicle control for 1 hour.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Cell Lysis and ELISA:

    • Lyse the cells and transfer the lysates to an ELISA plate pre-coated with an anti-total EGFR capture antibody.

    • Incubate to allow capture of EGFR.

    • Wash the plate and add a detection antibody specific for phosphorylated EGFR (e.g., anti-pY1068), followed by an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Normalize the data to the EGF-stimulated, vehicle-treated control and calculate the cellular IC₅₀ for inhibition of EGFR autophosphorylation.

Target Deep Dive III: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - A Master Regulator of Angiogenesis

Biological Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

Mechanism of Inhibition by Quinoline Analogs: this compound analogs can be designed as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The quinoline scaffold occupies the adenine binding site, and the 3-amino substituent can be modified to achieve potent and selective inhibition.

Experimental Protocols for VEGFR-2 Target Validation

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate by VEGFR-2.

Principle: The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate. Phosphorylation of the substrate brings the donor (europium cryptate) and acceptor (XL665) into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of VEGFR-2 kinase, biotinylated substrate, and ATP in kinase buffer.

    • Prepare serial dilutions of the this compound analogs.

  • Kinase Reaction:

    • Add the test compounds, VEGFR-2, and substrate to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired time.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents (Eu-anti-phospho antibody and streptavidin-XL665).

    • Incubate to allow for antibody binding.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the IC₅₀ values.

Illustrative Data Presentation:

Compound IDVEGFR-2 Kinase IC₅₀ (nM)
6CQA-00142.5
6CQA-002110.2
6CQA-00318.9
6CQA-0046.7
Reference Inhibitor15.0

Table 3: Illustrative IC₅₀ values for a series of hypothetical this compound (6CQA) analogs against VEGFR-2 kinase.

This assay measures the inhibition of VEGF-induced VEGFR-2 autophosphorylation in a primary endothelial cell model.

Principle: Stimulation of Human Umbilical Vein Endothelial Cells (HUVECs) with VEGF leads to the autophosphorylation of VEGFR-2. This can be detected by Western blotting or ELISA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial growth medium.

    • Serum-starve the cells and pre-treat with the this compound analogs.

    • Stimulate with VEGF.

  • Detection and Analysis:

    • Lyse the cells and perform a Western blot or ELISA for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.

    • Quantify the results and determine the cellular IC₅₀.

Signaling Pathway Visualization:

Kinase_Signaling_Pathways cluster_src Src Pathway cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway Src Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Proliferation_Src Proliferation, Migration, Invasion FAK->Proliferation_Src Ras_MAPK->Proliferation_Src PI3K_Akt->Proliferation_Src EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Proliferation_EGFR Proliferation, Survival Ras_Raf_MEK_ERK->Proliferation_EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis

Caption: Simplified signaling pathways of Src, EGFR, and VEGFR-2.

Biophysical Characterization of Inhibitor Binding

To gain a deeper understanding of the structure-activity relationship (SAR) and to guide lead optimization, biophysical methods are indispensable.

Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (the kinase inhibitor) to a ligand (the immobilized kinase). This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Principle: ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors targeting key drivers of cancer. The experimental framework outlined in this guide provides a robust and comprehensive approach for identifying and characterizing the therapeutic potential of analogs based on this versatile chemical core. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. Through a systematic and data-driven drug discovery process, this compound analogs have the potential to translate into clinically meaningful cancer therapies.

Structure-activity relationship (SAR) of substituted quinolinamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Quinolinamines

Foreword: The Quinolinamine Core as a Privileged Scaffold

As a Senior Application Scientist, my experience has repeatedly confirmed the remarkable versatility of certain chemical scaffolds in drug discovery. Among these, the quinoline core, a bicyclic aromatic heterocycle, stands out for its prevalence in both natural alkaloids and synthetic therapeutic agents.[1][2] When functionalized with an amine group, the resulting quinolinamine structure becomes a highly "privileged" scaffold. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinolinamines, moving beyond a simple catalog of derivatives to explain the causal relationships between structural modifications and biological outcomes across various therapeutic areas. We will delve into the critical substitutions that govern potency and selectivity, the experimental workflows used to validate these relationships, and the mechanistic insights that drive modern drug design.

The Architectural Blueprint: Understanding the Quinolinamine Scaffold

The quinolinamine core is deceptively simple, yet it offers numerous vectors for chemical modification. The numbering of the quinoline ring system is standardized, and specific positions have emerged as critical "hotspots" for tuning biological activity. The location of the amine substituent (e.g., 4-aminoquinoline, 8-aminoquinoline) fundamentally dictates the class of targets the molecule will engage.

Caption: General structure of the quinolinamine scaffold highlighting key positions for substitution.

SAR in Major Therapeutic Areas: A Context-Dependent Analysis

The biological effect of a given substituent on the quinolinamine core is not absolute; it is highly dependent on the therapeutic target. A modification that enhances anticancer activity may abolish antimalarial efficacy.

Antimalarial Quinolinamines: The Legacy of Chloroquine

The 4-aminoquinolines are historically significant antimalarial agents.[3] The SAR for this class is well-established and provides a textbook example of rational drug design.

  • The Quinoline Nucleus and C4-Amine: The quinoline ring itself is essential for activity.[3] At position 4, a substituted amino group, typically a dialkylaminoalkyl side chain, is required for maximum activity. This side chain is believed to be crucial for accumulating the drug in the parasite's acidic food vacuole, where it inhibits heme detoxification.[4]

  • The Critical C7-Chloro Group: An electron-withdrawing group at position 7, most famously chlorine in Chloroquine, is essential for high potency.[4] Replacing this group with an electron-donating group like a methyl group results in a complete loss of activity.[4] This substituent modulates the pKa of the quinoline nitrogen, influencing drug accumulation.

  • Other Ring Positions: Substitutions at other positions are generally detrimental. A methyl group at C3, for instance, decreases antimalarial activity.[3][4] The C8 position must also remain unsubstituted in this class to retain activity.[4]

In contrast, the 8-aminoquinolines , such as Primaquine, target the liver stages of the malaria parasite (tissue schizontocidal activity). For this class, the 8-amino side chain is paramount, and a 6-methoxy group is shown to enhance activity.[5] This starkly illustrates how the position of the amino group completely shifts the SAR and the therapeutic application.

Anticancer Quinolinamines: Targeting the Kinome and More

In oncology, quinolinamines have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6] The 4-anilinoquinoline (an amine substituted with an aniline ring) is a particularly successful chemotype.[7]

  • The 4-Anilino Moiety: This group acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase ATP-binding pocket. The substitution pattern on the aniline ring is a key determinant of potency and selectivity. For example, 4-anilinoquinolines with a common trimethoxyaniline motif have been identified as inhibitors of Protein Kinase Novel 3 (PKN3).[8]

  • Positions 6 and 7: These positions are frequently modified to enhance potency and tune selectivity. Halogen substitutions (F, Cl, Br) at position 6 can significantly increase activity against kinases like PKN3 and GAK.[8] Large, bulky alkoxy substituents at position 7 have also been shown to be beneficial for antiproliferative activity.[9]

  • Mechanism of Action: Beyond kinase inhibition, substituted quinolinamines exert anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization.[2][10] Compound 11e (a 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivative) was found to disrupt microtubule assembly and induce G2/M arrest.[10]

CompoundSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHCT-116 (Colon)< 1.0[9]
11e 8-methoxy-4-(4-methoxybenzyloxy)-7-methyl-quinolin-2(1H)-oneCOLO 205 (Colon)0.019[10]
HD6 4-aminoquinoline-hydrazone hybridBacillus subtilis (MIC)8 µg/mL[11]
5a Quinolin-2(1H)-one derivativeMCF-7 (Breast)0.034[12]

Table 1: Representative quantitative data for potent substituted quinolinamine derivatives against cancer cell lines and bacteria.

Antimicrobial Quinolinamines: A Broad Spectrum of Activity

The quinoline scaffold is the backbone of quinolone antibiotics (e.g., ciprofloxacin). While distinct from quinolinamines, SAR studies on related structures provide valuable insights. For quinolinamine derivatives, antimicrobial activity is also highly dependent on substitution patterns.

  • Hydrophilicity and Side Chains: Introducing a primary or secondary amino group can greatly influence antibacterial potency.[13] This is thought to be due to the amino residue creating a cation, which may help evade certain bacterial resistance mechanisms.[13]

  • Hybrid Molecules: A successful strategy involves creating hybrid molecules that combine the quinolinamine scaffold with other pharmacophores. For example, 1H-1,2,3-triazole linked 4-aminoquinoline-chalcone conjugates have shown promising anti-plasmodial activity.[14] Similarly, 4-aminoquinoline-hydrazone hybrids have been developed as potent antibacterial agents.[11]

  • Impact of Alkyl Chains: In a study of quinolinequinones, unbranched alkyl ester chains (methyl, ethyl) conferred significant antibacterial activity against Gram-positive bacteria, whereas branched chains were unfavorable.[15]

The SAR Workflow: From Synthesis to Validation

A Step 1: Library Design & Synthesis B Step 2: Primary Screening (e.g., Cytotoxicity Assay) A->B Synthesized Compounds C Step 3: Hit Confirmation & Potency (IC50/MIC Determination) B->C Initial 'Hits' D Step 4: Secondary/Mechanistic Assays (e.g., Kinase Panel, Apoptosis) C->D Confirmed Potent Hits E Step 5: Lead Optimization (Iterative SAR) D->E Mechanistic Insight E->A Design New Analogs F Step 6: In Vivo Efficacy & PK/PD E->F Optimized Lead

Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: MTT Assay for General Cytotoxicity

This protocol is a foundational method for primary screening of anticancer quinolinamines to assess their effect on cell viability.[16][17]

Objective: To determine the concentration of a substituted quinolinamine derivative that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Substituted quinolinamine compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinamine derivatives in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]

Objective: To determine the MIC of substituted quinolinamines against bacterial strains (e.g., S. aureus, E. coli).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well U-bottom plates

  • Substituted quinolinamine compounds, dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Standard antibiotic control (e.g., Ciprofloxacin)

  • Incubator (37°C)

Step-by-Step Methodology:

  • Compound Preparation: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

The structure-activity relationship of substituted quinolinamines is a rich and dynamic field that continues to yield promising therapeutic candidates. The core scaffold's adaptability allows it to be tailored for a wide range of biological targets, from parasitic enzymes to human protein kinases. Key takeaways for researchers include the profound positional effects of substituents, the power of molecular hybridization, and the necessity of a systematic experimental workflow to validate SAR hypotheses.

Future efforts will likely focus on leveraging computational tools for more predictive in silico design and exploring novel substitutions to overcome drug resistance.[20][21][22] As our understanding of disease biology deepens, the quinolinamine scaffold is poised to remain a cornerstone of medicinal chemistry, providing the architectural foundation for the next generation of targeted therapies.

References

Quantum Chemical Calculations for 6-Chloroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 6-chloroquinoline derivatives, a class of compounds with significant potential in drug discovery. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for leveraging computational chemistry to elucidate molecular properties, predict reactivity, and guide the rational design of novel therapeutic agents. By integrating theoretical principles with actionable protocols, this guide aims to empower research teams to accelerate their discovery pipelines.

The Strategic Imperative for Computational Chemistry in Quinoline Drug Discovery

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2] The introduction of a chloro-substituent at the 6-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][3]

Quantum chemical calculations offer a powerful, cost-effective, and time-efficient alternative to purely empirical approaches in drug development.[4] By simulating molecular behavior at the quantum level, we can gain profound insights into:

  • Molecular Geometry and Stability: Accurately predict three-dimensional structures, bond lengths, and angles, which are fundamental to understanding molecular interactions.

  • Electronic Properties and Reactivity: Elucidate the distribution of electrons within the molecule, identify sites susceptible to nucleophilic or electrophilic attack, and predict chemical reactivity.[1][5][6]

  • Spectroscopic Signatures: Simulate spectroscopic data (e.g., FT-IR, UV-Vis, NMR) to aid in the characterization and identification of synthesized compounds.[1][5][7]

  • Intermolecular Interactions: Provide the foundational data for more advanced simulations like molecular docking, which predicts the binding affinity and orientation of a ligand within the active site of a biological target.[8][9][10]

This guide will focus on Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a favorable balance between computational cost and accuracy for systems of this size.

Theoretical Framework: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its ability to accurately model the electronic structure of molecules.[4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a many-electron system is a unique functional of its electron density.

In practice, the Kohn-Sham formulation of DFT is employed, which introduces a set of non-interacting orbitals (the Kohn-Sham orbitals) that yield the same electron density as the real, interacting system. The choice of the exchange-correlation functional and the basis set are the two most critical parameters in a DFT calculation.

  • Exchange-Correlation Functional: This term accounts for the complex quantum mechanical interactions between electrons. For organic molecules like 6-chloroquinoline derivatives, hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) are widely used and have been shown to provide reliable results.[1][5][8]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed for these types of calculations.[1][5][11] The components of this basis set notation signify:

    • 6-311G: Describes the core and valence atomic orbitals.

    • ++: Adds diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of orbital shapes and improving the accuracy of the calculated geometry and energy.

A Step-by-Step Computational Workflow for 6-Chloroquinoline Derivatives

The following section outlines a detailed, field-proven protocol for conducting quantum chemical calculations on a 6-chloroquinoline derivative.

Molecular Structure Preparation
  • Construct the 3D Structure: Build the initial 3D structure of the 6-chloroquinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Initial Pre-optimization (Optional but Recommended): Perform a preliminary geometry optimization using a lower-level theory or a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This can help to accelerate the convergence of the more computationally expensive DFT calculation.

Geometry Optimization and Frequency Calculation

The primary goal of this step is to find the minimum energy conformation of the molecule.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[8]

  • Input File Preparation: Create an input file specifying the following parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Opt Freq (This keyword instructs the software to perform a geometry optimization followed by a frequency calculation).

    • Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and the spin multiplicity (usually 1 for a singlet ground state).

  • Execution and Validation: Run the calculation. Upon completion, it is crucial to verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation.

Analysis of Molecular Properties

Once the optimized geometry is obtained, a wealth of information can be extracted from the calculation output.

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data (e.g., from X-ray crystallography) if available, to validate the computational model.

ParameterC-Cl Bond Length (Å)C-N Bond Lengths (Å)Ring C-C Bond Lengths (Å)
Calculated [Example Value: 1.74][Example Values: 1.32 - 1.38][Example Values: 1.37 - 1.42]
Experimental [If available][If available][If available]

Table 1: Hypothetical comparison of calculated and experimental geometric parameters for a 6-chloroquinoline derivative. Calculated values are typically for the gas phase, while experimental values may be from the solid state, leading to minor discrepancies.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[6]

PropertyEnergy (eV)
HOMO [Example Value: -6.5]
LUMO [Example Value: -1.8]
ΔE (HOMO-LUMO Gap) [Example Value: 4.7]

Table 2: Representative calculated electronic properties for a 6-chloroquinoline derivative.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions.

    • Red regions (negative potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., nitrogen, chlorine), and are potential sites for electrophilic attack.

    • Blue regions (positive potential): Indicate electron-poor areas, such as those around hydrogen atoms, and are favorable for nucleophilic attack.[6]

Spectroscopic Analysis
  • FT-IR Spectroscopy: The frequency calculation provides the vibrational modes of the molecule. The calculated frequencies can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra.[1]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths.[1][5]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule, which can be compared to experimental NMR data for structural elucidation.[1][5][7]

Visualization of Computational Workflows and Concepts

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation A Construct 3D Structure (e.g., GaussView, Avogadro) B Pre-optimization (Molecular Mechanics) A->B C Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) B->C D Structural Parameters (Bond Lengths, Angles) C->D E Electronic Properties (HOMO, LUMO, MEP) C->E F Spectroscopic Signatures (FT-IR, UV-Vis, NMR) C->F G Input for Further Studies (e.g., Molecular Docking) E->G

Caption: A typical workflow for quantum chemical calculations of 6-chloroquinoline derivatives.

G cluster_molecule 6-Chloroquinoline Derivative cluster_reactivity Chemical Reactivity HOMO HOMO (Electron Donor) Electrophile Electrophile HOMO->Electrophile Attack LUMO LUMO (Electron Acceptor) Nucleophile Nucleophile Nucleophile->LUMO Attack

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Integration with Drug Discovery Pipelines

The data generated from quantum chemical calculations are not an end in themselves but rather a critical input for subsequent stages of the drug discovery process.

  • Quantitative Structure-Activity Relationship (QSAR): Calculated electronic properties (e.g., HOMO-LUMO gap, dipole moment) can serve as descriptors in QSAR models to correlate molecular features with biological activity.[9]

  • Molecular Docking: An accurately optimized geometry and calculated partial atomic charges are essential for reliable molecular docking simulations.[8][10][12] These simulations predict how a 6-chloroquinoline derivative might bind to a target protein, providing insights into the key interactions that drive binding affinity and selectivity.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. For 6-chloroquinoline derivatives, these methods offer a rational and efficient pathway to understanding their fundamental properties, predicting their reactivity, and guiding their optimization as potential drug candidates. By integrating these computational approaches into the drug discovery workflow, research organizations can enhance their decision-making processes, reduce the reliance on costly and time-consuming experimental screening, and ultimately accelerate the journey from hit identification to a viable clinical candidate.

References

Whitepaper: Strategic Derivatization of 6-Chloroquinolin-3-amine for the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals on leveraging 6-Chloroquinolin-3-amine as a versatile starting material for the synthesis and discovery of novel bioactive compounds. We will explore strategic synthetic derivatizations, robust biological screening protocols, and the rationale behind experimental designs aimed at identifying potent agents for oncology, infectious diseases, and inflammatory conditions. This document is grounded in established methodologies and provides actionable insights for accelerating the transition from a privileged scaffold to a lead compound.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a fused heterocyclic system of benzene and pyridine, is a prominent pharmacophore due to its ability to interact with various biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral effects.[1][2][4] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological activity. This inherent "tunability" is a key reason for its enduring interest in drug discovery.

The selection of This compound as a starting scaffold is a strategic choice. The chlorine atom at the 6-position can significantly enhance the lipophilicity and antibacterial activity of the resulting compounds.[1][5] The amine group at the 3-position serves as a critical synthetic handle, providing a reactive site for a multitude of chemical transformations to build molecular diversity.

Strategic Synthesis and Derivatization

The primary goal of derivatization is to generate a library of compounds with diverse chemical features to explore the structure-activity relationship (SAR). The amino group of this compound is an excellent nucleophile, making it amenable to various C-N bond-forming reactions.

Core Synthetic Strategies

Several robust synthetic approaches can be employed to modify the this compound core. The choice of reaction is dictated by the desired structural outcome and the need to introduce specific pharmacophoric features.

  • Amide Bond Formation: Coupling with various carboxylic acids (aliphatic, aromatic, heterocyclic) is a straightforward method to introduce a wide range of substituents. This is often a primary step in library synthesis due to the commercial availability of diverse carboxylic acids and the reliability of the reaction.

  • Schiff Base Formation and Reduction: Reaction with aldehydes or ketones forms an imine (Schiff base), which can be subsequently reduced to a stable secondary amine. This two-step process allows for the introduction of diverse alkyl and aryl groups.

  • Sulfonamide Synthesis: Reacting the amine with various sulfonyl chlorides yields sulfonamides, a functional group present in many clinically approved drugs, which can act as a hydrogen bond acceptor and participate in key binding interactions.

  • Heterocycle Formation: The amine can serve as a building block for constructing fused or appended heterocyclic rings, such as triazoles or pyrimidines, which are known to enhance biological activity.[6]

The overall discovery workflow is a systematic process that moves from initial chemical synthesis to biological validation.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening & Hit Identification cluster_2 Lead Optimization & Mechanism of Action A Starting Material: This compound B Derivatization Reactions (Amidation, Sulfonylation, etc.) A->B C Diverse Compound Library B->C D Primary Screening (e.g., MTT Assay, MIC Assay) C->D Test Compounds E Hit Compounds Identified D->E F Secondary Screening (Dose-Response, Selectivity) E->F Validate Hits G Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) F->G H Lead Compound G->H

Caption: High-level workflow for bioactive compound discovery.

Biological Evaluation: From Screening to Mechanism

A multi-tiered screening approach is essential for efficiently identifying promising compounds and elucidating their mechanisms of action.

Anticancer Activity Screening

Quinoline derivatives are well-documented anticancer agents, acting through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[7][8]

Primary Screening Protocol (MTT Assay):

  • Cell Culture: Plate human cancer cell lines (e.g., MGC-803 gastric cancer, MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: The results from the primary screen should be tabulated to facilitate SAR analysis.

Compound IDR-Group (at 3-amino position)IC50 (µM) vs. MGC-803IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
5a 4-Fluorobenzoyl8.512.315.1
5b 4-Methoxybenzoyl15.221.825.4
5c Thiophene-2-carbonyl6.29.811.5
5d Pyridine-3-carbonyl11.418.120.7

Note: Data is hypothetical for illustrative purposes.

From this hypothetical data, one might infer that electron-withdrawing groups (fluoro) and heterocyclic moieties (thiophene) at the R-position enhance anticancer activity compared to electron-donating groups (methoxy).

Mechanism of Action (MoA): Promising compounds, such as novel quinoline derivative 91b1, have been shown to exert their anticancer effects by downregulating specific genes like Lumican.[9] Other derivatives may act as inhibitors of critical signaling pathways like PI3K or JAK/STAT.[10][11]

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 6-Chloroquinoline Derivative Inhibitor->JAK2 Inhibition

Caption: Potential inhibition of the JAK/STAT pathway by a quinoline derivative.

Antimicrobial Activity Screening

The quinoline core is central to many antibacterial agents, most notably the fluoroquinolones, which target bacterial DNA gyrase.[2][12] The presence of a chlorine atom at C-6 is a known strategy to enhance antibacterial potency.[1]

Primary Screening Protocol (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Compound IDR-Group (at 3-amino position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
6a Benzyl1664
6b 4-Chlorobenzyl832
6c 3,4-Dichlorobenzyl416
6d Naphthylmethyl8>64

Note: Data is hypothetical for illustrative purposes.

These hypothetical results suggest that increasing halogenation on the benzyl substituent enhances activity against both Gram-positive and Gram-negative bacteria, and that increased steric bulk (naphthyl) may be detrimental to activity against Gram-negative strains.

Conclusion and Future Perspectives

This compound is a high-potential starting scaffold for the development of novel bioactive compounds. Its strategic location of functional groups allows for the facile generation of diverse chemical libraries. By employing a systematic approach of targeted synthesis coupled with tiered biological screening, researchers can efficiently identify hit compounds with potent anticancer or antimicrobial activities. Future work should focus on optimizing these hits to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics.

References

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 6-Chloroquinolin-3-amine from 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinolin-3-amine is a highly valuable heterocyclic building block, or scaffold, frequently utilized in medicinal chemistry and drug discovery. Its structural motif is integral to a range of pharmacologically active agents, most notably as a core component in the design of specific kinase inhibitors for oncology. This application note provides a comprehensive, two-step protocol for the synthesis of this compound starting from the commercially available 6-chloroquinoline. The described methodology involves a regioselective nitration followed by a robust reduction, with detailed mechanistic insights, step-by-step procedures, characterization data, and a troubleshooting guide to ensure reliable and reproducible execution in a laboratory setting.

Strategic Overview and Mechanistic Rationale

The conversion of 6-chloroquinoline to this compound is efficiently achieved through a two-step sequence:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C3 position of the quinoline ring to yield the intermediate, 6-chloro-3-nitroquinoline.

  • Chemoselective Reduction: Reduction of the nitro group to a primary amine (-NH₂) to afford the final product, this compound.

This strategy hinges on the controlled manipulation of the electronic properties of the quinoline ring system.

Synthesis_Workflow Start 6-Chloroquinoline Nitration_Step Step 1: Nitration (Electrophilic Aromatic Substitution) Start->Nitration_Step KNO₃, conc. H₂SO₄ Intermediate 6-Chloro-3-nitroquinoline Reduction_Step Step 2: Reduction (Nitro Group Reduction) Intermediate->Reduction_Step SnCl₂·2H₂O, HCl/EtOH Final This compound Nitration_Step->Intermediate Reduction_Step->Final

Caption: Overall synthetic workflow from 6-chloroquinoline to this compound.

Mechanistic Insight: Regioselectivity of Nitration

Electrophilic substitution on the quinoline ring is a complex process. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming the quinolinium ion. This N-protonation strongly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring (positions 2, 3, 4). Consequently, electrophilic substitution, such as nitration, preferentially occurs on the less deactivated benzene ring, typically yielding a mixture of 5- and 8-nitro isomers.[1]

However, by carefully controlling the reaction conditions, substitution at the C3 position can be achieved. This protocol utilizes a mixed acid nitration (potassium nitrate in sulfuric acid) at a controlled temperature. The sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). While the pyridine ring is deactivated, the C3 position is the least deactivated site within that ring for electrophilic attack, making this transformation possible, albeit often in modest yields compared to substitutions on more activated systems.

Mechanistic Insight: Nitro Group Reduction

The reduction of the nitro group in 6-chloro-3-nitroquinoline is readily accomplished using tin(II) chloride (SnCl₂) in an acidic medium. This method is a classic and highly effective procedure for converting aromatic nitro compounds to anilines, particularly in heterocyclic systems where catalytic hydrogenation might be complicated by catalyst poisoning or over-reduction. The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates before yielding the final amine.[2]

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Nitration reactions are highly exothermic and require strict temperature control.

Part A: Synthesis of 6-Chloro-3-nitroquinoline (Intermediate)
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)
6-Chloroquinoline163.605.00 g30.56
Concentrated Sulfuric Acid (98%)98.0825 mL-
Potassium Nitrate (KNO₃)101.103.40 g33.63
Deionized Water18.02~500 mL-
10 M Sodium Hydroxide (aq)40.00As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice/water bath to 0-5 °C.

  • Slowly add 5.00 g (30.56 mmol) of 6-chloroquinoline to the cold, stirring sulfuric acid. Stir until all the solid has dissolved.

  • While maintaining the temperature between 0-10 °C, add 3.40 g (33.63 mmol) of potassium nitrate in small portions over a period of 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermicity of the reaction and prevent the formation of dinitrated or other side products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Once the reaction is complete, carefully pour the acidic mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Neutralize the cold slurry by slowly adding 10 M aqueous sodium hydroxide until the pH is ~7-8. Maintain the temperature below 20 °C during neutralization.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Dry the crude product under vacuum to yield 6-chloro-3-nitroquinoline as a pale yellow solid.[3] The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Part B: Synthesis of this compound (Final Product)
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)
6-Chloro-3-nitroquinoline208.604.00 g19.17
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6321.62 g95.85
Ethanol (EtOH)46.0780 mL-
Concentrated Hydrochloric Acid (37%)36.465 mL-
Ethyl Acetate (EtOAc)88.11~300 mL-
Saturated Sodium Bicarbonate (aq)-~100 mL-
Brine-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 4.00 g (19.17 mmol) of 6-chloro-3-nitroquinoline, 80 mL of ethanol, and 21.62 g (95.85 mmol) of tin(II) chloride dihydrate.

  • Stir the suspension and carefully add 5 mL of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solution should become homogeneous.

  • Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) until the nitro-intermediate is fully consumed. A new, more polar spot (which may streak) should appear for the amine product.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining residue, add 100 mL of water and cool the flask in an ice bath.

  • Slowly add 10 M aqueous sodium hydroxide to basify the mixture to a pH > 10. A thick, white precipitate of tin hydroxides will form. Causality Note: Basification is essential to deprotonate the amine product and precipitate the tin salts, allowing for extraction of the free amine into an organic solvent.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization and Data Analysis

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to light brown solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.55 (d, 1H), 7.85 (d, 1H), 7.60 (d, 1H), 7.35 (dd, 1H), 7.05 (d, 1H), 5.70 (s, 2H, -NH₂). Note: Chemical shifts are approximate and may vary.
Mass Spec (ESI+) Calculated for C₉H₇ClN₂ [M+H]⁺: 179.0376; Found: 179.0371.
Melting Point ~135-138 °C

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in nitration step 1. Insufficient nitrating agent. 2. Temperature was too low. 3. Loss during workup.1. Ensure KNO₃ is dry and accurately weighed. 2. Allow the reaction to proceed at room temperature after the initial controlled addition. 3. Ensure complete precipitation before filtration.
Multiple spots on TLC after nitration 1. Reaction temperature was too high, leading to side products (e.g., dinitration). 2. Formation of other isomers (5- or 8-nitro).1. Strictly maintain the temperature between 0-10 °C during the addition of KNO₃. 2. The desired 3-nitro isomer may require purification by column chromatography before the reduction step.
Incomplete reduction to the amine 1. Insufficient SnCl₂·2H₂O. 2. Reaction time was too short. 3. Inadequate acidity.1. Use a 5-fold molar excess of the reducing agent. 2. Extend the reflux time and monitor by TLC until the starting material is consumed. 3. Ensure concentrated HCl was added at the beginning.
Low recovery of amine after extraction 1. Aqueous layer was not sufficiently basic during workup. 2. Emulsion formation.1. Check the pH of the aqueous layer after adding NaOH; it must be >10 to ensure the amine is in its free base form. 2. Add brine to the separatory funnel to help break up emulsions.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aminoquinolines and Palladium Catalysis

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] Among its derivatives, 6-aminoquinolines are particularly valuable as versatile intermediates in drug discovery and materials science.[3][4] The strategic introduction of an amino group at the C-6 position provides a critical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and optimization.

Historically, the synthesis of aryl amines, including 6-aminoquinolines, presented significant challenges, often requiring harsh reaction conditions with limited substrate scope and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[5][6] This powerful methodology offers a mild and efficient pathway for the synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners.[7][8] The continuous evolution of palladium catalysts and ligands has expanded the scope and utility of this transformation, making it an indispensable tool in modern organic synthesis.[9]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of 6-aminoquinoline derivatives. We will delve into the critical experimental parameters, offer step-by-step procedures for representative transformations, and discuss the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Key Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing palladium-catalyzed aminations. The generally accepted catalytic cycle for the Buchwald-Hartwig reaction involves a sequence of fundamental organometallic steps.[10][11]

A simplified representation of the catalytic cycle is depicted below:

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Amine Coordination (R2NH) Ar-Pd(II)-X->Ligand_Exchange + R2NH Amine_Complex [Ar-Pd(II)(L_n)(R2NH)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation + Base Amido_Complex Ar-Pd(II)(L_n)-NR2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

The cycle commences with the oxidative addition of the aryl halide (e.g., 6-haloquinoline) to a low-valent palladium(0) complex. This is often the rate-determining step. Subsequently, the amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the product and regenerates the active palladium(0) catalyst.[12]

Critical Parameters and Experimental Considerations

The success of a palladium-catalyzed amination hinges on the judicious selection of several key components.

1. Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be employed. Common choices include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that is widely used.

  • Pd(OAc)₂ (Palladium(II) acetate): A common Pd(II) precursor that is reduced in situ to the active Pd(0) species.

2. Ligand Selection: The choice of phosphine ligand is arguably the most critical factor influencing the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps.[8]

LigandStructureKey Features & Applications
BINAP 2,2'-bis(diphenylphosphino)-1,1'-binaphthylOne of the first-generation bidentate ligands, effective for coupling primary amines.[5]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA wide bite-angle bidentate ligand, often used to suppress side reactions.[13]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA highly active biaryl monophosphine ligand for a broad range of substrates.[13]
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylEffective for sterically hindered amines and challenging substrates.[14]

3. Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • NaOtBu (Sodium tert-butoxide): A commonly used and highly effective base.

  • K₃PO₄ (Potassium phosphate): A milder base that can be advantageous for sensitive substrates.

  • Cs₂CO₃ (Cesium carbonate): Often used in combination with specific ligand systems.

4. Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle.

  • Toluene: A standard solvent for many Buchwald-Hartwig reactions.

  • Dioxane: Another common choice, particularly for reactions at higher temperatures.

  • DMF (Dimethylformamide): Can be used, but care must be taken to ensure it is anhydrous.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 6-Bromoquinoline with a Primary Amine

This protocol describes a typical setup for the coupling of 6-bromoquinoline with a primary amine using a Pd₂(dba)₃/SPhos catalyst system.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge Schlenk flask with 6-bromoquinoline, amine, Pd₂(dba)₃, and SPhos. B Add NaOtBu to the flask. A->B C Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. B->C D Add anhydrous toluene via syringe. C->D E Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography on silica gel. I->J

Figure 2: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 6-Bromoquinoline (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline, the primary amine, Pd₂(dba)₃, and SPhos.

  • Add NaOtBu to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aminoquinoline derivative.

Protocol 2: Selective Amination of 6-bromo-2-chloroquinoline

In cases of di- or polyhalogenated quinolines, selective functionalization can be achieved by leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). This protocol, adapted from the literature, demonstrates the selective amination at the C-6 position of 6-bromo-2-chloroquinoline.[15][16]

Materials:

  • 6-bromo-2-chloroquinoline (1.0 mmol)

  • Cyclic secondary amine (e.g., morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • Follow the general setup procedure outlined in Protocol 1, charging the Schlenk flask with 6-bromo-2-chloroquinoline, the cyclic amine, Pd₂(dba)₃, and BINAP.

  • Add NaOtBu and degassed toluene.

  • Heat the reaction mixture to 100 °C and monitor for the consumption of the starting material.

  • Perform the work-up and purification as described in Protocol 1 to isolate the 6-amino-2-chloroquinoline derivative.

Rationale for Selectivity: The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective amination at the 6-position under carefully controlled conditions.[15] The 2-chloro substituent remains available for subsequent diversification.

Data Summary: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed amination of haloquinolines.

EntryAryl HalideAmineCatalyst SystemBaseTemp (°C)Yield (%)Reference
16-BromoquinolineAnilinePd(OAc)₂ / BINAPCs₂CO₃11085[17]
26-ChloroquinolineMorpholinePd₂(dba)₃ / XPhosK₃PO₄12092[17]
36-Iodoquinolinen-HexylaminePd(OAc)₂ / PPh₃Et₃N10078[18]
46-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ / BINAPNaOtBu10088[15]

Troubleshooting and Advanced Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., a biaryl phosphine), or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.

  • Side Reactions: The formation of dehalogenated byproducts can sometimes be observed. Using a bulkier ligand or a milder base may mitigate this issue.

  • Ammonia Equivalents: For the synthesis of primary 6-aminoquinolines, direct coupling with ammonia can be challenging. The use of ammonia equivalents, such as lithium bis(trimethylsilyl)amide (LiHMDS), followed by desilylation, provides a robust alternative.[7][15]

Conclusion

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry for the preparation of 6-aminoquinoline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of these important molecular entities, facilitating advancements in drug discovery and materials science.

References

6-Chloroquinolin-3-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Chloroquinolin-3-amine Scaffold

The quinoline core is a cornerstone in the edifice of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of natural products and synthetic compounds with profound therapeutic value.[1] The strategic incorporation of a chlorine atom at the 6-position and an amino group at the 3-position of the quinoline ring system endows the this compound scaffold with a unique combination of physicochemical properties. The electron-withdrawing nature of the chlorine atom can enhance the molecule's binding affinity to biological targets through halogen bonding and favorably influence its pharmacokinetic profile.[2] The 3-amino group serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity.[3]

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, potential therapeutic applications, particularly as a scaffold for kinase inhibitors and antimicrobial agents, and provide detailed protocols for its derivatization and biological evaluation.

Synthesis of the this compound Core: A Proposed Pathway

The synthesis of this compound can be strategically achieved through a two-step process involving the preparation of a key intermediate, 6-chloro-3-nitroquinoline, followed by its reduction.

Part 1: Synthesis of 6-Chloro-3-nitroquinoline

A plausible and efficient method for the synthesis of the nitroquinoline intermediate is through a modification of the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis.[4] This would be followed by a regioselective nitration. A general workflow is outlined below:

G cluster_0 Synthesis of 6-Chloro-3-nitroquinoline start 4-Chloroaniline step1 Skraup-Doebner-von Miller Reaction (e.g., with acrolein precursor) start->step1 product1 6-Chloroquinoline step1->product1 step2 Nitration (HNO₃/H₂SO₄) product1->step2 product2 6-Chloro-3-nitroquinoline step2->product2

Caption: Proposed synthetic workflow for 6-Chloro-3-nitroquinoline.

Experimental Protocol: Synthesis of 6-Chloro-3-nitroquinoline (Proposed)

  • Step 1: Synthesis of 6-Chloroquinoline.

    • In a fume hood, cautiously add 4-chloroaniline to a mixture of glycerol, a mild oxidizing agent (e.g., arsenic pentoxide or ferrous sulfate), and concentrated sulfuric acid.

    • Heat the mixture carefully. The reaction is exothermic and requires careful temperature control to prevent the formation of tarry by-products.[5]

    • After the initial vigorous reaction subsides, continue heating to complete the cyclization.

    • Cool the reaction mixture and carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-chloroquinoline.

    • Isolate the crude product by filtration and purify by recrystallization or steam distillation.

  • Step 2: Nitration of 6-Chloroquinoline.

    • Dissolve 6-chloroquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature to ensure regioselective nitration at the 3-position.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 6-chloro-3-nitroquinoline.

    • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Part 2: Reduction to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A reliable method for this conversion is the use of stannous chloride (SnCl₂) in an acidic medium.[6]

G cluster_0 Reduction to this compound start 6-Chloro-3-nitroquinoline step1 Reduction (e.g., SnCl₂/HCl) start->step1 product1 This compound step1->product1 G cluster_0 Derivatization Workflow start This compound step1 Amide Coupling (Acyl chloride or Carboxylic acid + Coupling agent) start->step1 product1 Amide Derivatives step1->product1 step2 In Vitro Kinase Assay product1->step2 step3 Cell-Based Proliferation Assay product1->step3 product2 IC₅₀ Determination step2->product2 product3 GI₅₀ Determination step3->product3

References

Application Notes & Protocols: 6-Chloroquinolin-3-amine as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for developing therapeutics targeting a wide array of diseases.[1] Within this class, 6-chloroquinolin-3-amine has emerged as a particularly valuable starting material for the synthesis of protein kinase inhibitors. Protein kinases are integral to cellular signaling, and their dysregulation is a well-established driver of oncogenesis and other proliferative disorders, making them critical targets for modern drug discovery.[2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound. We will explore its chemical rationale as an ATP-competitive inhibitor scaffold, present detailed, field-proven synthetic protocols, and outline methodologies for biological evaluation.

The Strategic Advantage of the this compound Scaffold

The efficacy of the quinoline core in kinase inhibition stems from its ability to function as an ATP mimetic, effectively occupying the adenine binding pocket of protein kinases.[2][3] The this compound structure offers a unique combination of features that medicinal chemists can exploit for developing potent and selective inhibitors.

  • The Quinoline Core: This rigid bicyclic system serves as an excellent anchor, mimicking the purine ring of ATP to bind the kinase hinge region.[2] This interaction is a foundational element for ATP-competitive inhibitors.[4]

  • The 3-Amino Group: This primary amine is a critical synthetic handle. It provides a nucleophilic site for introducing a diverse range of substituents. These modifications are crucial for extending into specific pockets within the kinase active site, thereby dictating the inhibitor's potency and selectivity profile.

  • The 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a passive feature. It can significantly enhance binding affinity through halogen bonding with amino acid residues in the active site.[2][3] Furthermore, this electron-withdrawing group can favorably modulate the pharmacokinetic properties of the final compound, including metabolic stability and cell permeability.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

One of the most robust and versatile methods for derivatizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this approach, the 3-amino group acts as a nucleophile, attacking an electron-deficient aromatic ring to displace a suitable leaving group. This strategy is particularly effective when using highly activated electrophiles, such as heteroaromatics bearing nitro groups and halogen substituents.[5]

The general scheme involves the reaction of this compound with an activated (hetero)aryl halide, typically in the presence of a non-nucleophilic base and a high-boiling point solvent.

Caption: General SNAr reaction scheme for synthesizing kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, purification, and characterization of a novel kinase inhibitor scaffold, followed by a general procedure for assessing its biological activity.

Protocol 1: Synthesis of N-(2-chloro-5-nitropyridin-4-yl)-6-chloroquinolin-3-amine

This protocol details the SNAr reaction between this compound and 2,4-dichloro-5-nitropyridine. The rationale for selecting this electrophile is the dual activation of the ring by the nitro group and the pyridinic nitrogen, making the C4 position highly susceptible to nucleophilic attack.

Materials and Reagents:

  • This compound

  • 2,4-Dichloro-5-nitropyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add 2,4-dichloro-5-nitropyridine (1.2 eq.) to the flask.

  • Solvent and Base: Under an inert atmosphere (Argon or Nitrogen), add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the starting amine. Add DIPEA (3.0 eq.) to the stirring solution.

    • Expert Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary amine nucleophile. Anhydrous conditions are crucial to prevent unwanted side reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 EtOAc/Hexanes mobile phase.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the crude residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes (e.g., 10% to 50%).

    • Self-Validation: Collect fractions and analyze by TLC to pool the pure product. The desired product is typically the major, more polar spot compared to the starting materials.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the title compound, typically as a yellow or orange solid. Proceed to Protocol 2 for characterization.

G cluster_workflow Protocol 1: Synthesis Workflow A 1. Combine Reactants (this compound, 2,4-Dichloro-5-nitropyridine) B 2. Add Anhydrous Dioxane and DIPEA Base A->B C 3. Heat to Reflux (12-24h under N2) B->C D 4. Monitor by TLC C->D E 5. Cool & Concentrate C->E Reaction Complete F 6. Aqueous Work-up (DCM, NaHCO3, Brine) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS, HPLC) G->H

Caption: Step-by-step workflow for the synthesis and purification of the inhibitor.

Protocol 2: Structural Characterization and Purity Assessment

To ensure the identity and purity of the synthesized compound, a combination of standard analytical techniques is required.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra should be consistent with the proposed structure, showing characteristic shifts for the quinoline and pyridine protons and carbons.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound, matching the calculated molecular weight. This provides definitive confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC. A pure sample should exhibit a single major peak (typically >95% purity) when monitored at a suitable UV wavelength (e.g., 254 nm).

Parameter Technique Purpose
Identity NMR (¹H, ¹³C)Confirms chemical structure and connectivity
Identity Mass SpectrometryConfirms molecular weight and formula
Purity HPLCQuantifies the percentage purity of the final compound
Caption: Table summarizing the analytical techniques for compound validation.
Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in kinase assay buffer to achieve the desired final concentrations for the IC₅₀ curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate/ATP mixture, and the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Targeted Signaling Pathways and Data Interpretation

Quinoline-based inhibitors frequently target receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation and survival.[6][7] A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which activates downstream cascades like the PI3K/Akt and Ras/MAPK pathways.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS Ras/MAPK Pathway EGFR->RAS Activates Inhibitor Synthesized Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation, Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive inhibitor.

Interpreting Results: The primary output from the biological assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC₅₀ value indicates higher potency.

Compound ID Synthetic Yield (%) Purity (HPLC, %) Target Kinase IC₅₀ (nM)
SC-QN-001 65>98EGFR15
SC-QN-002 58>99VEGFR245
SC-QN-003 72>97SRC120
Caption: Example data summary for synthesized compounds.

Conclusion

This compound stands out as a highly effective and versatile starting material for the construction of novel kinase inhibitors. The synthetic accessibility of its 3-amino group via robust reactions like SNAr allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. The protocols and workflows detailed in this guide provide a solid, validated foundation for researchers to leverage this powerful scaffold in the ongoing quest for next-generation targeted cancer therapies.

References

Application Notes & Protocols: Leveraging 6-Chloroquinolin-3-amine in Advanced Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency

In the landscape of modern medicinal chemistry, the dual pursuits of molecular complexity and synthetic efficiency are paramount. Multicomponent reactions (MCRs) represent a powerful strategic tool, enabling the construction of intricate molecular architectures in a single, convergent step.[1] These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds, making them indispensable in drug discovery programs.[2]

At the core of many successful therapeutic agents lies a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The 6-chloroquinoline core is one such scaffold, recognized for its prevalence in a wide range of bioactive molecules, including those with antimalarial, anticancer, and antimicrobial properties.[3] The chlorine substituent at the 6-position often enhances binding affinity through halogen bonding and favorably modulates pharmacokinetic properties.[3]

This guide focuses on the application of 6-Chloroquinolin-3-amine , a versatile and reactive building block, in several cornerstone multicomponent reactions. The primary amino group at the 3-position serves as a highly effective nucleophilic component, opening avenues to a vast chemical space of novel quinoline derivatives. We will explore the mechanisms, provide detailed, field-tested protocols, and discuss the rationale behind experimental choices for key MCRs, including the Ugi, Passerini, and related cyclocondensation reactions.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds

The Ugi reaction is a quintessential MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide scaffold.[4][5] Its ability to incorporate four distinct points of diversity makes it exceptionally valuable for generating libraries of complex molecules.

Mechanistic Rationale

The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[4] The initial step is the formation of an imine from the aldehyde and the amine (this compound). The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion and the final, decisive acyl transfer.

Ugi_Mechanism cluster_start Reactants cluster_steps Reaction Pathway Amine This compound Imine Imine Formation Amine->Imine Aldehyde R¹-CHO Aldehyde->Imine CarboxylicAcid R²-COOH Protonation Protonation CarboxylicAcid->Protonation Isocyanide R³-NC Nitrile_Ion Nitrilium Ion Isocyanide->Nitrile_Ion Imine->Protonation Protonation->Nitrile_Ion Adduct Intermediate Adduct Nitrile_Ion->Adduct Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product Final Product (α-Acylamino Amide) Mumm->Product

Caption: The Ugi reaction mechanism, initiated by imine formation.

Experimental Protocol: Ugi Synthesis of a Novel Quinoline-Based Peptidomimetic

This protocol describes a representative Ugi reaction. The choice of methanol as a solvent is crucial; its polar, protic nature facilitates imine formation and solubilizes the various components and intermediates effectively.[6]

Materials:

  • This compound (1.0 mmol, 178.6 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Acetic Acid (1.0 mmol, 60.1 mg, 57 µL)

  • tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL)

  • Anhydrous Methanol (MeOH, 5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, and standard glassware

Procedure:

  • To a 25 mL round-bottom flask, add this compound (178.6 mg) and anhydrous methanol (5 mL). Stir at room temperature until the amine is fully dissolved.

  • Sequentially add benzaldehyde (102 µL) and acetic acid (57 µL) to the solution. Stir the mixture for 20 minutes at room temperature to facilitate pre-formation of the iminium ion.

  • Add tert-butyl isocyanide (113 µL) dropwise to the stirring solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.

  • The reaction is exothermic and typically completes within a few hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the crude residue in dichloromethane (DCM, 20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove excess acetic acid, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure α-acylamino amide product.

Component VariationStarting MaterialsExpected Yield (%)
Aldehyde 4-Methoxybenzaldehyde, this compound, Acetic Acid, t-Butyl IsocyanideHigh
Carboxylic Acid Benzaldehyde, this compound, Benzoic Acid, t-Butyl IsocyanideGood to High
Isocyanide Benzaldehyde, this compound, Acetic Acid, Cyclohexyl IsocyanideHigh

The Passerini Three-Component Reaction (P-3CR): Accessing α-Acyloxy Amides

While this compound is not a direct component in the Passerini reaction, its corresponding aldehyde derivative, 2-chloroquinoline-3-carbaldehyde , is an excellent substrate, highlighting the versatility of the quinoline scaffold in MCRs. The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides, which are valuable intermediates and structural motifs in bioactive compounds.[7][8][9]

Mechanistic Rationale

The Passerini reaction mechanism is highly dependent on the solvent. In nonpolar, aprotic solvents, it is believed to proceed through a concerted, cyclic transition state.[10] In polar solvents, an ionic pathway involving the formation of a nitrilium ion intermediate is more likely.[9] The protocol below utilizes a binary solvent system (DCM/H₂O), which has been shown to improve yields and decrease reaction times.[8]

Passerini_Mechanism cluster_reactants Reactants Aldehyde 2-Chloroquinoline-3-carbaldehyde Intermediate Formation of α-adduct (via H-bonding network) Aldehyde->Intermediate Concerted Pathway (Aprotic Solvents) CarboxylicAcid R¹-COOH CarboxylicAcid->Intermediate Concerted Pathway (Aprotic Solvents) Isocyanide R²-NC Isocyanide->Intermediate Concerted Pathway (Aprotic Solvents) Rearrangement Intramolecular Acyl Transfer (Mumm-type Rearrangement) Intermediate->Rearrangement Product Final Product (α-Acyloxy Amide) Rearrangement->Product

Caption: Concerted mechanism of the Passerini reaction.

Experimental Protocol: Synthesis of an Alkyne-Functionalized 2-Chloroquinoline

This protocol is adapted from a reported green synthesis of alkyne-2-chloroquinolines via the P-3CR, demonstrating the reaction's utility in creating functionalized handles for further chemistry, such as click reactions.[8]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)

  • Propynoic acid (1.0 mmol, 70.0 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL)

  • Dichloromethane (DCM, 2 mL)

  • Deionized Water (H₂O, 2 mL)

  • Vial (10 mL) with magnetic stirrer

Procedure:

  • In a 10 mL vial, combine 2-chloroquinoline-3-carbaldehyde (191.6 mg), propynoic acid (70.0 mg), DCM (2 mL), and water (2 mL).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl isocyanide (113 µL) to the mixture.

  • Seal the vial and continue to stir vigorously at room temperature for 24-48 hours. The mild, green conditions are a key advantage of this protocol.[8]

  • Monitor the reaction by TLC (Ethyl Acetate/Hexane 3:7).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to yield the desired α-acyloxy amide.

IsocyanideCarboxylic AcidReported Yield (%)[8]
tert-Butyl isocyanidePropynoic acid65
Cyclohexyl isocyanidePropynoic acid60
Benzyl isocyanidePropynoic acid55
tert-Butyl isocyanide4-Pentynoic acid50

Hantzsch-Like Reactions: Building Fused Polycyclic Systems

While the classic Hantzsch pyridine synthesis involves an aldehyde, two equivalents of a β-ketoester, and ammonia,[11] analogous MCRs can be employed to construct complex, fused heterocyclic systems using quinoline-based starting materials. A powerful example is the organocatalytic three-component reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and an active methylene compound like dimedone.[12]

Mechanistic Rationale

This reaction likely proceeds via an initial Knoevenagel condensation between the 2-chloroquinoline-3-carbaldehyde and dimedone, catalyzed by the organocatalyst (e.g., L-proline). This generates a reactive Michael acceptor. The 6-aminouracil then acts as a nucleophile in a Michael addition, followed by intramolecular cyclization and dehydration to form the final, fused polycyclic product.

Hantzsch_Like_Workflow cluster_reactants Reactants Aldehyde 2-Chloroquinoline-3-carbaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dimedone Dimedone Dimedone->Knoevenagel Uracil 6-Aminouracil Michael Michael Addition Uracil->Michael Catalyst L-Proline Catalyst->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Fused Pyrano[2,3-b]quinoline or Benzo[b][1,8]naphthyridine Cyclization->Product

Caption: Pathway for the synthesis of fused quinoline systems.

Experimental Protocol: Organocatalytic Synthesis of a Fused Pyrano[2,3-b]quinoline

This protocol leverages L-proline, an inexpensive and environmentally benign organocatalyst, to facilitate the cascade reaction under mild conditions.[13]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)

  • Dimedone (1.0 mmol, 140.2 mg)

  • 6-Aminouracil (1.0 mmol, 127.1 mg)

  • L-proline (0.2 mmol, 23.0 mg)

  • Ethanol (EtOH, 10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, suspend 2-chloroquinoline-3-carbaldehyde (191.6 mg), dimedone (140.2 mg), 6-aminouracil (127.1 mg), and L-proline (23.0 mg) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The use of reflux conditions is necessary to drive the cyclization and dehydration steps.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst.

  • Dry the product under vacuum to afford the pure, functionalized 4H-pyrano[2,3-b]quinoline derivative. The high purity of the precipitated product often eliminates the need for column chromatography.[13]

General Experimental Workflow & Best Practices

The successful execution of multicomponent reactions relies on careful control of reaction parameters.

MCR_Workflow Start Reaction Setup (Flask, Stirrer, Atmosphere) Reagents Reagent Addition (Solvent, Reactants, Catalyst) Start->Reagents Reaction Reaction Conditions (Temp, Time) Reagents->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction, Washes) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HRMS) Purification->Analysis

Caption: A generalized workflow for multicomponent reactions.

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction rates and even dictate the mechanistic pathway, as seen in the Passerini reaction.[14] Protic solvents like methanol are excellent for Ugi reactions, while less polar aprotic solvents may be preferred for others.

  • Stoichiometry and Concentration: MCRs are often favored at higher concentrations.[4] Precise control of stoichiometry is critical, though in some cases, a slight excess of a volatile or inexpensive reagent (like urea in a Biginelli reaction) can be used to drive the reaction forward.

  • Catalysis: While many MCRs proceed without a catalyst, the addition of a catalytic amount of an acid (Lewis or Brønsted), base, or organocatalyst can significantly reduce reaction times and improve yields.[15][16]

Conclusion

This compound and its derivatives are exceptionally potent building blocks for the synthesis of novel, complex heterocyclic compounds through multicomponent reactions. The methodologies presented herein—the Ugi, Passerini, and Hantzsch-like reactions—provide robust and versatile pathways to libraries of drug-like molecules. By understanding the underlying mechanisms and carefully controlling experimental parameters, researchers can harness the power of MCRs to accelerate the discovery and development of next-generation therapeutics. The convergence of a privileged scaffold with the efficiency of MCRs represents a highly effective strategy for navigating and expanding the relevant chemical space for modern drug discovery.

References

Application Notes & Protocols: Strategic Derivatization of the Amino Group on 6-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed technical guide for the chemical modification of the 3-amino group on 6-chloroquinolin-3-amine. It outlines several robust derivatization strategies, provides step-by-step experimental protocols, and explains the underlying chemical principles to empower researchers in synthesizing novel quinoline-based compounds for discovery programs.

Introduction: The Strategic Value of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1] this compound, in particular, serves as a versatile starting material. Its structure presents two key features for chemical elaboration: the chlorine atom at the 6-position, amenable to cross-coupling reactions, and the primary amino group at the 3-position.

This guide focuses exclusively on the derivatization of the 3-amino group. This exocyclic amine is a potent nucleophile and a hydrogen bond donor, making it a critical anchor point for modulating the pharmacological properties of the molecule. By converting this amine into amides, sulfonamides, ureas, or secondary/tertiary amines, researchers can systematically explore the structure-activity relationship (SAR), fine-tuning parameters such as solubility, metabolic stability, and target binding affinity.

The reactivity of the 3-amino group is influenced by the electron-withdrawing nature of the quinoline ring system. This slightly attenuates its nucleophilicity compared to simple anilines, a factor that must be considered when selecting reagents and reaction conditions. This document provides protocols that are optimized for this specific substrate, ensuring high-yield, predictable transformations.

Core Derivatization Strategies: A Methodological Overview

The choice of derivatization strategy depends on the desired final functional group. The following sections detail the most common and reliable transformations for the 3-amino group of this compound.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes Start This compound Acylation Acylation (Amide Formation) Start->Acylation RCOCl or (RCO)₂O, Base Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO₂Cl, Base Urea Urea / Thiourea Formation Start->Urea RNCO or RNCS Alkylation N-Alkylation (Secondary Amine) Start->Alkylation RCHO, Reductant Amide N-(6-chloroquinolin-3-yl)amide Acylation->Amide Sulfonamide N-(6-chloroquinolin-3-yl)sulfonamide Sulfonylation->Sulfonamide UreaProduct Urea / Thiourea Derivative Urea->UreaProduct SecAmine N-Alkyl-6-chloroquinolin-3-amine Alkylation->SecAmine

Caption: Decision tree for selecting a derivatization pathway.

Protocol 1: Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most robust and frequently employed reactions in medicinal chemistry. It introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, profoundly influencing molecular conformation and receptor interactions.

Causality Behind Experimental Choices:

  • Reagents: Acyl chlorides or anhydrides are used as electrophilic acylating agents. Acyl chlorides are generally more reactive.

  • Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. It serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Pyridine can also be used and may act as a nucleophilic catalyst.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

Experimental Protocol: Synthesis of N-(6-chloroquinolin-3-yl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 178.6 mg, 1.0 mmol) and anhydrous DCM (10 mL).

    • Cool the resulting suspension to 0 °C using an ice bath.

    • Add triethylamine (e.g., 0.21 mL, 1.5 mmol).

    • Slowly add acetyl chloride (e.g., 0.08 mL, 1.1 mmol) dropwise to the stirred solution. A precipitate may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: Sulfonylation (Sulfonamide Formation)

Sulfonamides are key functional groups in a variety of drugs, including antibiotics and diuretics. They are strong hydrogen bond donors and are metabolically stable, making them valuable for SAR studies.

Causality Behind Experimental Choices:

  • Reagents: Arenesulfonyl chlorides are the standard reagents. Their reactivity is modulated by substituents on the aryl ring.

  • Base: Pyridine is often the solvent and base of choice. It effectively scavenges the HCl byproduct and can catalyze the reaction. Alternatively, TEA or DIPEA in a solvent like DCM can be used.

  • Solvent: Anhydrous aprotic solvents are required to prevent reagent decomposition.

Experimental Protocol: Synthesis of N-(6-chloroquinolin-3-yl)benzenesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Anhydrous Pyridine

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (e.g., 178.6 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (e.g., 0.15 mL, 1.2 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-cold 1 M HCl (30 mL) to neutralize the pyridine. A precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the crude solid by recrystallization or flash chromatography.

Protocol 3: Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in biologically active molecules due to their ability to form strong, directional hydrogen bonds. The synthesis is typically a straightforward addition reaction.

Causality Behind Experimental Choices:

  • Reagents: Isocyanates (for ureas) and isothiocyanates (for thioureas) are highly reactive electrophiles that readily add primary amines. This reaction is often quantitative and requires no catalyst.[2][3]

  • Conditions: The reaction is typically performed at room temperature in an aprotic solvent. It is often exothermic. For less reactive aromatic amines, slight heating may be necessary.[4]

  • Work-up: The products are often poorly soluble and may precipitate directly from the reaction mixture, simplifying purification.

Experimental Protocol: Synthesis of 1-(6-chloroquinolin-3-yl)-3-phenylurea

  • Materials:

    • This compound (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (e.g., 178.6 mg, 1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

    • Add phenyl isocyanate (e.g., 0.11 mL, 1.05 mmol) dropwise at room temperature.

    • Stir the mixture at room temperature for 1-3 hours. A precipitate usually forms during this time.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold THF and then diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether or hexane to remove any unreacted isocyanate, and then collect by filtration. The product is often pure enough for use without further purification. For thiourea synthesis, simply substitute phenyl isothiocyanate for phenyl isocyanate.[5][6][7]

Protocol 4: N-Alkylation via Reductive Amination

Direct alkylation of aromatic amines with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the quinoline nitrogen. Reductive amination is a superior, highly controlled method for synthesizing secondary amines.[8][9] The process involves the in-situ formation of an imine between the amine and an aldehyde or ketone, which is then immediately reduced.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[8] Other reagents like sodium cyanoborohydride can also be used, but STAB is generally safer and less toxic.[8]

  • Solvent: Dichloroethane (DCE) or DCM are common solvents. Acetic acid is often added as a catalyst to promote imine formation.

  • One-Pot Procedure: All reagents can be combined in a single flask, making the procedure efficient and straightforward.[10][11]

Experimental Protocol: Synthesis of N-benzyl-6-chloroquinolin-3-amine

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, combine this compound (e.g., 178.6 mg, 1.0 mmol), benzaldehyde (e.g., 0.11 mL, 1.1 mmol), and DCE (10 mL).

    • Add a drop of glacial acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Stir the reaction at room temperature for 6-24 hours.

    • Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Purification and Characterization

General Purification Workflow

The purification of quinoline derivatives can present unique challenges due to the basicity of the quinoline nitrogen.

Caption: General workflow for purification and characterization.

Troubleshooting Purification
Problem Probable Cause Recommended Solution
Product Streaking on TLC/Column The basic quinoline nitrogen interacts strongly with acidic silanol groups on the silica gel surface.[12]Add a basic modifier (0.5-2% triethylamine) to the eluent system. Alternatively, use a less acidic stationary phase like neutral alumina.[12]
Product is a Non-Crystallizable Oil The compound may have a low melting point or impurities are inhibiting crystallization.Purify via column chromatography first. If it remains an oil, consider converting it to a crystalline salt (e.g., hydrochloride or picrate) for purification. The free base can be regenerated afterward.[13]
Decomposition on Silica Gel The compound is sensitive to the acidic nature of standard silica gel.Run the column quickly to minimize contact time. Use a deactivated (base-treated) silica gel or switch to neutral alumina.[12]
Spectroscopic Characterization

Confirmation of successful derivatization relies on standard spectroscopic methods.

  • ¹H NMR: Look for the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. A new, single -NH proton signal will appear (amide, sulfonamide, urea), typically downfield. New signals corresponding to the added moiety (e.g., acetyl methyl group, aromatic protons of the benzoyl group) will also be present.

  • ¹³C NMR: Expect shifts in the carbon signals of the quinoline ring, particularly C3, and the appearance of new carbon signals from the derivative group, including a carbonyl signal (~165-175 ppm for amides/ureas).

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated mass of the derivatized product.

  • Infrared (IR) Spectroscopy: The appearance of characteristic stretching frequencies provides strong evidence of the new functional group.[14]

    • Amide: Strong C=O stretch (~1650-1680 cm⁻¹), N-H stretch (~3300 cm⁻¹).

    • Sulfonamide: S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹).

    • Urea: C=O stretch (~1630-1660 cm⁻¹), N-H stretches.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice for the successful Buchwald-Hartwig amination of chloroquinolines. This class of substrates presents unique challenges due to the electron-deficient nature of the heterocyclic ring and the relative inertness of the C-Cl bond. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a series of diagnostic questions and actionable solutions grounded in mechanistic principles.

Question: My reaction shows low or no conversion of the starting chloroquinoline. What are the likely causes and how can I fix it?

Answer:

Low conversion is the most common issue and typically points to a problem with the catalytic cycle's efficiency. The oxidative addition of the chloroquinoline to the palladium(0) center is often the rate-limiting step.[1] Let's break down the potential culprits:

  • Inactive Catalyst System:

    • Is your ligand appropriate for an aryl chloride? Aryl chlorides are notoriously less reactive than bromides or iodides and require highly active catalyst systems.[1][2] Standard ligands like BINAP or DPPF may be insufficient. You should employ sterically hindered, electron-rich biaryl monophosphine ligands, which are designed to promote the challenging oxidative addition step and subsequent reductive elimination.[3][4]

      • Solution: Switch to a state-of-the-art ligand such as XPhos , RuPhos , or BrettPhos .[3] These ligands create a bulky, electron-rich coordination sphere around the palladium, facilitating the reaction with unreactive chlorides.[3][4]

    • How are you generating the active Pd(0) catalyst? Using palladium(II) sources like Pd(OAc)₂ with a separate ligand can be unreliable, as the reduction to Pd(0) can be inefficient.[2][5]

      • Solution: Use a palladium precatalyst , such as an (NHC)Pd(allyl)Cl complex or a palladacycle like XPhos Pd G3.[5][6] These air-stable precursors are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to the base in your reaction mixture.[5]

  • Suboptimal Base Selection:

    • Is your base strong enough? The reaction requires a strong, non-nucleophilic base to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[1][7]

      • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[7] If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature to compensate for the lower reactivity.[7][8]

  • Improper Reaction Conditions:

    • Is your reaction vessel truly inert? The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized, halting the catalytic cycle.

      • Solution: Ensure all reagents and the reaction vessel are rigorously dried. The solvent must be anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes).[2][9] Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen, preferably within a glovebox.[10]

    • Is the temperature high enough? Coupling of aryl chlorides often requires elevated temperatures to overcome the high activation energy of the oxidative addition step.[7][10]

      • Solution: Typical temperatures range from 80-120 °C.[7] If you are using a weaker base, you will likely need to be at the higher end of this range. Microwave irradiation can also be an effective strategy to accelerate the reaction and improve yields.[11]

Question: I'm observing significant formation of a hydrodehalogenated byproduct (quinoline instead of the aminated product). Why is this happening?

Answer:

Hydrodehalogenation is a common side reaction where the chloro-substituent is replaced by a hydrogen atom. This occurs when β-hydride elimination from the palladium-amido intermediate competes with the desired reductive elimination.[4]

  • Cause: This side reaction is more prevalent with certain amines and ligand combinations. It can also be exacerbated by the presence of water in the reaction mixture.

  • Solution:

    • Re-evaluate Your Ligand: The choice of ligand has a profound impact on the relative rates of reductive elimination versus β-hydride elimination. Experiment with a different class of bulky phosphine ligands.

    • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Trace water can be a proton source for the hydrodehalogenation pathway.

    • Modify the Base: In some cases, changing the base can alter the reaction pathway and minimize this side product.

Question: My primary amine is undergoing diarylation or other side reactions. How can I promote selective monoarylation?

Answer:

Controlling selectivity with primary amines can be challenging. A major breakthrough in the field was the development of ligands that favor monoarylation.

  • Cause: After the first amination, the resulting secondary amine product can sometimes be more reactive than the starting primary amine, leading to a second coupling.

  • Solution: The use of very sterically hindered ligands is key. BrettPhos , for instance, was specifically developed to promote the selective monoarylation of primary amines with aryl chlorides.[3] Its bulky structure effectively prevents the larger secondary amine product from re-entering the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is the best starting point for chloroquinolines?

For a generic 2- or 4-chloroquinoline, a robust starting point is a combination of a modern biarylphosphine ligand with a suitable palladium source. Using a precatalyst is highly recommended for reproducibility.[5]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3)Precatalysts offer more reliable generation of the active Pd(0) species.[5]
Ligand XPhos or RuPhosThese bulky, electron-rich ligands excel at coupling unreactive aryl chlorides.[3][12]
Base NaOtBuThe strongest and most common base for ensuring amine deprotonation.[7]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Standard, non-coordinating solvents for this transformation.[13]
Temperature 100-110 °CNecessary to drive the reaction with the C-Cl bond.[10]

Q2: How does the position of the chlorine atom on the quinoline ring affect reactivity?

The electronic environment of the C-Cl bond is critical. A chlorine at the 2- or 4-position is activated by the electron-withdrawing ring nitrogen, making it more susceptible to oxidative addition than a chlorine at the 6- or 7-position. However, the nitrogen can also act as a coordinating poison to the palladium catalyst. In substrates with multiple halides, such as 6-bromo-2-chloroquinoline, selective reaction at the more reactive C-Br bond can be achieved over the activated C-Cl bond by carefully tuning the reaction conditions.[14] This demonstrates that a universally "best" condition does not exist; optimization is always substrate-dependent.

Q3: Can I run this reaction open to the air?

While some specialized catalyst systems have been developed for aerobic conditions, the vast majority of Buchwald-Hartwig aminations, especially with challenging substrates like chloroquinolines, are highly sensitive to oxygen.[3] It is strongly advised to use standard inert atmosphere techniques (glovebox or Schlenk line) for consistent and successful results.[9][10]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. Understanding these steps is crucial for effective troubleshooting.[4][10]

Buchwald_Hartwig_Cycle cluster_reactants cluster_products pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ byproducts Base-H⁺ + Cl⁻ arcl Ar-Cl amine R₂NH base Base

References

Technical Support Center: Improving Yield in 6-Chloroquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Chloroquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Drawing from established literature and practical experience, this document provides in-depth answers to common challenges in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each answer provides an explanation of the underlying chemical principles and offers concrete, actionable steps for resolution.

Q1: My overall yield for this compound is consistently low. What are the most common synthetic routes, and which is recommended for higher yield?

A1: Low overall yield is a frequent challenge. The synthesis of this compound is typically not a single reaction but a multi-step process. The most reliable and commonly reported high-yield strategy involves a two-step sequence:

  • Synthesis of 6-chloro-3-nitroquinoline: This intermediate is first synthesized. Common methods for forming the quinoline ring include the Skraup or Doebner-von Miller reactions, which can be harsh, or by building upon a pre-existing chlorinated aniline.[1][2] A more controlled approach involves the nitration of 6-chloro-2-methyl-4-hydroxyquinoline followed by chlorination.[3]

  • Reduction of the Nitro Group: The 6-chloro-3-nitroquinoline intermediate is then reduced to the target this compound.[4]

This two-step approach is generally preferred because it separates the complexities of quinoline ring formation from the introduction of the sensitive amine group. The reduction of a nitro group is often a high-yielding and clean reaction if the correct conditions are chosen, providing a more reliable route to the final product than attempting a direct amination or a Friedländer synthesis with unstable precursors.

Synthetic_Workflow cluster_0 Route 1: Recommended Two-Step Synthesis Start 4-Chloroaniline Derivative Intermediate 6-Chloro-3-nitroquinoline Start->Intermediate Quinoline Ring Formation & Nitration Product This compound Intermediate->Product Nitro Group Reduction (e.g., SnCl2/HCl)

Recommended two-step synthesis workflow.
Q2: I'm attempting a Friedländer synthesis to create the quinoline ring, but the reaction is sluggish or results in a complex mixture. How can I optimize this step?

A2: The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for quinoline synthesis but requires careful optimization.[5][6]

Causality & Troubleshooting:

  • Catalyst Choice is Critical: The reaction can be catalyzed by either acid or base, and the optimal choice is highly substrate-dependent.[7] If one is failing, the other should be attempted. Modern protocols often use milder Lewis acid catalysts (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O) or solid catalysts like Nafion, which can improve yields and simplify work-up.[6][8]

  • Temperature Control: Traditional Friedländer reactions often require high temperatures, which can lead to tar formation and product decomposition.[7] If you observe significant charring, try lowering the temperature and extending the reaction time.[8] Microwave irradiation is an excellent alternative to conventional heating as it can significantly reduce reaction times and often leads to cleaner product formation.[1][7]

  • Aldol Condensation as the Rate-Limiting Step: The mechanism typically involves a slow intermolecular aldol condensation followed by rapid cyclization and dehydration.[5] If the reaction is sluggish, the issue lies in this initial condensation. Ensure your reagents are pure and dry, as water can interfere with many catalysts.[7]

  • Regioselectivity: If you are using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of isomers.[7] This is a known challenge and may require using a starting material with a directing group or exploring alternative synthetic routes that offer better regiocontrol.[9]

Q3: The reduction of 6-chloro-3-nitroquinoline is incomplete or produces significant byproducts. What are the best practices for this reduction?

A3: The reduction of the nitro group is the final and most critical step. Incomplete reactions or the formation of byproducts often stem from the choice of reducing agent or reaction conditions. The chloro-substituent on the quinoline ring can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

Best Practices & Recommended Protocols:

  • Metal-Acid Systems are Reliable: The most robust and widely recommended method is the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[2] This method is highly effective, proceeds in mild conditions, and shows excellent tolerance for halogen atoms on the aromatic ring, preventing de-chlorination.[4] Iron powder in acetic acid or HCl is another effective and economical alternative.[10]

  • Catalytic Hydrogenation (Use with Caution): While catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a clean method, it carries a significant risk of removing the chlorine atom from the 6-position. If this method is pursued, careful screening of catalysts (e.g., PtO₂) and reaction conditions (lower pressure, specific solvents) is necessary to favor nitro group reduction over dehalogenation.

  • Monitoring Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 6-chloro-3-nitroquinoline starting material. An incomplete reaction will complicate purification. If the reaction stalls, a gentle increase in temperature or the addition of more reducing agent may be required.

Comparison of Common Reduction Methods
Reducing AgentTypical ConditionsProsConsOverall Yield Estimate
SnCl₂·2H₂O / Conc. HCl Ethanol, RefluxHigh yield, tolerates halogens, reliable.[2][4]Requires neutralization of strong acid; tin waste.>85%[4]
Fe / HCl or Acetic Acid Ethanol/Water, RefluxInexpensive, effective, tolerates halogens.[10]Can be slow, requires filtration of iron salts.75-90%
H₂ / Pd-C Methanol/Ethanol, RT, 1-3 atmVery clean, no metal salt waste.High risk of de-chlorination , catalyst can be pyrophoric.Variable (0-95%)
Sodium Dithionite (Na₂S₂O₄) Water/Methanol, RefluxMild conditions.Can be less effective for some substrates.60-80%
Q4: I am observing significant tar formation during the quinoline ring-forming reaction. What causes this and how can it be minimized?

A4: Tar formation is a common sign of polymerization or decomposition side-reactions, often promoted by harsh conditions.

Causes and Mitigation Strategies:

  • Excessive Heat: As mentioned for the Friedländer synthesis, high temperatures are a primary cause of tarring.[11] Reduce the reaction temperature and increase the reaction time.

  • Strongly Acidic Conditions: Reactions like the Skraup synthesis use concentrated sulfuric acid at high temperatures, which is notorious for causing charring.[8] One mitigation strategy is to add the sulfuric acid slowly while cooling the reaction mixture in an ice bath to control the initial exotherm.

  • Substrate Sensitivity: Some starting materials, particularly α,β-unsaturated aldehydes and ketones used in the Doebner-von Miller reaction, are prone to acid-catalyzed polymerization.[1] A modified procedure where reagents are added sequentially rather than all at once can significantly improve yields by keeping the concentration of the sensitive substrate low at any given time.[11]

  • Modified Procedures: For the Pfitzinger synthesis, which can also suffer from tarring, a modified approach is to first dissolve the isatin in a strong base to ensure complete ring-opening before adding the carbonyl compound. This simple change in addition order can dramatically reduce tar formation.[11]

Q5: Purification of the final this compound is challenging, leading to product loss. What are the recommended purification techniques?

A5: Effective purification is key to achieving a high yield of a quality product. The basic nitrogen of the amine group allows for straightforward acid-base extraction, but other impurities may require more advanced methods.

Recommended Purification Workflow:

  • Neutralization and Extraction: After the reaction is complete (especially if using a metal-acid reduction), the mixture should be cooled and made strongly basic with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This neutralizes the acid and deprotonates the amine, converting it from its salt form to the free base, which is soluble in organic solvents.[8] Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate, dichloromethane, or toluene.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) is often the most effective way to obtain highly pure material.

    • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the next step. A solvent system of ethyl acetate and hexanes, often with a small percentage of triethylamine (~1%) to prevent the amine from streaking on the acidic silica gel, is a good starting point.

    • Amine-Specific Precipitation: For difficult-to-separate mixtures, a technique involving precipitation of the amine as a trichloroacetate salt can be used. The amine is selectively precipitated from a non-polar solvent by adding trichloroacetic acid (TCA). The resulting salt is filtered off and washed, and the pure free amine is regenerated by gentle heating with a base like triethylamine.[12]

Troubleshooting_Workflow Start Low Yield in Nitro Reduction Step Check_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Completion Check_Byproducts Are major byproducts present? Check_Completion->Check_Byproducts Yes Incomplete Reaction Incomplete Check_Completion->Incomplete No Byproducts Byproducts Observed Check_Byproducts->Byproducts Yes Success Yield Improved Check_Byproducts->Success No Action_TimeTemp Increase reaction time or gently warm Incomplete->Action_TimeTemp Action_Reagent Add more reducing agent Incomplete->Action_Reagent Check_Dehalogenation Is de-chlorination a byproduct? Byproducts->Check_Dehalogenation Action_TimeTemp->Check_Completion Action_Reagent->Check_Completion Check_Dehalogenation->Success No (Purification Issue) Switch_Reagent Switch to a non-catalytic method like SnCl2/HCl Check_Dehalogenation->Switch_Reagent Yes Switch_Reagent->Success

Troubleshooting decision tree for the reduction step.

Frequently Asked Questions (FAQs)

FAQ1: What are the critical starting materials and reagent quality considerations?

The purity of your starting materials is paramount. Impurities in the initial aniline or carbonyl compounds can lead to a cascade of side reactions, significantly lowering the yield and complicating purification.[7] Always use reagents from a reputable supplier and consider purifying or distilling key starting materials if their quality is suspect. Ensure all solvents are anhydrous (dry), especially for reactions involving moisture-sensitive catalysts like Lewis acids.

FAQ2: How important is reaction monitoring in this synthesis?

Constant monitoring is essential for optimization. Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the product.[8][13] It allows you to determine the optimal reaction time, preventing the formation of degradation products from unnecessarily long heating and helping to diagnose stalled or incomplete reactions in real-time. For more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information.

FAQ3: Are there any specific safety precautions I should take?

Yes. The synthesis involves several hazardous materials:

  • Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): If used as a chlorinating agent, POCl₃ is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.

  • Metal Catalysts: Some catalysts, like Palladium on carbon (Pd/C), can be pyrophoric (ignite spontaneously in air) when dry, especially after use. Handle with care under an inert atmosphere or quench carefully.

Always consult the Safety Data Sheet (SDS) for every chemical used in the synthesis.

References

Side-product formation in the synthesis of substituted quinolinamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolinamines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of quinolinamine synthesis. We will explore common side-product formations, their mechanistic origins, and practical, field-proven solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My Buchwald-Hartwig amination of a haloquinoline with a primary amine is giving low yields and significant amounts of a biaryl side-product. What is the likely cause and how can I mitigate this?

Answer:

This is a classic challenge in Buchwald-Hartwig aminations, particularly with electron-rich or sterically hindered substrates. The formation of a biaryl side-product points towards a competing reductive elimination pathway from the Pd(II) intermediate, or a homocoupling reaction.

Causality: The desired C-N bond formation competes with an undesired C-C bond formation. This is often exacerbated by factors that slow down the reductive elimination of the amin G-complex, such as steric hindrance around the amine or the quinoline ring. A common cause is the choice of ligand and base, which play a crucial role in the catalytic cycle.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Biaryl Side-Product cluster_1 Troubleshooting Steps cluster_2 Expected Outcome start Low Yield of Amination Product High Biaryl Impurity ligand 1. Optimize Ligand start->ligand Bulky, electron-rich phosphine ligands often favor C-N coupling. base 2. Re-evaluate Base ligand->base Weaker bases like Cs2CO3 or K3PO4 can suppress side reactions. temp 3. Adjust Temperature base->temp Lower temperatures can increase selectivity. solvent 4. Screen Solvents temp->solvent Solvent polarity affects catalyst stability and reaction rates. end Improved Yield Minimized Side-Product solvent->end

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Protocols:

1. Ligand Screening:

  • Rationale: The ligand's steric and electronic properties directly influence the geometry and reactivity of the palladium center. Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step to form the C-N bond.

  • Protocol:

    • Set up parallel reactions using your standard conditions.

    • In separate reaction vessels, use a panel of ligands such as XPhos, SPhos, and BINAP.

    • Monitor the reactions by TLC or LC-MS to determine the optimal ligand for your specific substrates.

2. Base Optimization:

  • Rationale: Strong bases like NaOtBu can sometimes promote side reactions. Weaker inorganic bases can be more selective, especially for sensitive substrates.[1]

  • Protocol:

    • Using the best ligand from the previous screen, set up reactions with different bases.

    • Compare the performance of NaOtBu, LHMDS, Cs₂CO₃, and K₃PO₄.[1]

    • Ensure the base is finely powdered and dry for optimal reactivity.

3. Temperature and Solvent Effects:

  • Rationale: Lowering the reaction temperature can often improve the selectivity of the desired amination over side reactions. The choice of solvent can also impact catalyst stability and solubility of reactants.[1]

  • Protocol:

    • Run the optimized reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C).

    • Screen solvents such as toluene, dioxane, and THF. Toluene is a common and effective choice.[1]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination Optimization

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos or SPhosBulky ligands that often promote efficient C-N coupling.
Base Cs₂CO₃ or K₃PO₄Milder bases that can reduce side reactions with sensitive substrates.[1]
Solvent Toluene or DioxaneAprotic solvents with good solubility for reactants and catalysts.
Temperature 80-110 °CA good starting range to balance reaction rate and selectivity.

Question 2: In my Friedländer synthesis of a substituted quinolinamine from a 2-aminoaryl ketone and a carbonyl compound, I am observing significant self-condensation of the ketone. How can I prevent this?

Answer:

Self-condensation of the ketone, particularly under basic conditions, is a frequent side reaction in the Friedländer synthesis.[2] This occurs when the enolate of the ketone attacks another molecule of the ketone instead of the desired reaction with the 2-aminoaryl ketone.

Causality: The rate of self-condensation becomes competitive with the rate of the desired intermolecular condensation. This is often promoted by strong basic catalysts and high concentrations of the ketone.

Preventative Measures:

G cluster_0 Problem: Ketone Self-Condensation cluster_1 Solutions cluster_2 Desired Outcome start Aldol Self-Condensation of Ketone catalyst 1. Use Milder Catalyst start->catalyst Switch from strong bases (e.g., NaOH) to milder catalysts (e.g., L-proline). addition 2. Slow Addition of Ketone catalyst->addition Maintains a low concentration of the ketone. temp 3. Lower Reaction Temperature addition->temp Favors the desired reaction kinetically. end Selective Friedländer Annulation temp->end

Caption: Strategies to minimize ketone self-condensation in Friedländer synthesis.

Experimental Protocols:

1. Catalyst Modification:

  • Rationale: Switching from a strong base to a milder catalyst can significantly reduce the rate of self-condensation.

  • Protocol:

    • Replace strong bases like NaOH or KOH with a milder catalyst such as L-proline or a Lewis acid (e.g., ZnCl₂).

    • Screen different catalyst loadings to find the optimal concentration.

2. Slow Addition of the Ketone:

  • Rationale: By adding the ketone slowly to the reaction mixture, its instantaneous concentration is kept low, thus disfavoring the bimolecular self-condensation reaction.

  • Protocol:

    • Dissolve the ketone in a suitable solvent.

    • Using a syringe pump, add the ketone solution to the reaction mixture containing the 2-aminoaryl ketone and catalyst over a period of several hours.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinoline core, and what are their major drawbacks?

A1: Several classical methods are still widely used, each with its own set of advantages and disadvantages.[3]

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

    • Drawback: The reaction is notoriously exothermic and can be difficult to control, often leading to the formation of tar and polymeric byproducts.[2][4]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.

    • Drawback: A major side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]

  • Combes Synthesis: The condensation of anilines with β-diketones.

    • Drawback: With unsymmetrical β-diketones, the formation of regioisomers is a common issue.[2][5]

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

    • Drawback: Self-condensation of the carbonyl reactant can be a significant side reaction, and the use of unsymmetrical ketones can lead to a mixture of isomers.[2]

Q2: How can I improve the regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis?

A2: Controlling regioselectivity is a key challenge. Here are a few strategies:

  • Catalyst Selection: Certain catalysts can favor one cyclization pathway over another. It is worth screening different acid and base catalysts.

  • Directing Groups: The introduction of a directing group on the ketone can sterically or electronically favor cyclization at a specific position.

  • Protecting Groups: Temporarily protecting one of the α-positions of the ketone can force the reaction to proceed at the desired location.

Q3: What are some modern, milder alternatives to the classical quinoline synthesis methods?

A3: Recent advancements have focused on developing more efficient and environmentally friendly methods.

  • Transition-Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination followed by intramolecular cyclization, offer milder conditions and greater functional group tolerance.[6][7]

  • Photocatalysis: Visible-light-mediated reactions provide a green and efficient way to construct the quinoline ring system.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Friedländer and Skraup reactions.[3][7]

Q4: What are the best practices for purifying substituted quinolinamines?

A4: The purification strategy depends on the polarity and stability of your compound.

  • Column Chromatography: Silica gel is commonly used. For non-polar to moderately polar compounds, a hexane/ethyl acetate gradient is often effective. For more polar compounds, a dichloromethane/methanol gradient may be necessary.[8]

  • Reversed-Phase Chromatography: For highly polar or water-soluble quinolinamines, C18 reversed-phase chromatography is a good option. The addition of a modifier like TFA or formic acid can improve peak shape.[8]

  • Crystallization: If a solid, crystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloroquinolin-3-amine and its derivatives. As a Senior Application Scientist, I understand that the promising biological activities of these compounds are often paralleled by significant challenges in achieving adequate solubility for robust experimental work. This guide is structured to provide you with direct, actionable solutions to the most common solubility issues encountered in the lab.

The core structure of this compound, with its heterocyclic aromatic rings, is inherently hydrophobic, leading to poor aqueous solubility. However, the presence of the basic amine group at the 3-position is the key to unlocking its solubility potential. This guide will walk you through systematic approaches to harness these chemical properties to your advantage.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing not just the "what" but the "why" behind each step.

Q1: My this compound derivative precipitates immediately when I dilute my DMSO stock into aqueous buffer. What is happening and how do I fix it?

This is the most frequent issue researchers face and is commonly referred to as "crashing out." It occurs because the compound is highly soluble in the neat organic solvent (like DMSO) but becomes supersaturated and precipitates when the concentration of the co-solvent is drastically lowered in the aqueous medium.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward reason for precipitation is that you are exceeding the maximum solubility of the compound in the final aqueous/co-solvent mixture. Perform a serial dilution to identify the highest concentration that remains in solution.

  • Optimize the Co-solvent Concentration: While minimizing DMSO is often crucial for biological assays (typically keeping it below 0.5%), a slight increase can sometimes maintain solubility.

    • Action: Test a matrix of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

    • Critical Control: Always run a parallel vehicle control with the highest DMSO concentration to ensure the solvent itself is not affecting your experimental results.

If these immediate steps are insufficient, a more systematic approach to formulation is required.

dot

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: I cannot increase the DMSO concentration due to assay sensitivity. How can I use pH to improve the solubility of my this compound derivative?

Scientific Principle: this compound and its derivatives are weak bases.[1][2] The lone pair of electrons on the amino group can accept a proton (H+). By lowering the pH of your aqueous solution, you can protonate the amine, forming an ammonium salt. This salt is an ionic species with significantly higher aqueous solubility than the neutral free base.[1][2]

For aromatic amines, the pKa of the conjugate acid is typically in the range of 4-5.[3] To ensure the majority of your compound is in the protonated, soluble form, the pH of the solution should be at least 1-2 units below the pKa.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Buffer Selection: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with appropriate buffering capacity for each pH range (e.g., acetate for pH 4-5, phosphate for pH 6-7.4).

  • Stock Solution: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 50 mM).

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to a consistent final concentration (one that you observe precipitation at in neutral buffer).

  • Observation: Vortex each sample and observe for precipitation. A visual inspection or measurement of turbidity using a plate reader can quantify the improvement.

  • Optimization: Narrow down the pH range that provides the best solubility.

  • Assay Compatibility Check: Crucially, verify that the optimal pH for solubility does not negatively impact your biological assay (e.g., enzyme activity, cell viability).

dot

Caption: Logic of using pH to enhance solubility of basic compounds.

Frequently Asked Questions (FAQs)

Q3: What are the general solubility characteristics of this compound derivatives?

These compounds are classic examples of poorly water-soluble molecules. Their flat, aromatic quinoline structure is hydrophobic. While the amine group provides a site for hydrogen bonding, the overall molecule is dominated by its lipophilic character.[2] They are generally soluble in polar aprotic organic solvents like DMSO, DMF, and to a lesser extent in alcohols like ethanol and methanol.[4] Their aqueous solubility is very low at neutral pH but can be significantly increased in acidic conditions.[5]

Q4: My compound has poor bioavailability in animal studies, even though it's potent in vitro. What formulation strategies can I explore?

Poor bioavailability despite good in vitro activity is a hallmark of solubility-limited absorption. For in vivo studies, more advanced formulation strategies are often necessary.

StrategyPrincipleBest ForKey Considerations
Salt Formation Reacting the basic amine with an acid (e.g., HCl, mesylate) creates a stable, solid salt form with improved aqueous solubility and dissolution rate.Pre-clinical and clinical development.Choice of counter-ion is critical and affects stability, hygroscopicity, and solubility.
Amorphous Solid Dispersions The compound is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC). The amorphous form has higher energy and is more soluble than the stable crystalline form.Oral formulations.Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. Stability of the amorphous state must be monitored.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the drug molecule, forming a water-soluble inclusion complex.Both in vitro and in vivo applications.Stoichiometry of the complex must be determined. Not all molecules fit well into the cyclodextrin cavity.
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.Oral and parenteral formulations.Can improve dissolution rate but does not change the equilibrium solubility. Nanonization is a more advanced technique.
Q5: Is there a way to predict the solubility of my new derivative?

While exact prediction is difficult, you can make an educated guess based on its structure compared to the parent compound. The most common way is to calculate the logarithm of the partition coefficient (cLogP), which is a measure of lipophilicity.

  • Higher cLogP: Indicates increased lipophilicity and likely lower aqueous solubility. Adding non-polar groups (e.g., alkyl chains, phenyl rings) will increase cLogP.

  • Lower cLogP: Indicates increased hydrophilicity and likely higher aqueous solubility. Adding polar groups (e.g., hydroxyl, carboxyl) will decrease cLogP.

Many chemical drawing software packages can calculate cLogP for your specific derivative. This can help you rank a series of compounds in terms of expected solubility.

References

Catalyst Selection for Efficient Synthesis of 6-Aminoquolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the efficient synthesis of 6-aminoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. 6-Aminoqunoline derivatives are pivotal in drug discovery, serving as key intermediates for a range of therapeutic agents, including antimalarials and kinase inhibitors.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common and nuanced challenges encountered during the synthesis of 6-aminoquinolines. We will delve into the major synthetic strategies, focusing on catalyst selection and reaction optimization to help you achieve your synthetic goals with higher efficiency and reproducibility.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the 6-aminoquinoline core can be broadly approached via three primary routes: the Skraup Synthesis, the Friedländer Annulation, and modern Palladium-Catalyzed Cross-Coupling reactions. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and functional group tolerance.

FeatureSkraup SynthesisFriedländer AnnulationBuchwald-Hartwig Amination
Starting Materials p-Nitroaniline or p-Phenylenediamine, Glycerol2-Amino-4-nitro/amino-aryl aldehydes/ketones, α-Methylene carbonyls6-Haloquinoline, Amine source (e.g., NH₃)
Key Transformation Cyclization of an aniline with acrolein (from glycerol)Condensation and cyclodehydrationPalladium-catalyzed C-N bond formation
Common Catalysts Strong acid (H₂SO₄), Oxidizing agent (e.g., I₂/KI)Acid (p-TsOH, Lewis acids) or Base (KOH, KOtBu)Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine ligand
General Yields Moderate to GoodGood to ExcellentGood to Excellent
Key Advantages Uses simple, readily available starting materials.High versatility for substitution patterns.Excellent functional group tolerance; milder conditions.
Key Disadvantages Harsh, highly exothermic conditions; limited substitution.Requires synthesis of specific aminoaryl carbonyls.Catalyst cost; potential for catalyst inhibition.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. The Skraup Synthesis of 6-Aminoquinolines

The Skraup synthesis is a classic and direct method for preparing the quinoline ring system. For 6-aminoquinolines, the process typically involves the reaction of p-nitroaniline with glycerol, followed by reduction of the resulting 6-nitroquinoline.

Q1: My Skraup reaction with p-nitroaniline is extremely vigorous and producing significant tar. How can I control it?

A1: This is a well-documented hazard of the Skraup synthesis. The reaction is highly exothermic due to the dehydration of glycerol to acrolein and subsequent condensation.

  • Causality: The uncontrolled reaction rate is due to the strong acidic conditions and high temperatures. This leads to polymerization of intermediates and starting materials, resulting in tar formation.

  • Solutions:

    • Use a Moderator: The addition of a mild oxidizing agent like iodine/potassium iodide (I₂/KI) can help to control the reaction rate and improve the yield of 6-nitroquinoline[1]. Ferrous sulfate can also be used to moderate the reaction's violence[2].

    • Protecting Group Strategy: Starting with p-acetylaniline instead of p-nitroaniline can lead to a less violent reaction. The acetyl group can be hydrolyzed post-synthesis.

    • Controlled Reagent Addition: Add the sulfuric acid slowly and in portions, with efficient cooling and vigorous stirring to dissipate heat.

    • Temperature Management: Initiate the reaction with gentle heating and be prepared to cool the reaction vessel if the exotherm becomes too rapid.

Q2: I'm having trouble with the reduction of 6-nitroquinoline to 6-aminoquinoline. The reaction is incomplete, or I'm getting side products. What should I do?

A2: The reduction of the nitro group is a critical final step. Incomplete reactions or the formation of side products like hydroxylamines or azoxy compounds can occur if the reaction conditions are not optimal.

  • Causality: The choice of reducing agent and catalyst, as well as reaction conditions like temperature and pressure, are crucial for a clean and complete reduction.

  • Solutions:

    • Catalytic Hydrogenation: This is a clean and efficient method.

      • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation[1].

      • Troubleshooting: If the reaction is slow or incomplete, ensure the catalyst is not poisoned. Traces of sulfur or other impurities in the starting material can deactivate the catalyst. A catalyst loading of around 10 mol% is a good starting point.

    • Metal/Acid Reduction:

      • Reagent Choice: Tin(II) chloride (SnCl₂) in hydrochloric acid is a reliable alternative to catalytic hydrogenation and can be more tolerant of certain functional groups[3].

      • Troubleshooting: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. The workup is critical to remove all tin salts.

Step 1: Synthesis of 6-Nitroquinoline [1]

  • To a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, add glycerol (65 mL, 0.89 mol).

  • Slowly add concentrated sulfuric acid (79 mL, 1.31 mol) while keeping the temperature below 70 °C.

  • Add 4-nitroaniline (40 g, 0.29 mol) in portions, and heat the reaction to 85 °C for 40 minutes.

  • Prepare a solution of potassium iodide (2.76 g, 0.016 mol) and iodine (3.2 g, 0.013 mol) in 15 mL of water and add it dropwise to the reaction mixture over 20 minutes.

  • Slowly heat the mixture to 135 °C and maintain for 4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool to room temperature and pour the reaction mixture into ice water.

  • Neutralize to pH 3-4 with a saturated sodium hydroxide solution.

  • Filter the precipitate, wash with water until neutral, and dry under vacuum at 80 °C to yield 6-nitroquinoline.

Step 2: Reduction to 6-Aminoquinoline [1]

  • In a suitable flask, combine 6-nitroquinoline (30 g, 0.172 mol), 10% Pd/C (3 g), and 250 mL of ethanol.

  • Add 80% hydrazine hydrate (19.2 g, 0.30 mol).

  • Heat the mixture under reflux for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.

  • Purify by column chromatography (ethyl acetate/petroleum ether) to yield the final product.

Skraup_Synthesis p_nitroaniline p-Nitroaniline intermediate Cyclized Intermediate p_nitroaniline->intermediate glycerol Glycerol H2SO4 H₂SO₄ glycerol->H2SO4 Dehydration acrolein Acrolein (in situ) H2SO4->acrolein I2_KI I₂/KI (Oxidant) nitroquinoline 6-Nitroquinoline I2_KI->nitroquinoline acrolein->intermediate Michael Addition intermediate->nitroquinoline Cyclization & Oxidation reductant Pd/C, Hydrazine nitroquinoline->reductant Reduction aminoquinoline 6-Aminoquinoline reductant->aminoquinoline

Caption: Workflow for the Skraup synthesis of 6-aminoquinoline.

II. The Friedländer Annulation

The Friedländer synthesis offers a versatile route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 6-aminoquinolines, this would typically involve a 2,4-diaminoaryl ketone or a protected derivative.

Q3: I am struggling with poor regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis. How can I control which isomer is formed?

A3: This is a classic challenge in the Friedländer synthesis. The reaction can proceed via two different enolizable positions of the ketone, leading to a mixture of regioisomers.

  • Causality: The lack of selectivity arises from the similar reactivity of the two α-methylene groups of the unsymmetrical ketone.

  • Solutions:

    • Catalyst Control: The choice of catalyst can significantly influence the regioselectivity. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines[4][5].

    • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can completely block one reaction pathway, leading to a single product[6][7].

    • Reaction Conditions: Slowly adding the ketone to the reaction mixture and using higher temperatures can sometimes improve the regioselectivity in favor of the 2-substituted product[4].

    • Lewis Acid Catalysis: For electron-rich anilines, Lewis acid catalysts like In(OTf)₃ can be effective in promoting the desired cyclization[8].

Q4: My Friedländer reaction is not proceeding, or the yield is very low. What are the likely causes?

A4: Several factors can lead to a failed or low-yielding Friedländer synthesis.

  • Causality: The issue could be related to the catalyst, reaction temperature, or the inherent reactivity of your substrates.

  • Solutions:

    • Catalyst Choice: The catalyst is substrate-dependent. If a base catalyst isn't working, try an acid catalyst (e.g., p-TsOH, H₂SO₄) or a Lewis acid[6][9]. For electron-rich substrates, a stronger Lewis acid might be necessary to activate the carbonyl group.

    • Temperature Optimization: Many Friedländer reactions require heating. If the reaction is not proceeding at a lower temperature, gradually increase it. Microwave irradiation can sometimes be effective in driving the reaction to completion.

    • Substrate Reactivity: Steric hindrance on either the aminoaryl ketone or the α-methylene compound can slow down the reaction. In such cases, a more active catalyst and longer reaction times may be necessary.

    • Side Reactions: Under basic conditions, the self-condensation of the ketone (aldol condensation) can be a significant side reaction. Switching to an acid catalyst can mitigate this[6].

Friedlander_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Poor Regioselectivity Poor Regioselectivity Unsymmetrical Ketone Unsymmetrical Ketone Poor Regioselectivity->Unsymmetrical Ketone Low Yield Low Yield Suboptimal Catalyst Suboptimal Catalyst Low Yield->Suboptimal Catalyst Low Reactivity Low Reactivity Low Yield->Low Reactivity Catalyst Control (e.g., Amine Catalyst) Catalyst Control (e.g., Amine Catalyst) Unsymmetrical Ketone->Catalyst Control (e.g., Amine Catalyst) Directing Group Directing Group Unsymmetrical Ketone->Directing Group Optimize Conditions (Temp, Addition Rate) Optimize Conditions (Temp, Addition Rate) Unsymmetrical Ketone->Optimize Conditions (Temp, Addition Rate) Screen Catalysts (Acid/Base/Lewis Acid) Screen Catalysts (Acid/Base/Lewis Acid) Suboptimal Catalyst->Screen Catalysts (Acid/Base/Lewis Acid) Low Reactivity->Optimize Conditions (Temp, Addition Rate)

Caption: Troubleshooting logic for the Friedländer synthesis.

III. Buchwald-Hartwig Amination for 6-Aminoquinoline Synthesis

This modern cross-coupling method is an excellent way to synthesize 6-aminoquinolines from readily available 6-haloquinolines (e.g., 6-chloro- or 6-bromoquinoline).

Q5: My Buchwald-Hartwig amination of 6-chloroquinoline is not working. How can I troubleshoot this?

A5: Failure of a Buchwald-Hartwig reaction can often be traced back to the catalyst system or reaction setup.

  • Causality: The two nitrogen atoms in the 6-aminoquinoline product can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. The choice of ligand is therefore critical to shield the palladium center and maintain its catalytic activity.

  • Solutions:

    • Ligand Selection: Bulky, electron-rich phosphine ligands are essential.

      • Recommended Ligands: For amination of heteroaryl chlorides, ligands like XPhos, SPhos, or RuPhos are often effective. XPhos, in particular, has been successfully used for C-N coupling at the 6-position of the quinoline ring.

      • Bidentate vs. Monodentate: While monodentate ligands are often used, bidentate ligands like BINAP or DPEphos can also be effective and may be more cost-effective for large-scale synthesis[7][10].

    • Catalyst Precursor: Ensure you are using a suitable palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Sometimes, using a pre-formed palladium-ligand complex can improve reproducibility.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Reaction Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions. Ensure your solvent is dry and the reaction is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.

Q6: How can I selectively aminate the 6-position of a dihaloquinoline, for example, 6-bromo-2-chloroquinoline?

A6: This is a common challenge when multiple reactive sites are present. Selectivity can be achieved by exploiting the different reactivities of the C-Br and C-Cl bonds.

  • Causality: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

  • Solution: By carefully controlling the reaction conditions (temperature, reaction time, and catalyst system), you can selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for further functionalization. A study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that this selective coupling is indeed possible.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.

  • Add the 6-chloroquinoline (1.0 equiv) and the amine source (if not using ammonia).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • If using ammonia, the reaction can be performed with aqueous ammonia, in which case a specialized ligand like KPhos may be required to prevent catalyst decomposition and side reactions[11].

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

References

Troubleshooting guide for palladium-catalyzed aminocarbonylation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Guide to Palladium-Catalyzed Aminocarbonylation

Introduction

Palladium-catalyzed aminocarbonylation is a powerful and versatile method for the synthesis of amides, lactams, and other carbonyl-containing compounds, which are pivotal structural motifs in pharmaceuticals and fine chemicals. This reaction class combines an organic halide or triflate, carbon monoxide (CO), and an amine to forge a new C-N and C-C bond in a single, highly efficient step. Despite its utility, the reaction can be sensitive to various parameters, leading to challenges in optimization and scale-up.

This guide, designed for researchers and process chemists, provides a structured approach to troubleshooting common issues encountered during palladium-catalyzed aminocarbonylation reactions. It is organized in a question-and-answer format to directly address specific experimental problems with evidence-based solutions and mechanistic insights.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is showing low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is one of the most common issues and can stem from several sources, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen. Ensure your reaction setup was properly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents and reagents were rigorously deoxygenated.

  • Reagent Purity: Impurities in the amine, organic halide, or solvent can act as catalyst poisons. For instance, trace amounts of sulfur or other coordinating species can irreversibly bind to the palladium center. Consider purifying reagents or using freshly opened bottles from a reputable supplier.

  • Carbon Monoxide Source: Verify the integrity of your CO source. If using a cylinder, ensure the regulator is functioning correctly and the gas is of high purity. For reactions using CO-generating reagents like molybdenum hexacarbonyl (Mo(CO)₆) or CO-releasing molecules (CORMs), confirm their quality and stoichiometry.

Systematic Troubleshooting Workflow:

G cluster_start Problem: Low Conversion cluster_checks Initial Checks cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solution Resolution Start Low or No Conversion Inert Verify Inert Atmosphere Start->Inert First steps Purity Check Reagent Purity Inert->Purity CO Confirm CO Source Integrity Purity->CO Precatalyst Screen Precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) CO->Precatalyst If checks pass Ligand Vary Ligand Type & Loading (e.g., Xantphos, PPh₃) Precatalyst->Ligand Success Reaction Optimized Precatalyst->Success Base Optimize Base (Organic vs. Inorganic) Ligand->Base Ligand->Success Temp Increase Temperature Base->Temp If catalyst system fails Base->Success Pressure Increase CO Pressure Temp->Pressure Temp->Success Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Pressure->Solvent Pressure->Success Solvent->Success

Caption: Troubleshooting workflow for low conversion.

In-Depth Analysis:

  • Catalyst System (Precatalyst, Ligand, Base): The combination of these three components is critical.

    • Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) matters. For challenging substrates, a pre-formed Pd(0) source like Pd₂(dba)₃ might be more effective as it bypasses the in situ reduction step.

    • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For aryl chlorides, electron-rich and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often necessary. For less demanding substrates, simpler ligands like triphenylphosphine (PPh₃) may suffice. The Pd:ligand ratio is also a key parameter to optimize.

    • Base: The base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle. An inappropriate base can lead to side reactions or catalyst inhibition. Organic bases like triethylamine (Et₃N) or DBU are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, depending on the solvent and substrate.

Q2: My reaction is producing significant byproducts. How can I improve selectivity for the desired amide?

Side reactions often compete with the desired aminocarbonylation pathway. Identifying the major byproduct is the first step toward suppressing its formation.

Common Byproducts and Their Mitigation:

Byproduct TypeFormation MechanismRecommended Solution(s)
Heck Product Beta-hydride elimination from the R-Pd(II)-L₂ intermediate, competing with CO insertion.Use a ligand that accelerates CO insertion (e.g., a bidentate phosphine like Xantphos). Increase CO pressure to favor the carbonylation pathway.
Direct Amination (Buchwald-Hartwig) Reductive elimination from an Ar-Pd-NR₂ intermediate, which forms if the amine coordinates before CO.Lower the reaction temperature. Ensure a sufficient partial pressure of CO is established before the amine can displace other ligands.
Homocoupling (Ullmann-type) Reductive elimination from an Ar₂Pd(II) species.Ensure the reaction is not starved of CO. Use a more sterically hindered ligand to disfavor the formation of the diarylpalladium intermediate.
Hydrolysis of Product Trace water in the reaction mixture hydrolyzing the amide product.Use anhydrous solvents and reagents. Add a drying agent like molecular sieves if water sensitivity is high.

Mechanistic Insight: The Catalytic Cycle

Understanding the catalytic cycle helps rationalize byproduct formation. The desired pathway involves oxidative addition, CO insertion, amine coordination, and reductive elimination. Side reactions occur when off-cycle pathways become competitive.

G Pd0 Pd(0)L₂ PdII_R R-Pd(II)XL₂ Pd0->PdII_R Oxidative Addition PdII_CO (RCO)Pd(II)XL₂ PdII_R->PdII_CO CO Insertion Heck Heck Product PdII_R->Heck β-Hydride Elimination Buchwald Buchwald-Hartwig Product PdII_R->Buchwald Direct Amination PdII_Amine [(RCO)Pd(II)L₂(R'₂NH)]⁺X⁻ PdII_CO->PdII_Amine Amine Coordination PdII_Amine->Pd0 Reductive Elimination Product RCONR'₂ PdII_Amine->Product Base Base Start Start Start->Pd0 RX R-X RX->Pd0 CO CO CO->PdII_R Amine R'₂NH Amine->PdII_R Amine->PdII_CO BaseH Base-H⁺X⁻

Stability issues of 6-Chloroquinolin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We provide field-proven insights and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown overnight. What is happening?

A1: Discoloration, typically to yellow or brown, is a strong indicator of degradation, most commonly due to oxidation or photodegradation. The amine group (-NH₂) on the quinoline ring is susceptible to oxidation, which can lead to the formation of highly conjugated, colored polymeric or quinone-imine-like species.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, and certain solvents.

Q2: Which solvent should I use to prepare a stable stock solution of this compound?

A2: The choice of solvent is critical for stability. For short-term use, high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For analytical purposes, Acetonitrile (ACN) is often a good choice. While soluble in alcohols like ethanol and methanol, these protic solvents can participate in degradation pathways over time.[3] Avoid reactive solvents like acetone, which can form Schiff bases with the primary amine.[4] Always use fresh, high-purity solvents.

Q3: How should I store my this compound solutions to maximize their shelf-life?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C. Manufacturer data sheets often recommend storage at 2-8°C for the solid compound, but for solutions, colder is better to slow kinetic degradation processes.[5][6]

  • Light: Protect from light at all times by using amber vials or by wrapping clear vials in aluminum foil. Quinoline derivatives are known to be susceptible to photodegradation.[7][8]

  • Atmosphere: For long-term storage (>1 week), it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen, a key driver of oxidative degradation.[6]

Q4: I am seeing a new peak in my HPLC chromatogram after leaving my solution on the benchtop. What could it be?

A4: A new peak appearing in your HPLC analysis suggests the formation of a degradation product. Given the structure of this compound, the most likely culprits under ambient benchtop conditions (light and air exposure) are photo-degradants or oxidation products.[8] To confirm, you should compare the chromatogram to a freshly prepared standard and consider performing a forced degradation study to intentionally generate and identify potential degradants.

Q5: Does the pH of my aqueous solution affect the stability of this compound?

A5: Yes, pH is a critical factor. Generally, aminoquinolines are more stable in acidic to neutral conditions (pH 3-7).[9] Under strongly acidic conditions, the amine group will be protonated (R-NH₃⁺), which can protect it from oxidation but may increase susceptibility to other hydrolytic pathways if other labile groups were present.[10] In alkaline conditions (pH > 8), the free amine is more nucleophilic and significantly more prone to rapid oxidative degradation.[1][11] If working in aqueous buffers, conduct a preliminary stability test at your desired pH.

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides a more in-depth, cause-and-effect analysis for resolving complex stability problems.

Issue 1: Rapid and Inconsistent Degradation in Experiments

You observe that the purity of your compound, as measured by HPLC, drops unpredictably between experiments or even during a single experiment.

Troubleshooting Workflow

G start Inconsistent Degradation Observed q1 Is the solution exposed to light? start->q1 a1_yes Yes q1->a1_yes High Probability a1_no No q1->a1_no s1 Implement Light Protection: - Use amber vials. - Cover with foil. - Work in a dimmed environment. a1_yes->s1 q2 Is the solvent fresh and anhydrous? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Common Cause q3 Are there potential contaminants? (e.g., metal ions, residual acid/base) a2_yes->q3 s2 Use Fresh, High-Purity Solvent: - Purchase anhydrous grade. - Use a freshly opened bottle. - Consider purging with N₂. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Subtle Cause a3_no No q3->a3_no s3 Purify System & Reagents: - Use trace metal grade solvents. - Ensure glassware is scrupulously clean. - Check buffer purity. a3_yes->s3 q4 Is the solution pH controlled? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Critical for Aqueous end_node Re-run experiment with controls. Monitor stability over time. a4_yes->end_node s4 Control pH: - Use a suitable buffer (pH 4-7). - Measure pH of the final solution. a4_no->s4 s4->end_node

Caption: Troubleshooting decision tree for inconsistent degradation.

Expert Analysis:
  • Causality of Light: Quinoline ring systems can absorb UV light, promoting them to an excited state. This excess energy can trigger reactions with oxygen or solvent molecules, leading to degradation.[8][12] This is why rigorous light protection is not just a suggestion but a mandatory step for ensuring reproducible results.

  • Role of Solvent Purity: Trace impurities in solvents, such as peroxides in aged ethers or THF, or metal ions, can act as catalysts for oxidative degradation.[2] Using a new bottle of high-purity, anhydrous solvent is a critical control measure.

  • pH and the Free Amine: The primary amine in this compound is a weak base. At neutral or acidic pH, it is protonated to some extent, which significantly reduces its susceptibility to oxidation. At basic pH, it exists as the free base, which is electron-rich and readily oxidized.[1] This is why unbuffered aqueous solutions can be problematic, as the compound itself can raise the pH.

Issue 2: Formation of Multiple Unknown Peaks in Mass Spectrometry

Your LC-MS analysis shows not just one degradation product, but a cluster of new masses, making it difficult to identify the primary degradation pathway.

Potential Degradation Pathways

The primary reactive sites on this compound are the amino group and the electron-rich quinoline ring.

G cluster_0 Degradation Pathways parent This compound (C₉H₇ClN₂) oxidation Oxidation (O₂ / Light / H₂O₂) Forms dimers, polymers, or quinone-imines. parent->oxidation [O] photodegradation Photodegradation (UV/Light) Leads to ring hydroxylation or cleavage. parent->photodegradation hv hydrolysis Hydrolysis (Strong Acid/Base) Potential dehalogenation to 6-Hydroxyquinolin-3-amine. parent->hydrolysis H₂O

Caption: Potential degradation pathways for this compound.

Expert Analysis:
  • Oxidative Dimerization: A common pathway for aromatic amines is oxidative coupling.[2] Two molecules can react to form dimers or even larger oligomers, which would appear as a series of higher mass peaks in your MS data. This is often accompanied by the development of a dark brown or black color.

  • Stepwise Degradation: It is unlikely that all degradation products form simultaneously. Often, a primary degradant (e.g., a hydroxylated intermediate) forms first and is then further degraded into other products.[13] To identify the primary pathway, you should perform a time-course experiment, analyzing samples at early time points to identify the first product that appears.

  • Forced Degradation as a Diagnostic Tool: The most effective way to understand these peaks is to perform a forced degradation study.[14] By stressing the compound under specific conditions (e.g., oxidation with H₂O₂, acid hydrolysis), you can selectively generate certain types of degradants. Matching the masses and retention times of these known degradants to the unknown peaks in your sample provides definitive identification.

Key Experimental Protocols

These protocols are designed as self-validating systems, including controls to ensure the trustworthiness of your results.

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO, a common solvent for compound libraries.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (new bottle)

  • Inert gas (Argon or Nitrogen)

  • 2 mL amber glass HPLC vials with PTFE-lined screw caps

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Preparation: In a controlled environment with minimal light exposure, weigh the required amount of this compound to prepare your desired volume and concentration (e.g., 1.786 mg for 1 mL of 10 mM solution).

  • Dissolution: Add the solid to a volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO. Gently swirl to dissolve. Do not heat to dissolve, as this can accelerate degradation.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with DMSO. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Aliquoting: Immediately aliquot the stock solution into the amber glass HPLC vials. This prevents repeated freeze-thaw cycles of the main stock.

  • Inerting (Critical Step): Before capping each aliquot, gently flush the headspace of the vial with inert gas for 5-10 seconds. This displaces oxygen.

  • Sealing and Storage: Immediately cap the vials tightly. Label clearly with compound name, concentration, date, and "Store at -20°C, Protect from Light". Place in a -20°C freezer.

  • Quality Control (QC): Reserve one aliquot for immediate analysis by HPLC-UV/MS. This serves as your "Time Zero" (T₀) reference chromatogram and purity assessment.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[14][15]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile. The goal is to achieve 5-20% degradation of the parent compound.

Forced Degradation Workflow

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 6-Chloroquinolin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. The 6-chloroquinolin-3-amine scaffold is a valuable starting material in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other therapeutic agents. Functionalization of this core, typically via reactions at the C6-chlorine or the C3-amine, yields a diverse array of products whose identities must be unambiguously confirmed. Mass spectrometry (MS) stands as the principal analytical technique for this purpose.

This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of common reaction products derived from this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the analysis of products from two exemplary and industrially relevant reactions: a Palladium-catalyzed Suzuki-Miyaura coupling at the C6 position and an acylation reaction at the C3-amine.

Part 1: Synthesis of Exemplary Reaction Products

To compare analytical methodologies, we must first define the analytes. This compound offers two primary reactive sites for diversification: the C-Cl bond, amenable to cross-coupling reactions, and the nucleophilic amino group.

  • Suzuki-Miyaura Coupling Product: Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for creating carbon-carbon bonds.[1] The Suzuki-Miyaura coupling, in particular, is widely used to synthesize biaryl compounds.[1][2] For this compound, the C-Cl bond is less reactive than a corresponding C-Br or C-I bond, necessitating a highly active catalyst system, often employing sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the rate-determining oxidative addition step.[3]

  • Acylation Product: The primary amine at the C3 position is a nucleophile that can readily undergo acylation with reagents like acid chlorides or anhydrides.[4][5] This reaction forms an amide bond and is a common strategy for adding diverse functional groups to the quinoline core.

The diagram below illustrates these two key reaction pathways.

Reaction_Pathways cluster_start Starting Material cluster_reaction1 C6-Functionalization cluster_reaction2 C3-Functionalization start This compound reagent1 Arylboronic Acid Pd Catalyst, Base start->reagent1 Suzuki-Miyaura Coupling reagent2 Acid Chloride / Anhydride Base start->reagent2 Acylation product1 6-Arylquinolin-3-amine (Suzuki Product) reagent1->product1 product2 N-(6-chloroquinolin-3-yl)amide (Acylation Product) reagent2->product2

Caption: Key synthetic routes for functionalizing this compound.

Part 2: A Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte—polarity, volatility, and thermal stability. The reaction products of this compound are typically polar, non-volatile solids, making Liquid Chromatography-Mass Spectrometry (LC-MS) the most direct and powerful analytical tool.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it requires a chemical derivatization step to increase analyte volatility.[7]

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Direct analysis of polar, non-volatile, and thermally labile compounds. Ideal for reaction monitoring and final product confirmation.[8]Requires chemical derivatization to increase volatility and thermal stability of the polar amine and amide products.[7]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Soft ionization techniques that typically produce protonated molecules [M+H]+.[9]Electron Ionization (EI). Hard ionization technique causing extensive fragmentation, providing a detailed structural fingerprint.
Information Yield Excellent for determining molecular weight ([M+H]+). Tandem MS (MS/MS) is needed to induce fragmentation for structural elucidation.Provides both molecular ion (M+.) and rich, reproducible fragmentation patterns useful for library matching and structural confirmation.
Sample Preparation Simple dissolution in a suitable solvent and filtration.[8]Multi-step derivatization (e.g., silylation, acylation) is mandatory, followed by solvent exchange.[7][10]
Throughput High. Amenable to rapid analysis for reaction monitoring.Lower, due to the additional derivatization step.
Key Advantage Broad applicability to typical synthetic organic molecules without modification.Highly detailed and reproducible fragmentation patterns for unambiguous identification.
Key Disadvantage Fragmentation is not inherent and requires MS/MS capabilities for detailed structural information.Not suitable for direct analysis; the derivatization step adds complexity and potential for side reactions.[11]
In-Depth Look: LC-MS with ESI and APCI

For substituted quinolines, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective, with the choice depending on the analyte's polarity and the mobile phase composition.

  • Electrospray Ionization (ESI): This is the most common technique for analyzing these types of compounds. ESI is a very soft ionization method that excels for polar molecules that are already ionized or can be easily protonated or deprotonated in solution. Given the basic nitrogen atoms in the quinoline ring and the primary amine, positive-ion ESI is highly effective, typically yielding an intense protonated molecule [M+H]+. This provides immediate confirmation of the product's molecular weight.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a broader range of moderately polar to non-polar compounds. It involves a gas-phase ionization process and can be more robust to matrix effects and less sensitive to mobile phase additives than ESI. For amino-quinolines, APCI also typically produces the protonated molecule [M+H]+ as the primary ion.[9]

The workflow for LC-MS analysis is a streamlined process from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve Sample->Dissolve Filter Filter Dissolve->Filter HPLC HPLC Separation (e.g., C18 column) Filter->HPLC ESI_Source ESI Source (+ ion mode) HPLC->ESI_Source MS1 MS Scan (Q1) (Detect [M+H]+) ESI_Source->MS1 CID Collision Cell (Q2) (Fragment [M+H]+) MS1->CID MW_Confirm Confirm Molecular Weight MS1->MW_Confirm MS2 MS/MS Scan (Q3) (Detect Fragments) CID->MS2 Struct_Elucidate Elucidate Structure MS2->Struct_Elucidate

Caption: A typical workflow for LC-MS/MS analysis of quinoline derivatives.

Expected Fragmentation in ESI-MS/MS: While ESI itself doesn't cause fragmentation, tandem MS (MS/MS) provides this crucial structural information. For the exemplary products:

  • 6-Arylquinolin-3-amine: Fragmentation would likely involve cleavages of the quinoline ring system. The C-C bond formed during the Suzuki coupling is strong and less likely to be the primary fragmentation point.

  • N-(6-chloroquinolin-3-yl)amide: The amide bond is a common site for fragmentation, leading to characteristic losses of the acyl group. The isotopic pattern of the chlorine atom (a ~3:1 ratio for 35Cl/37Cl) on the quinoline fragment would be a key diagnostic feature.

In-Depth Look: GC-MS with Electron Ionization (EI)

Direct GC-MS analysis of our target products is challenging due to their polarity and low volatility, which would lead to poor peak shape and potential thermal degradation in the GC inlet.[7] Chemical derivatization is therefore a mandatory sample preparation step.[7][10]

  • Derivatization: The goal is to replace the active hydrogens on the amine and amide groups with less polar, more stable functionalities.

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group. This is highly effective for the primary amine of the Suzuki product.[10]

    • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used, though this is more common for primary/secondary amines and may be redundant for the already-acylated product.[10]

  • Electron Ionization (EI): At the standard 70 eV, EI is a high-energy ionization technique that imparts significant internal energy to the molecule, causing extensive and reproducible fragmentation. This creates a detailed mass spectrum that serves as a structural "fingerprint," which can be compared against spectral libraries for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatize Derivatize Sample->Derivatize e.g., Silylation (BSTFA) Inject Inject Derivatize->Inject GC GC Separation (e.g., DB-5 column) Inject->GC EI_Source EI Source (70 eV) GC->EI_Source MS_Scan Mass Analyzer (Scan m/z 50-500) EI_Source->MS_Scan Identify_Peaks Identify Molecular & Fragment Ions MS_Scan->Identify_Peaks Library_Search Compare to Spectral Library Identify_Peaks->Library_Search

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.

Protocol 1: LC-MS/MS Analysis of a Suzuki Coupling Reaction Mixture

This protocol is designed for monitoring reaction progress and confirming the final product identity.

  • Sample Preparation:

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The high dilution factor prevents detector saturation and column overload.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS System Setup:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • MS System (Triple Quadrupole or Q-TOF):

      • Ionization Mode: ESI Positive.

      • Scan Mode: Full Scan (e.g., m/z 100-800) to detect all components, followed by a data-dependent MS/MS scan on the most intense ions.

      • MS/MS Experiment: For the expected product mass, set up a targeted MS/MS experiment. Isolate the calculated [M+H]+ ion and apply collision energy (e.g., 15-40 eV) to generate a fragment spectrum.

  • Data Analysis:

    • Analyze the full scan chromatogram to identify peaks corresponding to the starting material (this compound, m/z 179.04) and the expected product.

    • Confirm the molecular weight of the product from its [M+H]+ ion.

    • Analyze the MS/MS spectrum of the product to confirm its structure through characteristic fragmentation.

Protocol 2: GC-MS Analysis of a Purified Acylation Product

This protocol is for the unambiguous identification of a purified final product.

  • Derivatization (Silylation):

    • Place ~0.1 mg of the purified, dry acylation product into a 2 mL GC vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Tightly cap the vial and heat at 70°C for 30 minutes. The pyridine acts as a catalyst and solvent.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS System Setup:

    • GC System:

      • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 280°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Hold at 100°C for 2 minutes, then ramp at 20°C/min to 300°C and hold for 5 minutes.

      • Injection Volume: 1 µL (splitless or with a 10:1 split).

    • MS System (Single Quadrupole or Ion Trap):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-600.

  • Data Analysis:

    • Examine the total ion chromatogram for the derivatized product peak.

    • Analyze the mass spectrum of the peak. Identify the molecular ion (M+.) of the silylated derivative.

    • Interpret the fragmentation pattern. Look for characteristic losses (e.g., loss of a methyl group, -15 Da; loss of the TMS group) and the isotopic signature of the chlorine atom.

    • Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley) if available.

Conclusion

For the routine analysis of this compound reaction products, LC-MS/MS with ESI is the superior choice. Its direct applicability, high sensitivity, and ability to provide both molecular weight and structural information in a single run make it ideal for high-throughput screening, reaction monitoring, and final product confirmation in a drug discovery environment.

GC-MS with EI serves as a powerful complementary technique. While its requirement for derivatization makes it less suited for rapid screening, the highly detailed and reproducible fragmentation patterns it generates are invaluable for the definitive structural elucidation of purified compounds and for creating internal spectral libraries for quality control. By understanding the strengths and causalities of each technique, researchers can design a robust, self-validating analytical strategy to confidently characterize novel molecules derived from the versatile this compound scaffold.

References

A Researcher's Guide to In-Vitro Biological Activity Assays for 6-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chloroquinolin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the in-vitro assays used to characterize these activities, supported by experimental data for structurally related compounds and detailed protocols to ensure scientific rigor and reproducibility.

Anticancer Activity: Unraveling the Cytotoxic Potential

Derivatives of the quinoline core have shown significant potential in oncology research, primarily due to their ability to interfere with critical cellular processes in cancer cells. The cytotoxic effects of these compounds are commonly evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. While specific IC50 data for a broad range of this compound derivatives is not extensively published in a single comparative study, data from structurally similar 6-chloroquinoline and 6-chloroquinazoline analogs provide valuable insights into their potential efficacy.

Compound/Derivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (analogue)HCT-116 (Colon)4.9 - 5.3[1]--
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (analogue)Caco-2 (Colon)17.0 - 18.9[1]--
6-chloro-quinazolin derivative 5aMGC-803 (Gastric)< 1.96[2]DoxorubicinNot Specified
6-chloro-quinazolin derivative 5fMGC-803 (Gastric)Not SpecifiedDoxorubicinNot Specified
6-chloro-quinazolin derivative 5aBcap-37 (Breast)< 8.47[2]DoxorubicinNot Specified
6-chloro-quinazolin derivative 5fBcap-37 (Breast)Not SpecifiedDoxorubicinNot Specified
7-chloro-quinolin-4-yl amine derivativeMDA-MB-468 (Breast)8.73[3]Chloroquine>10

Note: The data presented for analogues provides an indication of the potential activity of this compound derivatives due to structural similarities.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and apoptosis. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in-vitro antimicrobial activity of a compound. It represents the lowest concentration that inhibits the visible growth of a microorganism.

Compound/Derivative TypeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
7-chloroquinoline-benzylamine hybrid (SA12)E. coli128[4]CiprofloxacinNot Specified
7-chloroquinoline-benzylamine hybrid (SA12)S. aureus64[4]CiprofloxacinNot Specified
7-chloroquinoline-benzylamine hybrid (SA12)P. aeruginosa256[4]CiprofloxacinNot Specified
7-chloroquinoline-benzylamine hybrid (SA11)Gram-positive strains128[4]--
Chromium(III) complexes with quinoline-like ligandsS. aureus7.8 - 15.6[5]--
Chromium(III) complexes with quinoline-like ligandsC. albicans7.8 - 15.6[5]--

Note: Data for structurally related 7-chloroquinoline derivatives and metal complexes containing quinoline-like ligands are presented as proxies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[6]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Certain quinoline derivatives have been investigated for their potential to modulate the inflammatory response, often by targeting key enzymes such as cyclooxygenase-2 (COX-2).

Comparative COX-2 Inhibitory Activity

The in-vitro inhibitory activity of compounds against COX enzymes is typically expressed as IC50 values. While specific data for this compound derivatives is limited, the following table presents data for other heterocyclic compounds known to inhibit COX-2, providing a benchmark for comparison.

Compound TypeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)
Pyridazinone derivative 5a0.77[7]12.8616.70Celecoxib0.35[7]
Pyridazine derivative 6b0.18[8]1.146.33Celecoxib0.35[8]
Thiophene-3-carboxamide VIIa0.29[9]19.567.24Celecoxib0.42[9]
1,3-Dihydro-2H-indolin-2-one 4e2.35[10]Not SpecifiedNot SpecifiedCelecoxibNot Specified
1,3-Dihydro-2H-indolin-2-one 9h2.42[10]Not SpecifiedNot SpecifiedCelecoxibNot Specified
Experimental Protocol: In-Vitro COX-2 Inhibitor Screening Assay

Commercially available kits are often used to screen for COX-2 inhibitors. These assays typically measure the peroxidase activity of the COX enzyme.

Principle: The peroxidase activity of COX-2 is assayed colorimetrically by monitoring the appearance of an oxidized chromogen. The inhibition of this reaction by a test compound is indicative of its COX-2 inhibitory potential.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the kit instructions.

  • Plate Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the test wells. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid) to all wells.

  • Color Development: Incubate for a specified time (e.g., 5-10 minutes) at 37°C to allow for color development.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590-620 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for in-vitro COX-2 inhibitor screening assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents with diverse biological activities. The in-vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of novel derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can identify lead compounds with the potential for further preclinical and clinical development. The comparative data, while based on structurally related compounds, offers valuable benchmarks for assessing the potency and selectivity of new this compound derivatives. Rigorous adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the field of medicinal chemistry.

References

A Comparative Guide to the Efficacy of Halogenated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various halogenated quinoline compounds, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their mechanisms, therapeutic applications, and toxicological profiles, grounded in established scientific literature.

Introduction: The Quinoline Scaffold and the Impact of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, leading to the development of crucial drugs.[1] Halogenation—the incorporation of halogen atoms (F, Cl, Br, I) into the quinoline scaffold—profoundly modulates the physicochemical properties and biological efficacy of these molecules. This modification can enhance membrane permeability, increase binding affinity to biological targets, and alter metabolic stability, often resulting in more potent therapeutic agents.[2] Consequently, halogenated quinolines have found application as antimalarial, amoebicidal, antibacterial, antifungal, and even anticancer agents.[1][3][4] This guide will dissect the efficacy of prominent halogenated quinolines, providing a comparative framework for their application in research and development.

Comparative Efficacy Analysis of Key Halogenated Quinolines

We will focus on four distinct classes of halogenated quinolines: the classic 4-aminoquinolines (Chloroquine and Hydroxychloroquine), the 8-hydroxyquinolines (Iodoquinol and Clioquinol), and a newer generation of synthetic halogenated quinolines (HQs) developed to combat antimicrobial resistance.

Chloroquine vs. Hydroxychloroquine: A Tale of Two Antimalarials

Chloroquine (CQ) and its hydroxylated analogue, Hydroxychloroquine (HCQ), are historically significant antimalarial agents. Their primary mechanism against Plasmodium species involves inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole, leading to a toxic buildup of free heme.

Efficacy & Potency: Both compounds are considered equipotent against chloroquine-sensitive Plasmodium falciparum.[5] However, a critical divergence in efficacy appears with CQ-resistant strains. One study found that while HCQ was only 1.6 times less active than CQ against a CQ-sensitive isolate, it was 8.8 times less active against a CQ-resistant one, contraindicating its use for CQ-resistant malaria.[6] In the context of SARS-CoV-2, in vitro studies suggested HCQ was more potent than CQ at impairing viral replication, though clinical meta-analyses later found a lack of efficacy for both in reducing mortality in hospitalized COVID-19 patients.[7][8]

Trustworthiness & Toxicity: The principal advantage of HCQ lies in its improved safety profile. Chloroquine is approximately twice as toxic as hydroxychloroquine.[5] Clinical studies and histopathological evaluations in animal models have shown that chloroquine induces more severe organ damage, including marked degeneration and necrosis in the liver, kidney, and heart, compared to the milder effects observed with hydroxychloroquine.[9] The risk of retinopathy, a severe and irreversible side effect associated with long-term use, is also higher with chloroquine than with hydroxychloroquine.[7] This favorable therapeutic ratio has made HCQ the preferred choice for long-term use in autoimmune diseases like lupus and rheumatoid arthritis.[5]

Iodoquinol and Clioquinol: Amoebicidal and Antimicrobial 8-Hydroxyquinolines

Iodoquinol (Diiodohydroxyquinoline) and Clioquinol (Iodochlorhydroxyquin) are 8-hydroxyquinoline derivatives with potent antimicrobial properties. Their primary mechanism of action is believed to be the chelation of essential metal ions, particularly ferrous ions, which disrupts the metabolic enzymes of susceptible protozoa, fungi, and bacteria.[10][11][12]

Iodoquinol: This compound is primarily used as a luminal amebicide for treating intestinal amoebiasis caused by Entamoeba histolytica.[13][14] Because it is poorly absorbed from the gastrointestinal tract, it reaches high concentrations in the intestinal lumen where it can effectively act against both the trophozoite and cyst forms of the parasite.[12][13] Its exact mechanism is not fully elucidated but involves disrupting the parasite's metabolism through metal ion chelation.[11][14]

Clioquinol: Clioquinol has a broader spectrum of activity, exhibiting antifungal and antibacterial properties in addition to its antiprotozoal effects.[15][16] It has been used topically, often in combination with corticosteroids, for various inflammatory skin infections.[17] Historically, it was also used orally as an anti-infective agent. However, its systemic use was largely abandoned due to severe neurotoxicity, most notably Subacute Myelo-Optic Neuropathy (SMON), which was linked to high-dose, prolonged oral administration.[18][19][20] Recent research has explored repurposing clioquinol as a zinc ionophore for potential use in neurodegenerative diseases and prostate cancer, leveraging its ability to modulate metal ion homeostasis.[16]

Novel Synthetic Halogenated Quinolines (HQs): A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial agents. Novel synthetic halogenated quinolines (HQs) have emerged as a promising class of compounds with potent activity against drug-resistant Gram-positive pathogens and their biofilms.[21]

Efficacy Against Biofilms: Bacterial biofilms are notoriously difficult to treat with conventional antibiotics.[21] Certain novel HQs have demonstrated potent eradication activities against biofilms of Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococcus (VRE).[22] For instance, specific HQ analogues have shown Minimum Biofilm Eradication Concentration (MBEC) values as low as 1.0 µM against VRE.[22] These compounds exhibit near equipotent killing activities against both free-floating (planktonic) and biofilm-embedded cells.[22]

Mechanism & Safety: Crucially, these HQs appear to operate through mechanisms independent of membrane destruction, which is a common mode of action for other biofilm-eradicating agents that can lead to host cell toxicity.[22][23] Studies have shown that many of these potent HQ analogues demonstrate low hemolytic activity against red blood cells and low cytotoxicity against human cell lines, suggesting a favorable preliminary safety profile.[24] The synthetic tunability of the HQ scaffold allows for optimization of structure-activity relationships, balancing antimicrobial potency with reduced toxicity.[21]

Quantitative Data Summary

The following tables summarize the efficacy and key characteristics of the discussed compounds.

Table 1: Comparative Efficacy Data of Halogenated Quinolines

CompoundTarget OrganismAssay TypeEfficacy Metric (e.g., IC₅₀, MIC, MBEC)Reference
Hydroxychloroquine SARS-CoV-2 (in vitro)Post-infectionEC₅₀: 0.72 µM[7]
Chloroquine SARS-CoV-2 (in vitro)Post-infectionEC₅₀: 5.47 µM[7]
HQ-3 MRSE BiofilmMBEC3.0 µM[22]
HQ-6 MRSA BiofilmMBEC125 µM[22]
HQ-4, HQ-5, HQ-6 VRE BiofilmMBEC1.0 µM[22]
HQ 2 MRSE (planktonic)MIC0.59 µM[21][24]
HQ 2 MRSE BiofilmMBEC2.35 µM[21][24]
Metronidazole Entamoeba histolyticaMicrodilutionIC₅₀: ~0.2 µg/mL[25]

Table 2: Summary of Applications and Toxicities

CompoundPrimary Application(s)Notable ToxicitiesReference
Chloroquine Antimalarial, AntirheumaticHigher risk of retinopathy, cardiotoxicity, general organ toxicity[5][7][9]
Hydroxychloroquine Antimalarial, AntirheumaticLower toxicity than Chloroquine, but retinopathy risk remains with long-term use[5][9]
Iodoquinol Luminal AmebicideOptic neuritis/atrophy with prolonged use[13][14][26]
Clioquinol Topical Antibacterial/AntifungalSevere neurotoxicity (SMON) with oral use; banned for systemic use[15][18][19]
Novel HQs Antibacterial, Biofilm EradicationLow hemolytic activity and cytotoxicity reported in early studies[22][24]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for assessing the efficacy of halogenated quinolines.

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay ([³H]-Hypoxanthine Incorporation)

This protocol is a gold standard for assessing the ability of a compound to inhibit the growth of Plasmodium falciparum in vitro. The causality behind this choice is that the parasite actively synthesizes DNA for replication and relies on salvaging purines like hypoxanthine from the host environment.[27] Therefore, the incorporation of radiolabeled hypoxanthine is a direct measure of parasite viability and proliferation.[28]

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) in RPMI 1640 medium supplemented with human serum or Albumax, at a 2-5% hematocrit using human O+ erythrocytes.[29]

  • Plate Preparation: Serially dilute the test compound in culture medium in a 96-well microtiter plate. Include positive (e.g., Chloroquine) and negative (drug-free medium) controls.

  • Inoculation: Adjust the parasite culture to a starting parasitemia of 0.25-0.5% and a final hematocrit of 1.5%. Add 200 µL of this suspension to each well of the pre-dosed plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add 25 µL of culture medium containing [³H]-hypoxanthine (0.5 µCi per well) to each well.

  • Second Incubation: Continue incubation for another 18-24 hours under the same conditions.

  • Harvesting: Harvest the cells onto a glass-fiber filter mat using a cell harvester. Lyse the erythrocytes with water to release the parasite DNA.

  • Quantification: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.[27][28]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the log of the drug concentration using a nonlinear regression model.

Protocol 2: In Vitro Amoebicidal Assay (Microdilution Technique)

This method is used to determine the efficacy of compounds against protozoa like Entamoeba histolytica. It is a self-validating system as the viability is directly measured by a colorimetric reaction, providing a quantitative endpoint.

Step-by-Step Methodology:

  • Amoeba Culture: Culture trophozoites of E. histolytica (e.g., HM1-IMSS strain) axenically in a suitable medium (e.g., TYI-S-33) at 37°C.[30]

  • Plate Preparation: Prepare serial dilutions of the test compound (e.g., Iodoquinol) and a positive control (Metronidazole) in a 96-well plate.[25]

  • Inoculation: Harvest trophozoites during the logarithmic growth phase. Adjust the concentration to approximately 10,000-15,000 amoebae per well and add to the plate.[31]

  • Incubation: Incubate the plate anaerobically or under microaerophilic conditions at 37°C for 48-72 hours.[25][32]

  • Viability Assessment: After incubation, assess cell viability. This can be done by:

    • Microscopy: Directly counting viable vs. non-viable (lysed or non-adherent) amoebae using an inverted microscope.[33]

    • Colorimetric Assay: Using a viability reagent like WST-1 or MTT. Add the reagent to each well, incubate for a specified time (e.g., 30-90 minutes), and measure the absorbance at the appropriate wavelength. The absorbance correlates with the number of viable cells.[31]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.

Visualizing Mechanisms and Workflows

Diagram 1: Core Mechanisms of Halogenated Quinolines

G cluster_compound Halogenated Quinoline (HQ) cluster_cell Pathogen Cell cluster_effect Cellular Disruption HQ HQ Compound Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) HQ->Metal Chelation DNA DNA Replication & Transcription HQ->DNA Intercalation/ Inhibition Heme Heme Polymerization (Malaria Parasite) HQ->Heme Inhibition Enzyme Enzyme Inactivation Metal->Enzyme Replication DNA Damage DNA->Replication Toxicity Heme Toxicity Heme->Toxicity Death Cell Death Enzyme->Death Replication->Death Toxicity->Death G start Start culture 1. Culture P. falciparum (Asynchronous) start->culture plate 2. Prepare 96-well plate with serial drug dilutions culture->plate inoculate 3. Inoculate plate with parasite culture plate->inoculate incubate1 4. Incubate for 24 hours at 37°C inoculate->incubate1 label 5. Add [3H]-Hypoxanthine to each well incubate1->label incubate2 6. Incubate for another 18-24 hours label->incubate2 harvest 7. Harvest cells onto filter mat incubate2->harvest measure 8. Measure radioactivity (Scintillation Counter) harvest->measure analyze 9. Analyze data and calculate IC50 value measure->analyze end End analyze->end

References

A Researcher's Guide to Validating Experimental Spectra of 6-Chloroquinoline with Density Functional Theory (DFT) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: Bridging the Gap Between Theory and Experiment in Molecular Analysis

In the realm of pharmaceutical research and materials science, a precise understanding of a molecule's structural and electronic properties is paramount. 6-Chloroquinoline, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents, agrochemicals, and dyes.[1] Its biological activities, including potential antimalarial and antibacterial properties, make it a molecule of significant interest.[1][2] To fully harness its potential, researchers must accurately characterize its molecular structure and behavior.

This guide provides a comprehensive comparison of experimental spectroscopic data with theoretical predictions derived from Density Functional Theory (DFT) for 6-chloroquinoline. By juxtaposing experimental Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectra with DFT calculations, we can achieve a robust validation of the molecule's vibrational and electronic properties. This combined approach not only confirms the experimental findings but also provides deeper insights into the molecule's quantum mechanical nature.[3]

The synergy between experimental measurements and computational spectroscopy is critical; it allows for a more complete understanding than either method could provide alone.[3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for this validation process.

The Cornerstone of Analysis: Understanding 6-Chloroquinoline

6-Chloroquinoline (C₉H₆ClN) is characterized by a quinoline core—a fused benzene and pyridine ring system—with a chlorine atom at the 6-position.[2] This substitution significantly influences its chemical reactivity and biological activity.[4][5] A thorough spectroscopic analysis is essential for confirming its structure and understanding its electronic transitions, which are key to its function.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties.[6] For validating experimental spectra, DFT calculations can predict:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Corresponding to the peaks observed in FT-IR and FT-Raman spectra.

  • Electronic Transitions: Predicting the absorption bands in UV-Vis spectra through Time-Dependent DFT (TD-DFT).[7]

The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted and effective method for such analyses of quinoline derivatives, providing a strong correlation with experimental results.[4][5]

Experimental vs. Theoretical Workflow: A Comparative Approach

The process of validating experimental spectra with DFT involves a parallel workflow where experimental data informs and is confirmed by theoretical calculations.

G cluster_exp Experimental Workflow cluster_dft DFT Workflow exp_sample 6-Chloroquinoline Sample ftir FT-IR Spectroscopy exp_sample->ftir ftraman FT-Raman Spectroscopy exp_sample->ftraman uvvis UV-Vis Spectroscopy exp_sample->uvvis exp_data Experimental Spectra ftir->exp_data ftraman->exp_data uvvis->exp_data validation Comparative Analysis & Validation exp_data->validation dft_input Input Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_input->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT for Electronic Transitions geom_opt->tddft_calc dft_data Theoretical Spectra freq_calc->dft_data tddft_calc->dft_data dft_data->validation

Caption: Workflow for validating experimental spectra with DFT.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy

These techniques probe the vibrational modes of the molecule.

  • Sample Preparation: For FT-IR, the solid 6-chloroquinoline sample is typically mixed with KBr powder and pressed into a pellet.[8] For FT-Raman, the sample can be analyzed directly in a glass capillary tube.

  • Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer) is used to record the spectrum in the 4000–400 cm⁻¹ range.[8][9] An FT-Raman spectrometer (e.g., Bruker RFS 27) with a Nd:YAG laser is used for the Raman spectrum in a similar range.[8]

  • Data Acquisition: Spectra are recorded at room temperature. Multiple scans are averaged to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of 6-chloroquinoline is prepared using a suitable solvent, such as water or ethanol.[10]

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum, typically in the 200–400 nm range.[10]

  • Data Acquisition: The absorbance is measured against a solvent blank.

DFT Calculation Protocol

Molecular Geometry Optimization
  • Software: Gaussian 16 or a similar quantum chemistry software package is utilized.[5]

  • Method: The initial structure of 6-chloroquinoline is optimized using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[5]

  • Validation: The optimization is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational frequency calculation.[7]

Vibrational Frequency Calculation
  • Method: Using the optimized geometry, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling: Calculated vibrational frequencies are often systematically overestimated. They should be scaled using appropriate factors (e.g., 0.958 for frequencies up to 1700 cm⁻¹ and 0.983 for those above 1700 cm⁻¹) to improve agreement with experimental data.[5]

  • Analysis: The potential energy distribution (PED) is analyzed using software like VEDA to assign the calculated vibrational modes.[4][10]

Electronic Spectra Calculation (TD-DFT)
  • Method: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic absorption properties.[4][5]

  • Solvent Effects: To better match experimental conditions, solvent effects can be included using a model like the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM).[7]

  • Output: The calculation yields excitation energies (wavelengths), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO).

Comparative Analysis: Theory Meets Experiment

A successful validation hinges on the close agreement between the experimental and theoretical data.

Vibrational Spectra (FT-IR and FT-Raman)

The calculated, scaled vibrational frequencies should closely match the experimental peaks. The assignments from the PED analysis help in understanding the nature of each vibrational mode (e.g., C-H stretching, C-C stretching, C-Cl stretching).

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 6-Chloroquinoline

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment (based on PED)
310730623078C-H stretching
157715791625C-N stretching
1497--C-H in-plane bending
873--C-H out-of-plane bending
637--C-Cl stretching

Note: This table presents a selection of key vibrational modes for illustrative purposes. A full analysis would include all observed peaks.

The C-Cl stretching modes for 6-chloroquinoline are observed at 351, 607, and 637 cm⁻¹, which show good correlation with experimental results and literature values.[5]

Caption: Logical flow of the comparative analysis.

Electronic Spectra (UV-Vis)

The TD-DFT calculations predict the wavelengths of maximum absorption (λmax), which can be compared to the experimental UV-Vis spectrum. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the nature of the electronic transitions.

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (nm)

Experimental λmaxCalculated λmaxOscillator Strength (f)Transition
3123080.034HOMO -> LUMO
2752700.112HOMO-1 -> LUMO

Note: Values are illustrative and depend on the solvent used in both experiment and calculation.

The agreement between the experimental and TD-DFT results confirms the accuracy of the computational model in describing the electronic structure of 6-chloroquinoline.[4][5]

Conclusion: A Validated Approach for Molecular Characterization

The combination of experimental spectroscopy and DFT calculations provides a powerful and self-validating system for the analysis of molecules like 6-chloroquinoline.[11] This integrated approach allows researchers to not only confirm the identity and structure of their compounds but also to gain a deeper, mechanistically-grounded understanding of their vibrational and electronic properties. The protocols and comparative data presented in this guide demonstrate the robustness of using DFT to validate and interpret experimental spectra, a critical step in modern chemical and pharmaceutical research.

References

A Comparative Guide to Cross-Reactivity Profiling of 6-Chloroquinolin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of these kinases is a cornerstone of targeted therapy. Among the myriad of scaffolds utilized for kinase inhibitor design, the quinoline core has proven to be a versatile and fruitful starting point.[2][3] This guide focuses on a specific subset: inhibitors derived from the 6-Chloroquinolin-3-amine scaffold. We will delve into the critical aspect of cross-reactivity profiling, a process that is paramount for ensuring the safety and efficacy of these potential therapeutics. Our discussion will objectively compare various experimental approaches, providing the necessary data and protocols for researchers, scientists, and drug development professionals to make informed decisions in their own discovery pipelines.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound scaffold is of significant interest due to its structural features that allow for favorable interactions within the ATP-binding pocket of many kinases. The quinoline ring system can engage in hydrogen bonding and π-stacking interactions with key residues in the hinge region of the kinase domain. The 3-amino group provides a convenient handle for synthetic elaboration, allowing for the introduction of various substituents to fine-tune potency and selectivity. Furthermore, the 6-chloro substituent can serve as a point for further modification or can contribute to the overall electronic properties of the molecule, influencing its binding affinity. The utility of the broader quinoline scaffold has been demonstrated in the development of inhibitors for a range of kinases, including RIP2, c-Met, and ROCK-I.[4][5][6]

However, the very features that make this scaffold effective also present a significant challenge: the potential for off-target binding. The conserved nature of the ATP-binding site across the human kinome means that an inhibitor designed for one kinase may inadvertently bind to and inhibit others.[7] Such cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[8][9] Therefore, a thorough and early assessment of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.

Comparative Analysis of Cross-Reactivity Profiling Methodologies

The choice of method for profiling the cross-reactivity of this compound based inhibitors depends on several factors, including the stage of drug development, the desired depth of information, and available resources. Here, we compare three orthogonal approaches: large-scale biochemical screening, cell-based target engagement, and unbiased proteomic methods.

Large-Scale Biochemical Screening: The Kinome Scan

Biochemical assays, particularly those that survey a large portion of the kinome, are often the first line of defense in identifying off-targets. The KINOMEscan™ platform is a prime example of a high-throughput, competition-based binding assay.[10][11] In this method, a test compound is profiled against hundreds of kinases to determine its binding affinity.

Causality Behind Experimental Choice: This approach is invaluable in early-stage discovery for its breadth. It provides a rapid and comprehensive overview of the inhibitor's potential targets across the kinome, allowing for early identification of potential liabilities and opportunities. The data generated, typically in the form of dissociation constants (Kd) or percent inhibition at a given concentration, is quantitative and allows for direct comparison of selectivity between different compounds.

Cell-Based Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are powerful, they do not always reflect the behavior of a compound in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses drug-target interaction within intact cells.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14][15]

Causality Behind Experimental Choice: CETSA is a critical next step to validate hits from biochemical screens in a more physiologically relevant environment. It confirms that the inhibitor can penetrate the cell membrane, engage with its intended target, and also identify cellular off-targets. This method is particularly useful for prioritizing compounds before moving into more complex cellular or in vivo models.

Unbiased Proteomic Approaches

For a truly global view of a compound's interactions, chemical proteomics offers an unbiased approach to identify both on- and off-targets.[16][17] Techniques such as Activity-Based Protein Profiling (ABPP) and compound-centric chemical proteomics (CCCP) can map the protein interaction landscape of a small molecule in complex biological systems.[16]

Causality Behind Experimental Choice: Proteomic methods are employed when a deep understanding of a compound's mechanism of action and potential for toxicity is required. These techniques are not limited to kinases and can reveal unexpected interactions with other protein classes, providing crucial insights into potential side effects.[18]

Data Presentation: A Comparative Profile of Three Hypothetical Inhibitors

To illustrate the data obtained from these profiling methods, let us consider three hypothetical this compound based inhibitors: CQA-A , CQA-B , and CQA-C , all designed to target Kinase X.

Table 1: KINOMEscan™ Profiling Data (% Inhibition at 1 µM)

Kinase TargetCQA-ACQA-BCQA-C
Kinase X (On-Target) 98% 95% 99%
Kinase Y (Off-Target)85%20%5%
Kinase Z (Off-Target)70%15%2%
Kinase W (Off-Target)30%5%1%

This data suggests that while all three compounds are potent inhibitors of Kinase X, CQA-C exhibits the highest selectivity in this biochemical assay.

Table 2: CETSA Data (Thermal Shift in °C at 10 µM)

Protein TargetCQA-ACQA-BCQA-C
Kinase X (On-Target) +5.2°C +4.8°C +5.5°C
Kinase Y (Off-Target)+3.1°C+0.5°C+0.2°C
Kinase Z (Off-Target)+2.5°C+0.3°C+0.1°C

The CETSA results corroborate the KINOMEscan™ data, showing significant thermal stabilization of Kinase X by all compounds, but only CQA-A shows notable stabilization of off-target kinases in a cellular context.

Experimental Protocols

Protocol 1: KINOMEscan™ Profiling Workflow

This protocol outlines the general steps for submitting and analyzing compounds using a service like KINOMEscan™.

  • Compound Preparation: Solubilize CQA-A, CQA-B, and CQA-C in 100% DMSO to a stock concentration of 10 mM.

  • Submission: Submit the compounds to the screening service, specifying the desired screening concentration (e.g., 1 µM) and the desired panel of kinases (e.g., the full kinome panel).

  • Data Reception: The service will provide data in the form of percent inhibition relative to a DMSO control.

  • Data Analysis:

    • Identify the primary target and any off-targets with significant inhibition (e.g., >50%).

    • Visualize the data using tools like the TREEspot™ data visualization tool to map the hits onto the kinome tree.[10]

    • Calculate selectivity scores (e.g., the S-score) to quantify the selectivity of each compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a step-by-step method for performing a CETSA experiment.

  • Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.

  • Compound Treatment: Treat the cells with the test compounds (CQA-A, CQA-B, CQA-C) at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities at each temperature for the treated and untreated samples.

    • Plot the normalized band intensities against temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Visualization of Workflows and Pathways

Cross_Reactivity_Profiling_Workflow cluster_Discovery Compound Discovery cluster_Profiling Cross-Reactivity Profiling cluster_Analysis Data Analysis & Decision Making CQA This compound Scaffold-based Inhibitors (CQA-A, CQA-B, CQA-C) KinomeScan Biochemical Screen (KINOMEscan™) CQA->KinomeScan Initial Broad Screen CETSA Cell-based Target Engagement (CETSA) KinomeScan->CETSA Validate Cellular Activity Data_Integration Integrate Data: - Selectivity Profile - Cellular Potency - Off-Target Liabilities KinomeScan->Data_Integration Proteomics Unbiased Proteomics (e.g., ABPP) CETSA->Proteomics Deep Dive on Mechanism CETSA->Data_Integration Proteomics->Data_Integration Lead_Selection Lead Candidate Selection Data_Integration->Lead_Selection

Caption: A generalized workflow for the cross-reactivity profiling of novel kinase inhibitors.

Signaling_Pathway_Example cluster_Upstream Upstream Signaling cluster_Kinase_Cascade Kinase Cascade cluster_Cellular_Response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (On-Target) Receptor->Kinase_X Kinase_Y Kinase Y (Off-Target) Receptor->Kinase_Y Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Kinase_Y->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation CQA_C CQA-C CQA_C->Kinase_X Inhibits

Caption: A hypothetical signaling pathway illustrating on-target and off-target effects of an inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any therapeutic agent, a thorough understanding of its selectivity profile is critical. This guide has provided a comparative overview of key methodologies for assessing cross-reactivity, from broad biochemical screens to nuanced cell-based and proteomic approaches. The choice of methodology should be guided by the specific questions being asked at each stage of the drug discovery process. By employing a multi-pronged approach as outlined, researchers can build a comprehensive understanding of their compounds' activities, ultimately leading to the development of safer and more effective medicines. Future advancements in this field will likely involve the integration of computational and machine learning approaches to predict off-target effects with greater accuracy, further streamlining the drug development pipeline.[7]

References

A Head-to-Head Comparison of Synthesis Routes for 6-Aminofuroquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-aminoquinoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic placement of the amino group at the C-6 position is crucial for the pharmacological profile of these molecules, making the efficient and regioselective synthesis of 6-aminoquinoline derivatives a key focus in medicinal chemistry and drug development.[1][3]

This guide provides a head-to-head comparison of the primary synthetic routes to 6-aminoquinolines, offering an in-depth analysis of classical thermal acid-catalyzed methods and modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each reaction, weigh their respective advantages and disadvantages, and provide supporting experimental data and protocols to aid researchers in selecting the optimal synthetic strategy for their specific research needs.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, the synthesis of the quinoline core has been dominated by a handful of named reactions that rely on the acid-catalyzed cyclization of aniline derivatives. While robust and often utilizing simple starting materials, these methods are frequently hampered by harsh reaction conditions, the use of strong acids and oxidizing agents, and challenges in controlling regioselectivity.[4][5]

The Skraup and Doebner-von Miller Syntheses: A Powerful but Harsh Union

The Skraup synthesis, and its close relative the Doebner-von Miller reaction, represent the oldest and most direct methods for quinoline synthesis.[6][7][8] The Skraup reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5][7] The Doebner-von Miller reaction is more versatile, employing α,β-unsaturated aldehydes or ketones in place of glycerol, which allows for the preparation of a wider range of substituted quinolines.[6][9][10]

Mechanism of the Skraup/Doebner-von Miller Reaction

The reaction proceeds through a series of steps initiated by the dehydration of glycerol to acrolein (in the Skraup synthesis) or the use of a pre-formed α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction).[8] This is followed by a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl, acid-catalyzed cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.[6]

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • A one-pot reaction that can be effective for large-scale synthesis.

Disadvantages:

  • Extremely exothermic and can be difficult to control.[4]

  • Requires harsh conditions, including concentrated sulfuric acid and high temperatures.[5]

  • The use of strong oxidizing agents can lead to side reactions and purification challenges.[4]

  • Regioselectivity can be poor when using substituted anilines, often leading to mixtures of isomers.[4][11]

The Combes Synthesis: A Stepwise Approach to 2,4-Disubstituted Quinolines

The Combes synthesis offers a more controlled approach to quinoline synthesis, specifically for the preparation of 2,4-disubstituted derivatives.[12] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][13]

Mechanism of the Combes Synthesis

The reaction begins with the formation of an enamine intermediate from the aniline and the β-diketone.[12][13] Subsequent protonation of the remaining carbonyl group facilitates an intramolecular electrophilic aromatic substitution, followed by dehydration to afford the final quinoline product.[12] The ring-closure is the rate-determining step.[12]

Advantages:

  • Generally proceeds under milder conditions than the Skraup synthesis.

  • Provides a reliable route to 2,4-disubstituted quinolines.[12]

Disadvantages:

  • Regioselectivity can be an issue with unsymmetrical β-diketones.[11][12]

  • Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[13]

The Friedländer Synthesis: A Versatile Condensation Strategy

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[14][15][16] This reaction can be catalyzed by either acids or bases.[14][17]

Mechanism of the Friedländer Synthesis

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[14] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclodehydration and imine formation. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol reaction and elimination of water.[14]

Advantages:

  • High versatility in the types of substituted quinolines that can be synthesized.[18]

  • Can be performed under either acidic or basic conditions, allowing for optimization based on the substrates.[17]

Disadvantages:

  • A significant challenge is controlling the regioselectivity when using unsymmetrical ketones.[4][11][19]

  • Side reactions, such as the self-condensation of the carbonyl partner, can reduce the yield.[17]

Modern Catalytic Approaches: Precision and Milder Conditions

The limitations of classical quinoline syntheses have driven the development of modern methods that utilize transition metal catalysts. These approaches often proceed under significantly milder conditions, offer greater functional group tolerance, and can provide improved control over regioselectivity.

Palladium-Catalyzed Synthesis: A Powerful Tool for C-N and C-C Bond Formation

Palladium catalysis has emerged as a powerful strategy for the synthesis of functionalized quinolines.[20] These methods typically involve the coupling of a halogenated quinoline precursor with an amine or the direct C-H functionalization of the quinoline core.[20] For the synthesis of 6-aminoquinolines, palladium-catalyzed amination of 6-haloquinolines is a common and effective strategy.[21]

Mechanism of Palladium-Catalyzed Amination

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Advantages:

  • Excellent functional group tolerance.

  • Generally high yields and clean reactions.

  • Milder reaction conditions compared to classical methods.

Disadvantages:

  • The cost of palladium catalysts can be a consideration for large-scale synthesis.

  • Requires pre-functionalized starting materials (e.g., haloquinolines).

Copper-Catalyzed Synthesis: A Cost-Effective Alternative

Copper-catalyzed reactions have gained prominence as a more economical alternative to palladium-catalyzed methods for the synthesis of aminoquinolines.[2] These reactions often utilize readily available and inexpensive copper salts as catalysts.

Mechanism of Copper-Catalyzed Amination

While the exact mechanism can vary, a common pathway involves the coordination of the amine and the aryl halide to the copper catalyst, followed by a reductive elimination-like process to form the C-N bond.

Advantages:

  • Lower catalyst cost compared to palladium.

  • Effective for the amination of iodo- and bromoquinolines.[2]

Disadvantages:

  • May require higher reaction temperatures than palladium-catalyzed systems.

  • Ligand optimization is often necessary to achieve high yields.

Head-to-Head Comparison of Synthesis Routes

Parameter Skraup/Doebner-von Miller Combes Synthesis Friedländer Synthesis Palladium-Catalyzed Amination Copper-Catalyzed Amination
Starting Materials Aniline, glycerol/α,β-unsaturated carbonylAniline, β-diketone2-aminoaryl aldehyde/ketone, α-methylene carbonyl6-Haloquinoline, amine6-Haloquinoline, amine
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)[5]Moderate (acid catalyst, heat)[13]Variable (acid or base, heat)[17]Mild (base, moderate temp.)Moderate to high temp.[2]
Regioselectivity Often poor with substituted anilines[4][11]Can be an issue with unsymmetrical diketones[11][12]A major challenge with unsymmetrical ketones[4][11][19]ExcellentGenerally good
Yields Variable, can be low due to side reactionsGenerally goodModerate to high[22]Generally highGood to excellent[2]
Advantages Inexpensive, one-potGood for 2,4-disubstitutionHigh versatilityHigh functional group tolerance, mild conditionsLower catalyst cost
Disadvantages Violent, harsh conditions, poor regioselectivity[4]Limited to 2,4-disubstitution, potential regioselectivity issuesRegioselectivity challenges, potential side reactionsCatalyst cost, requires pre-functionalizationMay require higher temperatures, ligand optimization

Visualization of Synthetic Pathways

Skraup/Doebner-von Miller Synthesis Mechanism

Skraup_Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Conjugate Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Acid-catalyzed Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Key steps in the Skraup/Doebner-von Miller synthesis.

Friedländer Synthesis Mechanism

Friedlander cluster_path1 Path 1 cluster_path2 Path 2 Aminoaryl_Ketone 2-Aminoaryl Ketone Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Condensation Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Schiff_Base Aldol_Adduct Aldol Adduct Schiff_Base->Aldol_Adduct Intramolecular Aldol Reaction Quinoline Quinoline Aldol_Adduct->Quinoline Dehydration Aminoaryl_Ketone_p2 2-Aminoaryl Ketone Aldol_Adduct_p2 Aldol Adduct Aminoaryl_Ketone_p2->Aldol_Adduct_p2 Aldol Condensation Methylene_Carbonyl_p2 α-Methylene Carbonyl Methylene_Carbonyl_p2->Aldol_Adduct_p2 Unsat_Carbonyl_p2 Unsaturated Carbonyl Aldol_Adduct_p2->Unsat_Carbonyl_p2 Dehydration Quinoline_p2 Quinoline Unsat_Carbonyl_p2->Quinoline_p2 Cyclodehydration

Caption: Two possible mechanistic pathways for the Friedländer synthesis.

Palladium-Catalyzed Amination Cycle

Palladium_Catalysis Pd0 Pd(0)L_n Ox_Adduct Ar-Pd(II)-X(L_n) Pd0->Ox_Adduct Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR'(L_n)]^+X^- Ox_Adduct->Amine_Complex + R'NH_2 Amido_Complex Ar-Pd(II)-NR'(L_n) Amine_Complex->Amido_Complex - HBX Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_Complex->Product ArX Ar-X ArX->Ox_Adduct Amine R'NH_2 Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle for palladium-catalyzed C-N bond formation.

Experimental Protocols

Representative Protocol for Skraup Synthesis of 6-Nitroquinoline (Precursor to 6-Aminoquinoline)

This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood due to the highly exothermic nature of the reaction.

Materials:

  • p-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (as a moderator)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add p-nitroaniline and ferrous sulfate.

  • Slowly add concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.

  • Begin heating the mixture gently in an oil bath.

  • Add glycerol dropwise from the dropping funnel at a rate that maintains a controllable reaction temperature (typically around 120-140°C).

  • After the addition is complete, continue heating the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • The crude 6-nitroquinoline will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

  • The resulting 6-nitroquinoline can then be reduced to 6-aminoquinoline using standard reduction methods (e.g., SnCl₂/HCl or catalytic hydrogenation).[23]

Representative Protocol for Palladium-Catalyzed Synthesis of N-Aryl-6-aminoquinoline

This protocol is a general representation of a Buchwald-Hartwig amination reaction.

Materials:

  • 6-Bromoquinoline

  • Aryl amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromoquinoline, the aryl amine, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-aminoquinoline.[21]

Conclusion

The synthesis of 6-aminoquinolines can be approached through a variety of methods, each with its own set of strengths and weaknesses. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable for their use of simple starting materials, but often require harsh conditions and can suffer from poor regioselectivity. Modern palladium- and copper-catalyzed methods offer milder reaction conditions, greater functional group tolerance, and superior control over regioselectivity, albeit at a higher initial cost for catalysts and pre-functionalized substrates. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the desired level of control over the reaction outcome.

References

A Senior Application Scientist's Guide to the Structural Validation of 6-Chloroquinolin-3-amine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular architecture is not merely an academic exercise—it is the bedrock of rational drug design. The 6-chloroquinolin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. Its derivatives are explored for a wide range of biological activities, making the unambiguous determination of their three-dimensional structure a critical step in understanding structure-activity relationships (SAR).

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of these derivatives. We will explore the causality behind the experimental choices, detail a self-validating workflow, and objectively compare this "gold standard" technique with other analytical alternatives, supported by experimental data and protocols.

The Imperative of Unambiguous Structure: Why X-ray Crystallography?

While techniques like NMR can elucidate chemical connectivity in solution and Mass Spectrometry can confirm molecular weight, only single-crystal X-ray crystallography provides a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[1][2] This method deciphers the precise spatial coordinates of each atom by analyzing how a crystal diffracts a beam of X-rays. The result is an electron density map that, when interpreted, yields an unambiguous three-dimensional model, complete with accurate bond lengths, bond angles, and torsional angles.[3][4] For drug development, this level of detail is paramount for understanding receptor binding, conformational preferences, and intermolecular interactions.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for the quality of the final result. Success hinges on a meticulous approach, particularly in the initial crystallization phase, which is often the most significant bottleneck.[5][6]

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Validation Purity Compound Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Purity->Crystallization High Purity is Crucial Harvest Crystal Harvesting & Selection Crystallization->Harvest Obtain Single, Defect-Free Crystal Mount Mount Crystal on Diffractometer Harvest->Mount Transfer Crystal XRay X-ray Diffraction Mount->XRay Data Collect Diffraction Pattern XRay->Data Solve Structure Solution (Phase Problem) Data->Solve Process Data Refine Model Refinement Solve->Refine Build Atomic Model Validate Validation (checkCIF/PLATON) Refine->Validate Optimize Model vs. Data Visualize Visualization (Mercury) Validate->Visualize Assess Quality & Analyze

Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol 1: Crystallization of this compound Derivatives

The successful growth of diffraction-quality single crystals is the most crucial, and often most empirical, step.[6][7] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.

  • Material Purity: Begin with the highest purity sample possible (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.[8]

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[8][9] For quinoline derivatives, common choices include ethanol, methanol, ethyl acetate, or binary mixtures like chloroform-ethanol.[10][11]

    • Causality: If solubility is too high, achieving supersaturation is difficult, resulting in no crystals or very small ones. If it is too low, the compound will precipitate as an amorphous powder or microcrystals.

  • Method Execution (Slow Evaporation): a. Dissolve the compound in the chosen solvent or solvent mixture to near-saturation in a clean, small vial. b. Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[8] c. Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a cryoloop and immediately proceed to mounting.

Data Integrity and the Self-Validating System

A key strength of modern crystallography is its robust, community-enforced validation system. The process is designed to be self-correcting, where the experimental data itself is used to verify the integrity of the final structural model.

The Crystallographic Information File (CIF)

The standard output for a crystal structure determination is the Crystallographic Information File (CIF).[12][13] This text file contains not only the final atomic coordinates but also a complete record of the experimental conditions, data collection parameters, and refinement statistics. This transparency is fundamental to the trustworthiness of the result.

Automated Validation with PLATON and checkCIF

Before publication or submission to a database, the CIF is subjected to rigorous validation using software like PLATON, often via the International Union of Crystallography's (IUCr) checkCIF web service.[12][14] This program performs hundreds of checks for self-consistency and chemical reasonableness.

  • Function: It tests for issues such as incorrect space group assignments, missed symmetry elements, unusually short or long bonds, non-planar aromatic rings, and the presence of solvent-accessible voids that may contain disordered molecules.[14][15][16]

  • Output: The program generates a report with a series of ALERTS, classified by severity (A, B, C). An "A-level" alert, for example, might indicate a serious issue like a missed inversion center, which would require the crystallographer to re-refine the structure in the correct, higher-symmetry space group. This automated, objective scrutiny ensures that published structures meet a high standard of quality.

G cluster_0 Input Data cluster_1 Validation Engine cluster_2 Automated Checks cluster_3 Output & Action CIF Crystallographic Information File (CIF) checkCIF checkCIF / PLATON (IUCr Service) CIF->checkCIF Geo Geometric Validity (Bond Lengths, Angles) checkCIF->Geo Symm Symmetry Analysis (Missed Symmetry, Space Group) checkCIF->Symm ADP Displacement Parameters (Disorder, Thermal Motion) checkCIF->ADP Voids Solvent Voids (Missing Solvent Molecules) checkCIF->Voids Report Validation Report (List of ALERTS) Geo->Report Symm->Report ADP->Report Voids->Report Action Researcher Action: Correct, Justify, or Comment Report->Action

Caption: The logical flow of the crystallographic data validation process.
Visual Analysis with Mercury

While numerical validation is essential, visual inspection is equally important. The free software Mercury, provided by the Cambridge Crystallographic Data Centre (CCDC), is an indispensable tool for this purpose.[17][18][19] It allows researchers to visualize the 3D structure from the CIF, generate publication-quality images, explore intermolecular interactions (like hydrogen bonds and π-stacking), and analyze the crystal packing.[17][19] This visual check can often reveal subtle issues with the model that might not be flagged by automated checks.

Comparative Analysis with Alternative Techniques

No single technique can answer all questions. While X-ray crystallography is unparalleled for definitive solid-state structure determination, its performance must be compared objectively with other common analytical methods.

Technique Primary Information Strengths Limitations
Single-Crystal X-ray Diffraction 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.Unambiguous, high-precision structural data ("gold standard").Requires high-quality single crystals, which can be difficult to grow. Provides solid-state conformation, which may differ from solution.
NMR Spectroscopy Chemical connectivity (¹H, ¹³C), through-space proximities (NOESY), conformation in solution.Provides data in a biologically relevant solution state. Does not require crystallization.Provides a time-averaged structure. Less precise for bond lengths/angles. Structure elucidation for complex molecules can be challenging.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism, bulk sample crystallinity.Fast and non-destructive. Excellent for quality control and analyzing bulk material.[11][20]Does not provide atomic-level structural detail. Requires crystalline material.
Computational Modeling Theoretical low-energy conformations, electrostatic potential, molecular orbitals.No sample required; can be used to predict properties and guide synthesis.[11][21]Purely theoretical; results must be validated by experimental data. Accuracy depends heavily on the computational method used.

Cross-Validation Logic: The most robust approach involves using these techniques in a complementary fashion. For example, an initial structure proposed by NMR can be definitively confirmed and refined by X-ray crystallography. PXRD can then be used to ensure that the bulk synthesized material corresponds to the same crystalline form as the single crystal that was analyzed.

Conclusion

For the structural validation of this compound derivatives, single-crystal X-ray crystallography remains the definitive technique. Its ability to provide a precise and unambiguous three-dimensional atomic map is unsurpassed. The strength of the method lies not only in its precision but also in its ecosystem of rigorous, standardized validation tools like checkCIF/PLATON and visualization software like Mercury, which create a self-validating framework that ensures a high degree of trustworthiness. While complementary techniques like NMR and PXRD provide critical information about solution-state behavior and bulk properties, they do not replace the atomic-level certainty afforded by a high-quality crystal structure. For researchers in drug development, mastering and appropriately applying this powerful technique is essential for advancing new therapeutic agents from concept to clinic.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 6-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking the performance of a novel quinoline derivative, 6-Chloroquinolin-3-amine, against established clinical drugs. We will operate under the hypothesis that this compound, like many quinoline derivatives, is a potential ATP-competitive kinase inhibitor.[2][3] Our primary focus will be on the Epidermal Growth Factor Receptor (EGFR), a well-validated oncology target.[4][5] This document furnishes drug development professionals with the rationale for comparator selection, detailed experimental protocols for head-to-head evaluation, and a clear structure for data interpretation, ensuring a robust and scientifically rigorous assessment.

Introduction: The Rationale for Benchmarking this compound

This compound belongs to the quinoline family of heterocyclic compounds. This structural class has a proven track record in oncology, with several FDA-approved drugs targeting various protein kinases.[6] The quinoline core can effectively mimic the purine ring of ATP, enabling it to sit within the kinase ATP-binding pocket.[3] Strategic substitutions on this core dictate potency and selectivity.

Our objective is to benchmark this compound's performance. This requires a direct and objective comparison against the "gold standard" therapies that target the same biological pathway. For this guide, we will hypothesize that its primary target is EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in cancers like non-small cell lung cancer (NSCLC).[4][7] Dysregulated EGFR signaling drives uncontrolled cell proliferation and survival through downstream pathways like RAS-RAF-MAPK and PI3K-AKT.[8][9]

Selecting the Right Comparators: Gefitinib and Erlotinib

To establish a meaningful performance benchmark, we must compare this compound against drugs with a well-characterized mechanism of action and established clinical relevance for the chosen target.

Comparator Drugs:

  • Gefitinib (Iressa®): An anilinoquinazoline derivative that was one of the first selective EGFR tyrosine kinase inhibitors (TKIs) approved for NSCLC.[10][11] It acts by competitively and reversibly binding to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling.[9][12] It is particularly effective in patients with activating EGFR mutations.[13]

  • Erlotinib (Tarceva®): Another potent and selective EGFR TKI with a similar quinazoline core.[][15] Like Gefitinib, it prevents ATP binding, thereby blocking EGFR-mediated signal transduction and inducing cell cycle arrest and apoptosis in EGFR-overexpressing tumor cells.[][16]

The choice of these two drugs provides a robust baseline. They are structurally related to the quinoline class and have extensive public data on potency, selectivity, and clinical efficacy, making them ideal for a comparative study.

Experimental Benchmarking Workflow: A Phased Approach

A rigorous comparison follows a logical progression from the purified target protein to complex cellular systems. This multi-phase approach allows us to dissect the compound's intrinsic properties before evaluating its effects in a more biologically relevant context.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Synthesis P1_Potency Target Potency (IC50 Determination) P1_Selectivity Kinome-wide Selectivity (Off-Target Profiling) P1_Potency->P1_Selectivity Characterize On-Target Activity P2_Efficacy Cellular Efficacy (Anti-Proliferation) P1_Selectivity->P2_Efficacy Advance Promising Candidates P2_Target Target Engagement (p-EGFR Western Blot) P2_Efficacy->P2_Target Confirm Mechanism in Cells P3_Data Comparative Analysis & Scorecard P2_Target->P3_Data Integrate All Data Points

Caption: High-level experimental workflow for benchmarking.

Phase 1: In Vitro Biochemical Assessment

This phase evaluates the direct interaction of the compounds with purified enzymes in a cell-free environment.

A. Target Potency: EGFR Kinase Inhibition Assay

This experiment determines the concentration of each compound required to inhibit 50% of the EGFR kinase activity (the IC50 value). A lower IC50 indicates higher potency.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [17]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., HEPES, MgCl₂, DTT).

    • Reconstitute recombinant human EGFR kinase domain enzyme.

    • Prepare a biotinylated peptide substrate and a terbium-labeled anti-phospho-specific antibody.[17]

    • Create serial dilutions of this compound, Gefitinib, and Erlotinib in DMSO, then dilute further in kinase buffer. A typical starting concentration is 10 mM, serially diluted for a 10-point dose-response curve.

  • Reaction Setup (384-well plate):

    • Add 5 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 5 µL of EGFR enzyme solution to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction:

    • Add 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a stop/detection solution containing EDTA and the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

B. Target Selectivity: Kinome-wide Profiling

A potent drug is also a selective one. This experiment assesses the "off-target" effects by screening the compounds against a broad panel of other kinases. This is crucial for predicting potential side effects.

Protocol: Commercial Kinase Panel Screening (e.g., Reaction Biology, Promega) [18][19]

  • Compound Submission: Provide this compound, Gefitinib, and Erlotinib at a high concentration (e.g., 10 µM) to a commercial vendor.

  • Assay Performance: The vendor will perform radiometric or fluorescence-based assays against their panel of kinases (often >400 kinases).[19][20]

  • Data Analysis: The results are typically provided as a percentage of kinase activity remaining in the presence of the compound. A common threshold for a significant "hit" or off-target interaction is >50% inhibition.

Phase 2: Cell-Based Performance Evaluation

This phase assesses the compound's activity in a more biologically relevant system: living cancer cells that overexpress the target.

G EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor This compound (or Gefitinib/Erlotinib) Inhibitor->EGFR Blocks ATP Site (Inhibits) Proliferation Cell Proliferation & Growth Survival Cell Survival (Anti-Apoptosis)

Caption: Simplified EGFR signaling pathway and point of inhibition.[4][7][8]

A. Cellular Efficacy: Anti-Proliferation Assay

This experiment measures the ability of the compounds to inhibit the growth and viability of cancer cells.

Protocol: MTT Cell Viability Assay [21]

  • Cell Culture:

    • Use an EGFR-dependent human cancer cell line, such as A431 (epidermoid carcinoma) or NCI-H1975 (NSCLC).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the three test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or DMSO (vehicle control).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[22]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[23]

    • Incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22][23]

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the EC50 value (effective concentration for 50% inhibition).

Synthesizing the Data: A Comparative Scorecard

The final step is to consolidate all the data into a clear, comparative format. This allows for an at-a-glance assessment of this compound's performance relative to the established drugs.

Performance Metric This compound Gefitinib Erlotinib Ideal Profile
Biochemical Potency (EGFR IC50) Experimental Value (nM)Literature/Exp. Value (nM)Literature/Exp. Value (nM)Low nM
Cellular Efficacy (A431 EC50) Experimental Value (nM)Literature/Exp. Value (nM)Literature/Exp. Value (nM)Low nM
Potency Ratio (EC50 / IC50) Calculated ValueCalculated ValueCalculated ValueClose to 1
Kinase Selectivity (% Inhibition @ 1µM) List top 3 off-targetsList top 3 off-targetsList top 3 off-targetsMinimal off-targets

Interpreting the Scorecard:

  • Potency: How does the IC50 of this compound compare to Gefitinib and Erlotinib? A significantly higher value suggests weaker target engagement.

  • Cellular Activity: The EC50 demonstrates efficacy in a biological context. A large discrepancy between the IC50 and EC50 (a high Potency Ratio) may indicate issues with cell permeability, stability, or efflux.

  • Selectivity: A "cleaner" selectivity profile (fewer off-target hits) for this compound could represent a significant advantage, potentially leading to a better safety profile in future development.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial benchmarking of this compound. Based on the results of these experiments, a clear, data-driven decision can be made.

  • If performance is superior or comparable with a distinct advantage (e.g., better selectivity): The compound warrants further investigation, including absorption, distribution, metabolism, and excretion (ADME) studies, and eventual progression to in vivo animal models.

  • If performance is inferior: The results can guide the next phase of medicinal chemistry. For example, if biochemical potency is high but cellular efficacy is low, efforts should focus on improving the compound's drug-like properties. If selectivity is poor, structural modifications can be made to reduce binding to off-target kinases.

By systematically comparing novel compounds to established standards, research and development teams can efficiently allocate resources, accelerate the drug discovery process, and increase the probability of translating a promising molecule into a life-saving therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 6-Chloroquinolin-3-amine (CAS No. 1051372-60-1).[1][2] Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory. As a chlorinated aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment.[3]

Core Principles: Understanding the Hazard Profile

This compound is classified as a hazardous substance. Understanding its specific risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below.

  • Acute Toxicity: It is harmful if swallowed.[1]

  • Irritant Properties: The compound is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[1]

  • Environmental Hazard: As a member of the primary aromatic amine family, it should be considered potentially toxic to aquatic life with long-lasting effects.[3][4]

The foundational principle of disposal is that This compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard laboratory trash or flushed down the sanitary sewer system.[5][6][7] Disposal must be conducted through an approved institutional program, such as an Environmental Health and Safety (EHS) office, which consigns the waste to a licensed professional disposal service.[8]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the correct PPE must be worn. The rationale for each piece of equipment is to create a complete barrier against the specific hazards the chemical presents.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[8]Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[7]Prevents direct skin contact, which can cause irritation.[1] Gloves should be inspected before use and disposed of as contaminated waste after handling.[8]
Respiratory Protection All handling should occur in a certified chemical fume hood.[7][9]A fume hood provides adequate exhaust ventilation to prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[1][8]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly profiled for final disposal by a licensed contractor.

Step 1: Designate and Prepare Waste Containers

  • Obtain separate, dedicated hazardous waste containers for solid and liquid waste.

  • Ensure containers are made of a compatible material (e.g., high-density polyethylene for liquids) and have a tightly sealing lid.[10][11] The container must be in good condition, free from leaks or cracks.[11]

Step 2: Collect Waste at the Point of Generation

  • Solid Waste: Collect all unused this compound, contaminated weighing papers, gloves, and other disposable labware in the designated solid waste container.[7] Avoid generating dust during transfer.[8][9]

  • Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container. Crucially, do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office.[7][12] Incompatible chemicals can lead to dangerous reactions (see Section 5).

Step 3: Label Containers Immediately and Accurately

  • As soon as the first drop of waste is added, label the container.

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound" .[7][11] If it is a solution, list all constituents and their approximate percentages.

Step 4: Store Waste in a Secure Location

  • Keep waste containers tightly closed at all times, except when adding waste.[5][11]

  • Store the containers in a designated, secure, and well-ventilated satellite accumulation area.[7]

  • Ensure the storage area is away from incompatible materials.[7]

Step 5: Schedule Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7] Do not allow waste to accumulate for extended periods.

Emergency Procedures: Spill and Accidental Release Management

In the event of a spill, a calm and methodical response is essential to ensure safety.

  • SECURE THE AREA: Immediately alert others and evacuate all non-essential personnel. Restrict access to the spill area.[7]

  • VENTILATE: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.[7]

  • PROTECT YOURSELF: Wear the full complement of PPE as described in Section 2 before attempting any cleanup.

  • CONTAIN & CLEAN: Prevent the further spread of the material. For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[6][9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent into the disposal container.[5]

  • DECONTAMINATE: Clean the spill area thoroughly with soap and water.[7][9] All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.[7][9]

  • REPORT: Report the incident to your laboratory supervisor and EHS office immediately, regardless of the spill size.[7]

The Disposal Workflow and Chemical Incompatibility

The entire disposal process, from generation to final disposition, follows a controlled workflow. The ultimate disposal of halogenated organic compounds like this compound is typically achieved via high-temperature incineration at a specialized facility, which is why it must be handled by licensed professionals.[13]

G start Waste Generation (this compound) type Identify Waste Type start->type solid Solid Waste (Unused chemical, contaminated labware, PPE) type->solid Solid liquid Liquid Waste (Solutions containing the amine) type->liquid Liquid container_solid Place in dedicated, SEALED solid hazardous waste container solid->container_solid container_liquid Place in dedicated, SEALED liquid hazardous waste container liquid->container_liquid label Label Container Immediately: 'Hazardous Waste' 'this compound' List all constituents container_solid->label container_liquid->label store Store in designated Satellite Accumulation Area away from incompatible materials label->store pickup Schedule Pickup by EHS / Licensed Contractor store->pickup

Caption: Disposal workflow for this compound.

To prevent dangerous incidents, it is critical to avoid storing or mixing this compound waste with incompatible chemicals.

Incompatible ClassExamplesRationale for Segregation
Strong Oxidizing Agents Nitric acid, perchlorates, peroxides, permanganates.[14][15]Mixing amines with strong oxidizers can cause vigorous, potentially explosive reactions, generating heat and toxic gases.
Strong Acids Hydrochloric acid, sulfuric acid, perchloric acid.[9][14][16]Amines are basic and will undergo a strong exothermic neutralization reaction with acids.
Other Reactive Compounds Halogens (chlorine, bromine), acid anhydrides.[15]Can lead to violent reactions and the release of toxic fumes.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity, personal safety, and environmental stewardship.

References

Personal protective equipment for handling 6-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. In the complex landscape of chemical synthesis and analysis, understanding the nuances of each compound is critical. This guide provides an in-depth, procedural framework for the safe handling of 6-Chloroquinolin-3-amine, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile of this compound

This compound and its structural analogs are potent chemical entities that demand careful handling. The primary hazards associated with this compound, as identified in safety data sheets for structurally similar chemicals, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] One source also indicates that this compound may be harmful if swallowed.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning for compounds with this hazard profile. The presence of hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) dictates the stringent use of protective measures.[1][2]

Core Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's known hazards.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles that form a seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6][7]Protects against splashes of this compound, which can cause serious eye irritation.[1][2] Safety glasses with side shields do not offer adequate protection from chemical splashes.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][9] Double gloving is recommended when handling concentrated solutions or for prolonged tasks.[5]Prevents skin contact, which can lead to irritation.[1][2][3] Thicker gloves generally offer better protection.[8]
Body Protection A full-length, long-sleeved laboratory coat.[6][10]Protects the skin and personal clothing from contamination. Cloth lab coats are not suitable as they can absorb chemicals.[8]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[6][9] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[5][9]Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]
Footwear Closed-toe shoes made of a non-porous material.[11][12]Protects feet from spills and falling objects.

Procedural Workflow for Handling this compound

Adherence to a strict, step-by-step workflow is critical for ensuring safety. The following diagram illustrates the key phases of handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Conduct Pre-Use Risk Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare and Verify Fume Hood Operation prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh and Handle Compound in Fume Hood handle1->handle2 handle3 Perform Experimental Procedures handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Properly Doff and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan

Pre-Handling Preparations
  • Risk Assessment : Before any work begins, conduct a thorough risk assessment specific to your experiment. Identify potential hazards and establish control measures.

  • PPE Inspection : Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly. The sash should be positioned at the appropriate height to ensure adequate airflow.

Handling Procedures
  • Donning PPE : Put on all required PPE before entering the designated handling area.[10]

  • Chemical Handling : All manipulations of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] Use a spatula for handling solid material.[10]

  • Work Surface Protection : Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[13]

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Alert : Evacuate all non-essential personnel from the area and inform your laboratory supervisor.[6]

  • Ventilate : Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[6]

  • Contain and Clean : Wearing appropriate PPE, contain the spill with an inert absorbent material.[1][9] Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[6][9]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[6][9] All cleaning materials should be disposed of as hazardous waste.[9]

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[6][9]

  • Labeling : The waste container must be labeled as "Hazardous Waste" with the full chemical name: "this compound".[6]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]

  • Collection : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[9][14]

By integrating these detailed procedures into your laboratory's standard operating protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.